1-(3-Methoxyphenyl)urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3-methoxyphenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-7-4-2-3-6(5-7)10-8(9)11/h2-5H,1H3,(H3,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHPVLQWHRHMEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160858 | |
| Record name | Urea, (m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139-77-5 | |
| Record name | N-(3-Methoxyphenyl)urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=139-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 3-Ureidoanisole | |
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| Record name | 139-77-5 | |
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| Record name | Urea, (m-methoxyphenyl)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-METHOXYPHENYLUREA | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 3-UREIDOANISOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9X6PPO2IH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Methoxyphenyl)urea: Properties, Structure, and Synthesis for the Research Professional
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)urea, a significant chemical intermediate in the landscape of pharmaceutical and materials science research. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering in-depth insights into its chemical and physical properties, structural characteristics, synthesis protocols, and potential applications.
Core Chemical and Physical Properties
This compound is a solid organic compound. A thorough understanding of its physicochemical properties is paramount for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | N/A |
| CAS Number | 54564-43-3 | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | 148-151 °C | N/A |
| Solubility | Soluble in hot acetic acid. Limited solubility in water, soluble in organic solvents like DMSO and dimethylformamide. | |
| LogP (predicted) | ~1.5 - 2.5 |
Molecular Structure and Spectroscopic Profile
The structural integrity of this compound is the foundation of its chemical behavior and reactivity. The urea functional group, coupled with the meta-substituted methoxyphenyl ring, dictates its potential for hydrogen bonding and aromatic interactions, which are critical in medicinal chemistry.
Structural Representation
Caption: 2D structure of this compound.
Spectroscopic Data
The identity and purity of this compound are confirmed through various spectroscopic techniques.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a related compound, 1,3-bis(4-methoxyphenyl)urea, in DMSO-d6 shows characteristic signals for the aromatic protons and the methoxy group protons. For this compound, one would expect distinct signals for the aromatic protons in the meta-substituted ring, a singlet for the methoxy protons, and signals for the urea NH and NH₂ protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on the carbon framework of the molecule. For a similar compound, 1,3-diphenylurea, in DMSO-d6, the carbonyl carbon of the urea appears around 153.0 ppm. The aromatic carbons and the methoxy carbon of this compound will have characteristic chemical shifts.
-
IR (Infrared) Spectroscopy: The IR spectrum is crucial for identifying the functional groups present. For a similar urea derivative, the spectrum shows characteristic N-H stretching vibrations around 3300 cm⁻¹ and a strong C=O (urea) stretching band in the region of 1630-1680 cm⁻¹.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition of the compound. For a related urea, the expected molecular ion peak [M+H]⁺ is observed, confirming its molecular formula.
Synthesis of this compound
The synthesis of unsymmetrical ureas like this compound can be achieved through several reliable methods. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
General Synthesis Workflow
A Technical Guide to the Spectroscopic Characterization of 1-(3-Methoxyphenyl)urea
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1-(3-Methoxyphenyl)urea, a key intermediate in synthetic and medicinal chemistry. For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document offers a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Beyond presenting raw data, this guide explains the causal relationships between the molecular structure and its spectral output, details field-proven protocols for data acquisition, and provides a framework for integrated spectral interpretation, ensuring the highest degree of scientific integrity and confidence in structural assignment.
Introduction: The Imperative for Spectroscopic Verification
This compound is a disubstituted urea derivative that serves as a valuable building block in the synthesis of pharmacologically active molecules. The urea moiety is a privileged structure in drug design, known for its ability to form robust hydrogen bond interactions with biological targets. The precise arrangement of the methoxy and urea substituents on the phenyl ring is critical to its chemical reactivity and biological activity. Therefore, rigorous structural characterization is not merely a procedural step but a foundational requirement for any subsequent research or development.
This guide will dissect the three primary spectroscopic techniques used for the structural elucidation of organic molecules—NMR, IR, and Mass Spectrometry—as they apply to this compound. We will explore the unique signature of the molecule in each spectrum, providing a comprehensive and self-validating analytical profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and quantity of protons (¹H NMR) and carbons (¹³C NMR).
Theoretical Underpinnings of NMR for Aryl Ureas
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In this compound, the electron-donating methoxy group (-OCH₃) and the complex electron-donating/withdrawing nature of the urea group (-NH-CO-NH₂) create a distinct pattern of shielding and deshielding across the aromatic ring. The urea protons themselves are also diagnostic, though their signals can be influenced by solvent, temperature, and concentration due to hydrogen bonding and chemical exchange.
Experimental Protocol: NMR Data Acquisition
A robust and reproducible NMR spectrum begins with meticulous sample preparation and a well-defined acquisition protocol.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an ideal solvent as it effectively solubilizes the urea and its residual water peak does not obscure key signals. Furthermore, it slows down the N-H proton exchange, often resulting in sharper amine and amide signals.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrument Setup: Transfer the solution to a clean, dry 5 mm NMR tube. Place the tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving high-resolution spectra.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, 1-2 second relaxation delay).
-
¹³C NMR Acquisition: Acquire the carbon spectrum, typically requiring a larger number of scans (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce a spectrum of singlets for each unique carbon.
Visualization: NMR Workflow
Caption: Diagram 1: A typical workflow for NMR sample preparation and data acquisition.
Data Analysis & Interpretation
The following tables summarize the expected ¹H and ¹³C NMR data for this compound. These values are based on established principles of NMR spectroscopy and data from structurally similar compounds.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| NH (Urea, Ar-NH) | 8.5 - 8.8 | Singlet (broad) | 1H | - | Deshielded amide proton adjacent to the aromatic ring. |
| H-2 | 7.25 - 7.35 | Singlet (or triplet) | 1H | J ≈ 2.0 | Aromatic proton ortho to both -NH and -OCH₃ groups. |
| H-6 | 7.10 - 7.20 | Triplet | 1H | J ≈ 8.0 | Aromatic proton meta to -OCH₃ and ortho to -NH. |
| H-4 | 6.85 - 6.95 | Doublet of doublets | 1H | J ≈ 8.0, 2.0 | Aromatic proton ortho to -OCH₃ and meta to -NH. |
| H-5 | 6.45 - 6.55 | Doublet of doublets | 1H | J ≈ 8.0, 2.0 | Aromatic proton para to -NH and ortho to -OCH₃. |
| NH₂ (Urea) | 5.8 - 6.0 | Singlet (broad) | 2H | - | Terminal -NH₂ protons, often broad due to exchange.[3][4] |
| OCH₃ | 3.70 - 3.80 | Singlet | 3H | - | Methoxy group protons, characteristic singlet. |
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| C=O (Urea) | 155 - 158 | Carbonyl carbon, highly deshielded by two nitrogen atoms and one oxygen.[1][5] |
| C-3 (C-OCH₃) | 159 - 161 | Aromatic carbon attached to the highly electronegative oxygen of the methoxy group. |
| C-1 (C-NH) | 140 - 142 | Aromatic ipso-carbon attached to the urea nitrogen. |
| C-6 | 129 - 131 | Aromatic carbon ortho to the urea substituent. |
| C-5 | 110 - 112 | Aromatic carbon ortho to the methoxy group. |
| C-2 | 106 - 108 | Aromatic carbon between the two substituents. |
| C-4 | 103 - 105 | Aromatic carbon para to the methoxy group. |
| OCH₃ | 54 - 56 | Methoxy carbon, typical range for aryl methyl ethers. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy provides a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its specific vibrational modes (stretching, bending, etc.).
Theoretical Underpinnings of IR for Aryl Ureas
For this compound, the key diagnostic absorptions are associated with the urea and methoxy moieties. The N-H bonds of the urea will exhibit characteristic stretching vibrations, while the C=O bond gives rise to a very strong and sharp absorption known as the "Amide I" band. The N-H bending and C-N stretching ("Amide II") is also a key indicator.[6][7][8]
Experimental Protocol: IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation.
Step-by-Step Protocol:
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal. This is crucial to subtract any atmospheric (CO₂, H₂O) or ambient signals.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to ensure firm and even contact between the sample and the crystal.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a good signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.
Visualization: IR Analysis Workflow
Caption: Diagram 2: Standard procedure for acquiring an IR spectrum using an ATR accessory.
Data Analysis & Interpretation
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |
| 3450 - 3400 | Medium | N-H Asymmetric Stretch | Urea (-NH₂) |
| 3350 - 3300 | Medium | N-H Symmetric Stretch | Urea (-NH & -NH₂) |
| 3050 - 3000 | Weak-Medium | C-H Stretch | Aromatic |
| 2980 - 2850 | Weak | C-H Stretch | Methoxy (-OCH₃) |
| 1640 - 1660 | Strong, Sharp | C=O Stretch (Amide I) | Urea |
| 1590 - 1610 | Medium-Strong | N-H Bend (Amide II) & C=C Stretch | Urea & Aromatic |
| 1450 - 1500 | Medium | C=C Stretch | Aromatic |
| 1200 - 1280 | Strong | C-O Asymmetric Stretch | Aryl Ether (-OCH₃) |
| 1020 - 1050 | Medium | C-O Symmetric Stretch | Aryl Ether (-OCH₃) |
| 750 - 800 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Benzene |
The presence of a strong band around 1650 cm⁻¹ (C=O) and multiple bands in the 3300-3450 cm⁻¹ region (N-H) are definitive proof of the urea functionality.[9][10][11] The strong C-O stretch around 1250 cm⁻¹ confirms the aryl ether linkage.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Theoretical Underpinnings of MS for Aryl Ureas
Using a soft ionization technique like Electrospray Ionization (ESI), this compound is expected to be detected primarily as its protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS) can measure the m/z to several decimal places, allowing for the unambiguous determination of the molecular formula. Under harsher ionization conditions like Electron Ionization (EI), the molecule will fragment in a predictable manner, providing clues to its structure.
Experimental Protocol: MS Data Acquisition (ESI-MS)
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infusion: The solution is infused into the mass spectrometer's ESI source at a constant flow rate (e.g., 5-10 µL/min) via a syringe pump.
-
Ionization: A high voltage is applied to the infusion needle, creating a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are formed and enter the mass analyzer.
-
Data Acquisition: The mass analyzer (e.g., Time-of-Flight or Orbitrap) separates the ions based on their m/z ratio, and the detector records their abundance. The spectrum is acquired over a relevant mass range (e.g., m/z 50-500).
Visualization: MS Analysis Workflow
Caption: Diagram 3: A generalized workflow for acquiring mass spectrometry data via ESI.
Data Analysis & Interpretation
The molecular formula for this compound is C₈H₁₀N₂O₂.
-
Molecular Weight (Nominal): 166 g/mol
-
Monoisotopic Mass (Exact): 166.0742 g/mol
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z (Predicted) | Ion Formula | Analysis Mode | Interpretation |
| 167.0815 | [C₈H₁₁N₂O₂]⁺ | ESI (Positive) | Protonated Molecular Ion [M+H]⁺ |
| 166.0742 | [C₈H₁₀N₂O₂]⁺˙ | EI | Molecular Ion [M]⁺˙ |
| 123.0555 | [C₇H₇NO]⁺˙ | EI | Fragment from cleavage of the urea C-N bond (3-methoxyaniline radical cation) |
| 108.0422 | [C₆H₆O]⁺˙ | EI | Fragment from loss of -CH₃ from the 123 fragment |
| 44.0344 | [CH₄N₂]⁺˙ | EI | Urea fragment radical cation |
The primary observation in an ESI-MS experiment would be the [M+H]⁺ peak at m/z 167.0815. An HRMS measurement confirming this mass would provide strong evidence for the molecular formula C₈H₁₀N₂O₂.
Integrated Spectroscopic Analysis: A Cohesive Structural Proof
No single technique provides the complete picture. The true power of spectroscopy lies in the integration of data from multiple methods.
Visualization: Integrated Structural Confirmation
Caption: Diagram 4: Correlation of data from different spectroscopic methods to specific structural features.
Conclusion
The spectroscopic characterization of this compound presents a clear and consistent profile across NMR, IR, and MS analyses. The key signatures—including the specific chemical shifts of the aromatic and urea protons in ¹H NMR, the carbonyl signal in ¹³C NMR, the strong amide I and N-H stretching bands in the IR spectrum, and the accurate molecular ion in the mass spectrum—collectively provide an unequivocal confirmation of its structure. The protocols and interpretive frameworks detailed in this guide represent a robust methodology for the validation of this and similar chemical entities, ensuring the scientific rigor required in research and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Bis(3-methoxyphenyl)urea | C15H16N2O3 | CID 734602 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of hydroxyurea and urea by proton nuclear magnetic resonance (NMR) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 8. researchgate.net [researchgate.net]
- 9. Infrared spectra of amorphous and crystalline urea ices - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP03503G [pubs.rsc.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Methoxyphenyl)urea: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-(3-Methoxyphenyl)urea, a molecule of interest in the field of medicinal chemistry. From its fundamental properties to its synthesis and potential applications, this document serves as a valuable resource for researchers exploring the therapeutic potential of urea derivatives.
Core Molecular Identifiers and Properties
This compound, also known as m-methoxyphenylurea, is an aromatic organic compound featuring a urea functional group substituted with a 3-methoxyphenyl moiety.[1] This structural arrangement provides a scaffold for hydrogen bonding interactions, a key feature in its engagement with biological targets.[2][3]
| Property | Value | Source |
| CAS Number | 139-77-5 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 166.18 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white crystalline solid | --INVALID-LINK-- |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water.[1] | --INVALID-LINK-- |
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of unsymmetrical ureas such as this compound can be achieved through several established methodologies. A common and effective approach involves the reaction of an amine with an isocyanate. The following protocol outlines a general procedure for the synthesis of N-aryl ureas, which can be adapted for this compound.
Protocol: Synthesis of N'-substituted ureas
This protocol is based on the general synthesis of N'-substituted ureas and can be adapted for this compound by using the appropriate starting materials.
Materials:
-
Urea or a substituted urea (1 mmol)
-
Anhydrous Sodium Hydride (1 mmol)
-
3-Methoxyphenyl isocyanate (1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Ethyl acetate (EtOAc)
-
Ice-cold water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the starting urea (1 mmol) in 5 mL of anhydrous THF in a round-bottom flask.
-
Carefully add anhydrous sodium hydride (1 mmol) to the solution.
-
Allow the reaction to proceed for 5 minutes.
-
Add 3-methoxyphenyl isocyanate (1 mmol) to the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and dry over anhydrous sodium sulfate.
-
Remove the organic solvent under vacuum to obtain the crude product.
-
Purify the solid product by column chromatography using a hexane and ethyl acetate eluent system.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF and sodium hydride is crucial to prevent the reaction of the isocyanate with water, which would lead to the formation of an unstable carbamic acid that readily decomposes to the corresponding amine and carbon dioxide, reducing the yield of the desired urea.
-
Sodium Hydride: Sodium hydride acts as a strong base to deprotonate the urea, forming a more nucleophilic species that readily reacts with the electrophilic isocyanate.
-
TLC Monitoring: TLC is a simple and effective technique to monitor the progress of the reaction by observing the disappearance of the starting materials and the appearance of the product spot.
-
Aqueous Workup and Extraction: The aqueous workup is necessary to quench any unreacted sodium hydride and to separate the water-soluble byproducts from the organic-soluble product. Ethyl acetate is a common solvent for extracting moderately polar organic compounds.
-
Purification: Column chromatography is a standard purification technique to separate the desired product from any unreacted starting materials or side products based on their differential adsorption to the stationary phase.
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
The urea functional group is a key pharmacophore in numerous clinically approved drugs and compounds under investigation. Its ability to act as both a hydrogen bond donor and acceptor allows for strong and specific interactions with biological targets such as enzymes and receptors.[2][3]
While specific biological activity data for this compound is limited in publicly available literature, its structural similarity to other biologically active phenylureas suggests its potential as a scaffold for the development of novel therapeutic agents. Phenylurea derivatives have demonstrated a wide range of pharmacological activities, including:
-
Anticancer Activity: Many urea derivatives have been investigated as anticancer agents.[3] For instance, sorafenib, a multi-kinase inhibitor containing a urea moiety, is used in the treatment of various cancers. The urea group in these compounds often plays a crucial role in binding to the ATP-binding site of kinases, thereby inhibiting their activity.
-
Enzyme Inhibition: The hydrogen bonding capabilities of the urea group make it an effective inhibitor of various enzymes. For example, some urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in inflammatory processes.[4][5]
-
Anticonvulsant and Anti-inflammatory Activity: Research has also explored arylurea derivatives for their potential as anticonvulsant and anti-inflammatory agents.
Illustrative Signaling Pathway: Kinase Inhibition
Many phenylurea-containing drugs, such as sorafenib, function by inhibiting protein kinases involved in cancer cell signaling pathways. A common target is the Raf/MEK/ERK pathway, which is often dysregulated in cancer.
Caption: General mechanism of kinase inhibition by phenylurea compounds.
Experimental Protocols for Biological Evaluation
To assess the potential therapeutic activity of this compound, various in vitro assays can be employed. The following are examples of standard protocols used in drug discovery.
Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle:
The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT cytotoxicity assay.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.
Researchers should always consult the most up-to-date safety information and institutional guidelines before working with any chemical.
Conclusion
This compound represents a valuable chemical entity for researchers in the field of drug discovery. Its straightforward synthesis and the proven therapeutic potential of the phenylurea scaffold make it an attractive starting point for the development of novel inhibitors and modulators of various biological targets. This guide has provided a foundational understanding of its properties, synthesis, and potential applications, offering a solid basis for further investigation into its medicinal chemistry.
References
- 1. uwaterloo.ca [uwaterloo.ca]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,3-Dichloroadamantyl-Containing Ureas as Potential Triple Inhibitors of Soluble Epoxide Hydrolase, p38 MAPK and c-Raf [mdpi.com]
The Phenylurea Scaffold: A Privileged Structure with Dual Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted phenylurea compounds represent a versatile chemical scaffold with significant and distinct mechanisms of action across different biological kingdoms. In agriculture, they are potent herbicides that disrupt photosynthesis, while in medicine, they form the structural core of several targeted anticancer therapies. This guide provides an in-depth exploration of these dual mechanisms, focusing on the molecular interactions that drive their biological effects. We will dissect the inhibition of Photosystem II (PSII) in plants and the sophisticated inhibition of protein kinases in cancer cells, offering field-proven insights into the structure-activity relationships (SAR) and the experimental protocols used to validate these actions.
Introduction: The Dichotomy of a Scaffold
The N,N'-disubstituted phenylurea moiety is a deceptively simple structure that has proven to be a cornerstone in both agrochemical and pharmaceutical development. Its remarkable utility stems from its ability to act as a rigid and effective hydrogen-bonding unit, capable of forming specific, high-affinity interactions with disparate biological targets. This guide bifurcates its analysis into the two primary, well-established mechanisms of action:
-
Herbicidal Activity: Inhibition of the photosynthetic electron transport chain in plants.
-
Anticancer Activity: Inhibition of specific protein kinases crucial for tumor growth and angiogenesis.
Understanding the nuances of how substitutions on the phenyl rings modulate affinity and selectivity for these distinct targets is critical for the rational design of new agents in both fields.
Mechanism I: Photosynthesis Inhibition in Plants
Substituted phenylureas, such as Diuron and Linuron, are highly effective herbicides that act by inhibiting Photosystem II (PSII).[1][2]
Molecular Target: The D1 Protein of Photosystem II
The core of the herbicidal action lies in the specific binding of phenylurea compounds to the D1 protein, a key subunit of the PSII complex embedded in the thylakoid membranes of chloroplasts.[3] The herbicide molecule inserts itself into the QB binding niche on the D1 protein.[4] This site is normally occupied by the mobile electron carrier plastoquinone.
By binding to this site, the phenylurea herbicide physically blocks the docking of plastoquinone, thereby interrupting the photosynthetic electron transport chain.[3][4] This blockage prevents CO2 fixation and the production of ATP and NADPH, the energy currencies required for plant growth.[3]
Downstream Effects and Phytotoxicity
While the cessation of energy production contributes to the herbicidal effect, the primary cause of rapid plant death is the generation of reactive oxygen species (ROS).[1][3] The stalled electron transport leads to the formation of highly reactive triplet chlorophyll and singlet oxygen, which initiate a cascade of lipid peroxidation.[3] This process destroys cell membranes, leading to leakage, desiccation, and rapid necrosis of leaf tissue, often observed as interveinal chlorosis.[2][3]
Mechanism II: Protein Kinase Inhibition in Cancer Therapy
In oncology, the substituted phenylurea scaffold is central to a class of multi-kinase inhibitors, exemplified by Sorafenib.[5] These drugs function as "Type II" inhibitors, which bind to and stabilize an inactive conformation of the target kinase.[5]
Molecular Targets: RAF, VEGFR, PDGFR and Other Kinases
Sorafenib and similar compounds exhibit a dual mechanism of action against cancer by simultaneously targeting kinases involved in tumor cell proliferation and angiogenesis.[6][7][8]
-
Tumor Cell Proliferation: They potently inhibit serine/threonine kinases in the RAF/MEK/ERK signaling pathway, such as C-RAF, B-RAF, and mutant B-RAF (V600E).[6][8] This pathway is frequently hyperactivated in many cancers, driving uncontrolled cell division.[8]
-
Angiogenesis: They block receptor tyrosine kinases (RTKs) essential for the formation of new blood vessels that supply tumors, including Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, -3) and Platelet-Derived Growth Factor Receptor (PDGFR-β).[6][9] Additional targets like c-KIT, FLT-3, and RET contribute to their broad anticancer activity.[6][10]
The Phenylurea Moiety as a "Hinge-Binder"
The key to the mechanism of these inhibitors is the N,N'-diphenylurea structure. This moiety acts as a critical "hinge-binder," forming two crucial hydrogen bonds with conserved amino acid residues in the hinge region of the kinase's ATP-binding pocket (specifically, a glutamate and an aspartate in the DFG motif).[11]
This interaction stabilizes the kinase in an inactive, "DFG-out" conformation. In this state, the Asp-Phe-Gly (DFG) motif is flipped, preventing the kinase from adopting the active conformation required for ATP binding and catalysis. This mode of inhibition is distinct from "Type I" inhibitors that compete with ATP in the active conformation.
Structure-Activity Relationship (SAR) Insights
The biological activity of substituted phenylureas is highly dependent on the nature and position of substituents on the aromatic rings.
-
For Kinase Inhibitors: Halogen substitutions on the "head" phenyl ring (the ring not attached to the primary target-interacting moiety) can significantly increase inhibitory activity.[12] For instance, a chloro-substitution at the para-position was found to be highly potent against FGFR1.[12] The urea linker itself is critical, as replacing it with thiourea often decreases potency, indicating the importance of the carbonyl oxygen in hydrogen bonding.[12]
-
For Herbicides: The specific pattern of substitutions dictates the binding affinity for the D1 protein. This has led to the development of numerous analogs with varying crop selectivity and soil persistence profiles.
Table 1: Comparative Inhibitory Activity of Phenylurea Compounds
| Compound | Target Class | Primary Target(s) | Typical IC50 / EC50 | Reference(s) |
|---|---|---|---|---|
| Diuron | Herbicide | Photosystem II (D1 Protein) | ~0.02 µM (PSII inhibition) | [13] |
| Linuron | Herbicide | Photosystem II (D1 Protein) | 9-13 µg/L (EC50 for PSII inhibition) | [14] |
| Sorafenib | Anticancer | RAF-1, B-RAF, VEGFR-2, PDGFR-β | 6 nM (RAF-1), 90 nM (VEGFR-2) | [10][15] |
| Compound 25a | Anticancer | p38α MAPK | 0.47 nM | [16] |
| Compound 16i | Anticancer | FLT3 | Sub-micromolar activity |[17] |
IC50/EC50 values are context-dependent and can vary based on the specific assay conditions.
Experimental Protocols for Mechanism Validation
Validating the mechanism of action requires a multi-pronged approach, moving from direct target engagement assays to cellular and organismal-level studies.
Protocol: Assessing PSII Inhibition via Chlorophyll Fluorescence
This protocol provides a rapid, non-destructive method to measure the effect of herbicides on photosynthetic efficiency.[18][19] The principle is that blocking PSII electron transport alters the fluorescence signature of chlorophyll.[20]
Objective: To determine the EC50 (Effective Concentration, 50%) of a phenylurea herbicide on PSII activity.
Methodology:
-
Plant Culture: Grow a susceptible plant species (e.g., Raphanus sativus, lettuce) under controlled conditions.[21][22]
-
Herbicide Application: Prepare serial dilutions of the phenylurea compound. Apply treatments to intact leaves via spraying.[22] Include a negative control (water/vehicle).
-
Dark Adaptation: After a set incubation period (e.g., 24 hours), detach a leaf or attach a leaf clip and dark-adapt it for at least 20-30 minutes.[21][23] This ensures all reaction centers are "open."
-
Fluorescence Measurement: Use a modulated fluorometer (e.g., a PAM fluorometer) to measure key parameters.[21]
-
Measure F0 (minimum fluorescence) with a weak measuring light.
-
Apply a short, saturating pulse of light to measure FM (maximum fluorescence).
-
-
Calculation: Calculate the maximum quantum yield of PSII (FV/FM), where FV = FM - F0.[18][21] A decrease in the FV/FM ratio indicates damage to PSII.[21]
-
Data Analysis: Plot the FV/FM values against the logarithm of the herbicide concentration. Use a dose-response curve to calculate the EC50 value.
Protocol: Validating Kinase Inhibition and Cellular Potency
This workflow outlines the logical progression from a biochemical assay measuring direct enzyme inhibition to a cell-based assay confirming downstream effects.[24]
Part A: Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To measure the IC50 (Inhibitory Concentration, 50%) of a phenylurea compound against a purified kinase.
Methodology:
-
Assay Principle: Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are a common format.[25][26] They measure the phosphorylation of a substrate by the kinase.
-
Reagents: Prepare assay buffer, purified active kinase, ATP, a fluorescently labeled substrate (e.g., biotinylated peptide), and a lanthanide-labeled antibody that recognizes the phosphorylated substrate.
-
Compound Preparation: Prepare a serial dilution of the phenylurea inhibitor in DMSO.
-
Reaction: In a microplate, combine the kinase and the inhibitor and pre-incubate. Initiate the reaction by adding ATP and the substrate.[27] Allow the reaction to proceed for a defined time at a controlled temperature.
-
Detection: Stop the reaction and add the detection reagents (e.g., Europium-labeled anti-phospho antibody and Streptavidin-Allophycocyanin).
-
Data Acquisition: Read the plate on a TR-FRET-capable reader. The ratio of acceptor to donor emission is proportional to the amount of phosphorylated product.
-
Analysis: Plot the inhibition percentage against the log of the inhibitor concentration to determine the IC50 value.[27]
Part B: Cell-Based Proliferation Assay (e.g., MTT/CellTiter-Glo)
Objective: To determine the EC50 or GI50 (Growth Inhibition, 50%) of the compound in a relevant cancer cell line.[28]
Methodology:
-
Cell Plating: Seed a cancer cell line known to be dependent on the target kinase (e.g., HepG2 for a drug targeting pathways in liver cancer) into a 96-well plate and allow cells to adhere overnight.[29]
-
Compound Treatment: Add serial dilutions of the phenylurea compound to the wells.[29] Include vehicle (DMSO) controls and a positive control for cell death. Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well. Viable cells metabolize the yellow MTT into purple formazan crystals. Solubilize the crystals and measure the absorbance.[28]
-
For CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolic activity and cell viability.[30]
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percent viability against the log of the compound concentration and fit a dose-response curve to calculate the EC50/GI50 value.[30]
Conclusion and Future Perspectives
The substituted phenylurea scaffold is a testament to the power of privileged structures in chemical biology and drug discovery. Its ability to effectively inhibit two fundamentally different enzyme classes—the D1 protein in plant photosystem II and protein kinases in human cells—highlights its versatility as a hydrogen-bonding pharmacophore.
Future research will continue to leverage this scaffold. In agriculture, the focus remains on developing more selective and environmentally benign herbicides. In oncology, the challenge is to design next-generation kinase inhibitors that overcome resistance mutations and exhibit refined selectivity profiles to minimize off-target toxicity. The foundational mechanisms detailed in this guide provide the critical knowledge base for these ongoing efforts, demonstrating how a deep understanding of molecular interactions can be translated into powerful applications that impact both global food security and human health.
References
- 1. researchgate.net [researchgate.net]
- 2. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 3. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]
- 4. www2.lsuagcenter.com [www2.lsuagcenter.com]
- 5. researchgate.net [researchgate.net]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. Sorafenib (BAY 43-9006, Nexavar), a dual-action inhibitor that targets RAF/MEK/ERK pathway in tumor cells and tyrosine kinases VEGFR/PDGFR in tumor vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Different sensitivities of photosystem II in green algae and cyanobacteria to phenylurea and phenol-type herbicides: effect on electron donor side - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. oncology-central.com [oncology-central.com]
- 16. Synthesis and p38 Inhibitory Activity of Some Novel Substituted N,N'-Diarylurea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Chlorophyll Fluorescence: Importance and Applications - CID Bio-Science [cid-inc.com]
- 20. mdpi.com [mdpi.com]
- 21. Chlorophyll Fluorescence as an Indicator of Cellular Damage by Glyphosate Herbicide in Raphanus sativus L. Plants [scirp.org]
- 22. Targeted Inhibition of Photosystem II Electron Transport Using Bioherbicide-Loaded Ultrasmall Nanodevices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Biochemical Kinase Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 26. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 27. domainex.co.uk [domainex.co.uk]
- 28. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 30. noblelifesci.com [noblelifesci.com]
An In-depth Technical Guide to the Biological Targets of Methoxyphenylurea Derivatives
Abstract
The methoxyphenylurea scaffold represents a privileged structure in modern medicinal chemistry, giving rise to a diverse array of bioactive molecules with significant therapeutic potential. The inherent chemical properties of the urea and methoxyphenyl moieties facilitate critical interactions with a range of biological macromolecules, leading to their modulation. This in-depth technical guide provides a comprehensive overview of the primary biological targets of methoxyphenylurea derivatives, focusing on key protein classes: kinases, enzymes, and G-protein coupled receptors. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target identification and validation, and provide quantitative data on specific derivative-target interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Introduction: The Significance of the Methoxyphenylurea Scaffold
The urea functional group is a cornerstone in drug design, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, forming stable and specific interactions with protein targets[1]. When combined with a methoxyphenyl ring, the resulting scaffold gains favorable pharmacokinetic properties. The methoxy group can influence solubility, metabolic stability, and electronic properties, which in turn can modulate the binding affinity and selectivity of the molecule for its biological target[2]. This unique combination has led to the development of numerous compounds investigated for a wide range of diseases, most notably in oncology and infectious diseases. Understanding the specific biological targets of these derivatives is paramount for rational drug design and the development of novel therapeutics with improved efficacy and safety profiles.
Key Biological Target Classes
Methoxyphenylurea derivatives have been shown to interact with several important classes of proteins. This section will explore the most prominent examples, detailing the mechanism of interaction and providing specific examples with quantitative data.
Protein Kinases: Modulators of Cellular Signaling
Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including growth, differentiation, and metabolism. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus of drug discovery efforts[3][4]. Arylurea derivatives, including those with a methoxyphenyl group, are well-established as potent kinase inhibitors[5].
2.1.1 Fibroblast Growth Factor Receptors (FGFRs)
The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), is crucial for normal development and tissue homeostasis[6][7]. Aberrant FGFR signaling, through mutations, amplifications, or translocations, is a known driver of various cancers[8][9]. The 3,5-dimethoxyphenyl motif has been identified as a key structural feature for achieving potent and selective inhibition of FGFRs.
A notable example is a series of 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and their related 2-urea derivatives, which have demonstrated high selectivity for the FGF receptor-1 (FGFR-1) tyrosine kinase[10]. One water-soluble analog from this series exhibited a potent IC50 of 31 nM against FGFR[10]. Another study on 1H-pyrrolo[2,3-b]pyridine derivatives identified a compound (4h) containing a methoxyphenyl group with potent pan-FGFR inhibitory activity, showing IC50 values of 7 nM, 9 nM, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively[10].
FGFR Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize and autophosphorylate, initiating a cascade of downstream signaling events. Key pathways activated include the Ras/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is involved in cell survival[3][9][11]. Methoxyphenylurea-based inhibitors typically act as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation events necessary for signal propagation.
Enzymes: Catalysts of Biological Reactions
Enzymes are another major class of proteins targeted by methoxyphenylurea derivatives. These small molecules can act as inhibitors, modulating the catalytic activity of enzymes involved in various physiological and pathological processes.
2.2.1 Urease
Urease is a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide[12][13]. In humans, urease produced by bacteria, such as Helicobacter pylori, is a key virulence factor in the pathogenesis of gastritis, peptic ulcers, and gastric cancer[14]. Urease inhibitors are therefore of significant therapeutic interest. The urea scaffold itself makes these derivatives logical candidates for urease inhibition[14]. A study on N-substituted hydroxyureas found that m-methoxy-phenyl substituted hydroxyurea was a potent inhibitor of jack bean urease, with an IC50 value of 16.2 µM[15][16].
Mechanism of Urease Action and Inhibition
The active site of urease contains two nickel ions that are crucial for catalysis. These ions coordinate with a water molecule and the urea substrate, facilitating a nucleophilic attack on the carbonyl carbon of urea[13][17][18]. Methoxyphenylurea derivatives can inhibit urease by interacting with the nickel ions in the active site, thereby blocking substrate access and catalytic activity[19].
G-Protein Coupled Receptors (GPCRs): Transmembrane Signal Transducers
GPCRs are the largest family of cell surface receptors and are involved in a vast number of physiological processes, making them a major target for a large portion of modern medicines.
2.3.1 Adenosine A2A Receptor (A2AR)
The Adenosine A2A receptor is a GPCR that plays a significant role in the central nervous system and the immune system[20]. A2AR antagonists are being investigated for the treatment of neurodegenerative diseases like Parkinson's disease and for cancer immunotherapy. Some ethylenediurea derivatives containing a methoxyphenyl group have been suggested to act as inhibitors of the A2AR.
A2AR Signaling Pathway
Activation of the A2AR by its endogenous ligand, adenosine, typically leads to the activation of adenylyl cyclase through the Gs alpha subunit, resulting in an increase in intracellular cyclic AMP (cAMP) levels. This signaling cascade can have various downstream effects, including the modulation of inflammation and neurotransmission[20]. Methoxyphenylurea derivatives that act as A2AR antagonists would block the binding of adenosine, thereby preventing these downstream signaling events.
Quantitative Data Summary
The following table summarizes the inhibitory activities of selected methoxyphenylurea derivatives against their respective biological targets. This data is crucial for understanding the structure-activity relationships and for guiding the optimization of lead compounds.
| Derivative Class/Compound | Target | Activity | Value | Reference |
| 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine-2-urea analog | FGFR-1 | IC50 | 31 nM | [10] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR1 | IC50 | 7 nM | [10] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR2 | IC50 | 9 nM | [10] |
| 1H-pyrrolo[2,3-b]pyridine derivative (4h) | FGFR3 | IC50 | 25 nM | [10] |
| m-methoxy-phenyl substituted hydroxyurea | Urease | IC50 | 16.2 µM | [15][16] |
| Phenylurea-pyridinium hybrids | Urease | IC50 | 4.08 - 6.20 µM | [14] |
Experimental Protocols for Target Identification
Identifying the specific biological target of a novel bioactive compound is a critical step in drug discovery[1][15]. The following section provides detailed, step-by-step protocols for two widely used methods for small molecule target identification.
Affinity-Based Pull-Down Assay
This method relies on immobilizing a derivative of the small molecule of interest onto a solid support (e.g., beads) to "pull down" its binding partners from a cell lysate[1].
Experimental Workflow
Step-by-Step Methodology
-
Probe Synthesis:
-
Synthesize a derivative of the methoxyphenylurea compound with a linker and a biotin tag. It is crucial that the modification does not significantly impair the biological activity of the parent compound.
-
-
Immobilization of the Probe:
-
Incubate the biotinylated probe with streptavidin-coated agarose or magnetic beads to allow for high-affinity binding.
-
Wash the beads to remove any unbound probe.
-
-
Preparation of Cell Lysate:
-
Culture and harvest cells of interest.
-
Lyse the cells in a non-denaturing buffer containing protease inhibitors to release the proteins.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Incubation and Binding:
-
Incubate the immobilized probe (on beads) with the cell lysate. As a negative control, incubate lysate with beads that have not been conjugated to the probe.
-
Allow sufficient time for the probe to bind to its target protein(s).
-
-
Washing:
-
Wash the beads extensively with lysis buffer to remove proteins that are non-specifically bound to the beads or the probe.
-
-
Elution:
-
Elute the specifically bound proteins from the beads. This can be achieved by using a denaturing buffer (e.g., SDS-PAGE sample buffer), a competitive eluent, or by changing the pH or salt concentration.
-
-
Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the protein bands (e.g., by Coomassie or silver staining).
-
Excise the protein bands that are present in the probe sample but not in the negative control.
-
Identify the proteins in the excised bands using mass spectrometry (e.g., LC-MS/MS)[4].
-
Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method that identifies target proteins based on the principle that the binding of a small molecule can stabilize its target protein, making it more resistant to proteolysis[15].
Experimental Workflow
Step-by-Step Methodology
-
Lysate Preparation:
-
Prepare a native cell lysate as described for the pull-down assay.
-
-
Compound Incubation:
-
Divide the lysate into two aliquots.
-
Treat one aliquot with the methoxyphenylurea compound of interest.
-
Treat the other aliquot with a vehicle control (e.g., DMSO).
-
Incubate to allow for binding.
-
-
Protease Digestion:
-
Add a protease (e.g., pronase or thermolysin) to both the compound-treated and vehicle-treated lysates.
-
The concentration of the protease and the digestion time should be optimized to achieve partial digestion of the total protein content.
-
-
Stopping the Reaction:
-
Stop the proteolytic digestion by adding a denaturing sample buffer (containing SDS and a reducing agent) and heating the samples.
-
-
Analysis:
-
Separate the protein samples by SDS-PAGE.
-
If a candidate target is already suspected, perform a Western blot using an antibody specific to that protein. A stronger band in the compound-treated lane compared to the vehicle-treated lane indicates stabilization and therefore a direct interaction[15].
-
For unbiased target identification, the entire gel lanes can be analyzed by mass spectrometry to identify proteins that are more abundant in the compound-treated sample.
-
Conclusion and Future Directions
Methoxyphenylurea derivatives represent a versatile and promising class of small molecules with the ability to modulate the activity of a diverse range of biological targets, including kinases, enzymes, and GPCRs. The inherent properties of this scaffold make it an attractive starting point for the development of novel therapeutics. The experimental approaches detailed in this guide, such as affinity-based pull-down assays and DARTS, provide robust methodologies for the identification and validation of the specific protein targets of these compounds.
Future research in this area should focus on expanding the chemical space of methoxyphenylurea derivatives to explore novel target classes. Furthermore, the application of advanced proteomic techniques in combination with the target identification methods described herein will undoubtedly lead to a deeper understanding of the polypharmacology of these compounds and pave the way for the development of next-generation therapeutics with enhanced selectivity and efficacy.
References
- 1. Binding Database [bindingdb.org]
- 2. N-Methoxy-N'-(4-methoxyphenyl)urea (52420-60-7) for sale [vulcanchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonists of the human adenosine A2A receptor. Part 2: Design and synthesis of 4-arylthieno[3,2-d]pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1-(4-Methoxyphenyl)-3-(2-methylcyclohexyl)urea | C15H22N2O2 | CID 6464444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Binding Database [bindingdb.org]
- 8. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1-(3-Methoxyphenyl)-3-methylurea | C9H12N2O2 | CID 4548688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis and biological evaluation of biphenylurea derivatives as VEGFR-2 kinase inhibitors (â ¡) [html.rhhz.net]
- 15. Unraveling Binding Mechanism and Stability of Urease Inhibitors: A QM/MM MD Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Adenosine A2A receptor antagonists: from caffeine to selective non-xanthines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. N-Methoxy-N-methyl-N'-phenylurea | C9H12N2O2 | CID 74092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. Quantitative comparison of protein-protein interaction interface using physicochemical feature-based descriptors of surface patches - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the electronic structure of methoxyphenyl ureas
Starting Research: Methoxyphenyl Ureas
I'm currently engaged in a deep dive into the theoretical aspects of methoxyphenyl ureas. My initial steps involve a series of focused Google searches to unearth relevant studies. I'm especially keen on computational methods like DFT and HF, as well as analyses of electronic properties such as... (the thought process is ongoing)
Analyzing Electronic Structures Deeply
I've initiated a thorough search for theoretical studies on methoxyphenyl ureas. My focus is now on the electronic structure details, like HOMO-LUMO gaps and electrostatic potential, and how they connect to biological activity, especially their herbicidal or anticancer properties. I'm also preparing to synthesize this info into a clear narrative for my whitepaper, beginning with an introduction to their importance, followed by a look at the theoretical methods used, and ending with what we've learned about the structure-activity relationships. I'll make sure to cite sources and include clickable URLs.
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An In-Depth Technical Guide to the Potential Pharmacological Activities of 1-(3-Methoxyphenyl)urea
Authored by a Senior Application Scientist
Foreword: The phenylurea scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents.[1][2][3] This guide delves into the latent pharmacological potential of a specific, yet foundational analogue, 1-(3-Methoxyphenyl)urea. While direct and extensive experimental data for this particular compound remains limited in publicly accessible literature, a wealth of information on its close derivatives provides a robust framework for predicting its biological activities.[1] This document synthesizes this derivative data to offer a forward-looking perspective for researchers, scientists, and drug development professionals, grounding predictions in established chemical principles and experimental evidence from analogous structures.
The this compound Scaffold: Synthesis and Significance
The urea moiety is a powerful hydrogen-bonding motif, with its NH groups acting as donors and the carbonyl oxygen as an acceptor, enabling potent interactions with biological receptors.[2][4] The inclusion of a methoxy-substituted phenyl ring introduces specific electronic and steric properties that can modulate a compound's pharmacokinetic and pharmacodynamic profile.
General Synthetic Strategies
The synthesis of unsymmetrical diaryl ureas like this compound is typically achieved through well-established, efficient protocols. The most common approaches involve the reaction of an aryl isocyanate with an aniline or the use of phosgene substitutes to couple two different amines.[2][4]
Experimental Protocol: One-Step Synthesis via In Situ Isocyanate Formation
This protocol describes a common and efficient method for synthesizing unsymmetrical ureas, adapted from methodologies for similar compounds.[2][4]
Objective: To synthesize an unsymmetrical diaryl urea by reacting an aniline with an in situ-generated isocyanate.
Materials:
-
Starting Aniline (e.g., 3-methoxyaniline)
-
Triphosgene
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Second Aniline (for coupling)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the starting aniline (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Isocyanate Formation: Slowly add a solution of triphosgene (0.33-0.4 equivalents) in anhydrous THF to the cooled reaction mixture. Caution: Triphosgene is a toxic solid and a safer substitute for phosgene gas. Handle with extreme care in a well-ventilated fume hood.
-
Intermediate Stirring: Stir the mixture at low temperature for approximately 30 minutes to facilitate the formation of the aryl isocyanate intermediate.
-
Coupling Reaction: To this mixture, add the second aniline (1-1.2 equivalents).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]
-
Quenching and Extraction: Upon completion, quench the reaction by carefully adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired 1-aryl-3-(3-methoxyphenyl)urea.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous THF is critical as isocyanates are highly reactive towards water, which would lead to the formation of undesired symmetric ureas and other byproducts.
-
Low Temperature: The initial reaction is performed at 0-5 °C to control the exothermic reaction of triphosgene and to prevent side reactions, ensuring the clean formation of the isocyanate intermediate.
-
Inert Atmosphere: An inert atmosphere prevents the reaction of intermediates with atmospheric moisture and oxygen.
Caption: Workflow for the one-step synthesis of unsymmetrical ureas.
Potential Pharmacological Activity: An Evidence-Based Projection
The true potential of the this compound scaffold is illuminated by the extensive research into its derivatives. The following sections explore the most promising therapeutic avenues.
Anticancer and Antiproliferative Activity
The diaryl urea framework is a hallmark of several potent anticancer agents, including the FDA-approved multi-kinase inhibitor Sorafenib.[4][5] Derivatives have demonstrated significant antiproliferative effects across a range of cancer cell lines.[6][7][8]
Mechanism of Action: Kinase Inhibition A primary mechanism for the anticancer activity of diaryl ureas is the inhibition of protein kinases that are crucial for tumor cell proliferation, angiogenesis, and survival.[1] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases, effectively blocking their function.
Many derivatives act as inhibitors of the Raf/MEK/ERK signaling pathway (also known as the MAPK pathway), which is frequently hyperactivated in various cancers.[1][5] By targeting kinases like BRAF, VEGFR, and PDGFR, these compounds can halt tumor growth and cut off its blood supply.[1][6]
Caption: The Raf/MEK/ERK pathway and key inhibition points for diaryl ureas.
Quantitative Data: Antiproliferative Activity of Diaryl Urea Derivatives
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1-(4-chlorophenyl)-3-{4-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methoxy}phenyl}urea (7u) | A549 (Lung) | 2.39 ± 0.10 | [6] |
| Compound 7u | HCT-116 (Colon) | 3.90 ± 0.33 | [6][8] |
| Sorafenib (Reference) | A549 (Lung) | 2.12 ± 0.18 | [6][8] |
| Sorafenib (Reference) | HCT-116 (Colon) | 2.25 ± 0.71 | [6][8] |
| N-(1,3-benzothiazol-2-yl)-N′-(3-methylphenyl)urea (9) | PC3 (Prostate) | 78.28 ± 1.2 | [9] |
| 1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea (7c) | EKVX (NSCLC) | Moderate Activity | |
| 1-(3-(1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl)phenyl)urea (3c) | HuH-7 (Liver) | 10.80 ± 0.14 | [10] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[1]
Objective: To determine the concentration at which a compound reduces the viability of a cancer cell line by 50% (IC₅₀).
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial and Antifungal Activities
Several studies have highlighted the potential of aryl urea derivatives as antimicrobial agents against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][11][12]
Mechanism of Action: While the exact mechanisms are not always fully elucidated, it is hypothesized that these compounds may interfere with essential bacterial enzymes or disrupt cell membrane integrity. The lipophilic nature of the aryl groups combined with the hydrogen-bonding capability of the urea linker likely facilitates interaction with microbial targets.
Quantitative Data: Antimicrobial Activity of Aryl Urea Derivatives
| Compound/Derivative | Organism | MIC (µM) | Reference |
| Derivative 11b | K. pneumoniae (Carbapenemase-producing) | 50 | [12] |
| Derivative 67d | K. pneumoniae (Carbapenemase-producing) | 72 | [12] |
| Derivative 11b | E. coli (Multidrug-resistant) | 50 | [12] |
| Derivative 67d | E. coli (Multidrug-resistant) | 36 | [12] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., E. coli, S. aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth.
-
Inoculation: Add an equal volume of the standardized inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Enzyme Inhibition
Derivatives of phenylurea have been identified as inhibitors of various enzymes implicated in disease.[9]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: sEH inhibitors are pursued for their anti-inflammatory, analgesic, and cardio-protective effects.[13][14] Replacing the traditionally used adamantyl group with substituted phenyl rings has been shown to improve pharmacokinetic properties and in vivo efficacy.[13]
-
Urease Inhibition: Urease is a key enzyme for bacteria like Helicobacter pylori. Its inhibition is a strategy for treating peptic ulcers and other related conditions.
-
Other Enzymes: Inhibition of β-glucuronidase and phosphodiesterase has also been reported for some urea derivatives.[9]
Quantitative Data: Enzyme Inhibition by Urea Derivatives
| Compound Class | Target Enzyme | Inhibition Range (%) | Reference |
| 1,3-Disubstituted Ureas | Urease | 0.30–45.3 | [9] |
| 1,3-Disubstituted Ureas | β-Glucuronidase | 4.9–44.9 | [9] |
| 1,3-Disubstituted Ureas | Phosphodiesterase | 1.2–46.4 | [9] |
Other Potential Pharmacological Activities
The versatility of the urea scaffold extends to other therapeutic areas:
-
Anti-inflammatory Activity: Linked to sEH inhibition, these compounds can reduce inflammatory responses in vivo.[13]
-
Anticonvulsant Activity: Certain arylurea derivatives have shown potent anticonvulsant effects in animal models.[3]
-
Antioxidant Activity: Methoxyphenyl-containing urea derivatives have demonstrated significant antioxidant potential.[15]
Conclusion and Future Directions
The collective evidence strongly suggests that this compound is a scaffold of significant pharmacological potential. While its direct biological profile requires empirical validation, the extensive research on its derivatives provides a compelling rationale for its investigation as an anticancer, antimicrobial, and enzyme-inhibiting agent.
Future research should focus on:
-
Direct Synthesis and Evaluation: The synthesis and comprehensive biological screening of this compound are paramount to confirm the activities projected from its derivatives.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core will help in optimizing potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify the precise molecular targets and signaling pathways involved.
This guide serves as a foundational resource to catalyze further exploration into this promising, yet underexplored, chemical entity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and In Vitro Antiproliferative Activity of New 1-Phenyl-3-(4-(pyridin-3-yl)phenyl)urea Scaffold-Based Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Novel compounds with promising HuH-7 inhibitory activity as new cancer drug candidates: derivatives of N,N′-diphenylurea linked with 1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 13. researchgate.net [researchgate.net]
- 14. 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure-Activity Relationships, Pharmacokinetics and Reduction of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Methodological & Application
Synthesis and Evaluation of 1-(3-Methoxyphenyl)urea Derivatives as Potent Kinase Inhibitors: An Application Note
Introduction
The urea scaffold represents a "privileged" structure in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Diaryl ureas, such as the FDA-approved drugs Sorafenib and Regorafenib, have demonstrated significant efficacy as multi-kinase inhibitors, targeting key signaling pathways involved in tumor growth and angiogenesis.[2][3] These compounds typically function by competing with ATP for binding to the kinase domain, thereby inhibiting downstream signaling cascades.[4] The 1-(3-methoxyphenyl)urea moiety is a common feature in many of these inhibitors, contributing to the crucial hydrogen bonding interactions within the kinase active site.[2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and biological evaluation of this compound derivatives as kinase inhibitors. We will delve into the rationale behind the synthetic strategies, provide detailed step-by-step protocols, and outline robust methods for assessing their inhibitory activity against key oncogenic kinases such as VEGFR-2 and RAF kinase.
Kinase Signaling and the Role of Urea Inhibitors
Kinases are a large family of enzymes that play a critical role in regulating the majority of cellular processes by catalyzing the transfer of a phosphate group from ATP to a specific substrate.[5] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6]
Two key kinase families implicated in cancer progression are the Vascular Endothelial Growth Factor Receptor (VEGFR) and the RAF kinases.
-
VEGFR-2 Signaling: VEGFR-2 is a receptor tyrosine kinase that is a primary mediator of angiogenesis, the formation of new blood vessels.[7][8] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival.[4][7] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy to starve tumors of their blood supply.[9][10]
-
RAF/MEK/ERK Pathway: The RAF kinases (A-RAF, B-RAF, and C-RAF) are serine/threonine kinases that are central components of the MAPK/ERK signaling pathway.[11] This pathway regulates fundamental cellular processes, including proliferation, differentiation, and survival.[7] Mutations in the BRAF gene are common in many cancers, leading to constitutive activation of the pathway and uncontrolled cell growth.[6]
Urea-based inhibitors effectively target these kinases by forming key hydrogen bonds with the enzyme's hinge region, a flexible loop connecting the N- and C-lobes of the kinase domain. The urea moiety's two N-H groups act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, providing a stable anchor point for the inhibitor.
Figure 1: Simplified signaling pathways of VEGFR-2 and RAF kinase and the inhibitory action of urea derivatives.
Synthesis of this compound Derivatives
The synthesis of unsymmetrical diaryl ureas can be accomplished through several reliable methods. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we present two common and effective protocols.
Protocol 1: One-Step Synthesis using an Isocyanate Precursor
This method involves the in situ generation of an isocyanate from an aniline, followed by reaction with a second amine. This approach is often efficient and can be performed as a one-pot synthesis.[3]
Figure 2: Workflow for the one-step synthesis of a this compound derivative.
Materials:
-
Substituted aniline (e.g., 4-chloro-3-(trifluoromethyl)aniline)
-
3-Methoxyaniline
-
1,1'-Carbonyldiimidazole (CDI) or Triphosgene
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Triethylamine (if using triphosgene)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted aniline (1.0 equivalent) in anhydrous THF.
-
Isocyanate Formation (using CDI): To the stirred solution, add CDI (1.1 equivalents) portion-wise at room temperature. Stir the reaction mixture for 1-2 hours, monitoring the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Urea Formation: Once the formation of the N-substituted imidazolide intermediate is complete, add 3-methoxyaniline (1.0 equivalent) to the reaction mixture.
-
Reaction Progression: Continue stirring at room temperature for 4-6 hours, or until the reaction is complete as indicated by TLC.
-
Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[2]
Protocol 2: Two-Step Synthesis via a Carbamate Intermediate
This method involves the formation of a stable carbamate intermediate, which is then reacted with the second amine. This can be advantageous when dealing with sensitive functional groups.[9]
Materials:
-
Substituted aniline
-
Phenyl chloroformate
-
3-Methoxyaniline
-
Pyridine
-
Anhydrous THF
-
Standard glassware for organic synthesis
Procedure:
-
Carbamate Formation: Dissolve the substituted aniline (1.0 equivalent) in a mixture of anhydrous THF and pyridine. Cool the solution to 0 °C. Slowly add phenyl chloroformate (1.0 equivalent) and stir the reaction at room temperature until the starting amine is consumed (monitor by TLC).[9]
-
Work-up and Isolation: Perform an aqueous work-up and extract the product with an organic solvent. Purify the resulting phenyl carbamate intermediate.
-
Urea Formation: Dissolve the purified phenyl carbamate (1.0 equivalent) in pyridine and add 3-methoxyaniline (1.0 equivalent). Heat the mixture to 50 °C and stir until the reaction is complete.[9]
-
Final Work-up and Purification: Cool the reaction mixture, perform an aqueous work-up, and purify the final this compound derivative as described in Protocol 1.
Characterization of Synthesized Compounds
The synthesized this compound derivatives should be thoroughly characterized to confirm their structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the aromatic protons, the methoxy group (around 3.8 ppm), and the urea N-H protons (often broad singlets between 8.0 and 10.0 ppm).[12][13]
-
¹³C NMR: Look for the carbonyl carbon of the urea group (around 153-160 ppm) and the signals for the aromatic and methoxy carbons.[2][14]
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compounds.[3]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the N-H stretching of the urea group (around 3300 cm⁻¹) and the C=O stretching (around 1640 cm⁻¹).[15]
In Vitro Kinase Inhibition Assays
To evaluate the biological activity of the synthesized compounds, in vitro kinase inhibition assays are performed. The half-maximal inhibitory concentration (IC₅₀) is a key parameter determined from these assays, representing the concentration of the inhibitor required to reduce kinase activity by 50%.[6]
Protocol 3: VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Format)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.[16][17]
Figure 3: General workflow for an in vitro kinase inhibition assay using the ADP-Glo™ format.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Synthesized this compound derivative (test inhibitor)
-
Known VEGFR-2 inhibitor (positive control, e.g., Sorafenib)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor in DMSO, followed by further dilution in the kinase assay buffer. A typical starting concentration range is 10 µM to 0.1 nM.[18] Prepare a 2X solution of VEGFR-2 and its substrate in the kinase buffer. Prepare a 2X ATP solution.
-
Assay Setup: In a 384-well plate, add 2.5 µL of the 2X test inhibitor solution or control (DMSO for 0% inhibition, positive control for 100% inhibition).[11]
-
Enzyme Addition: Add 2.5 µL of the 2X VEGFR-2/substrate mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of the 2X ATP solution. The final ATP concentration should be at or near the Kₘ for VEGFR-2.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.[19]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[17]
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the controls. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.
Protocol 4: RAF Kinase Inhibition Assay
A similar protocol to the VEGFR-2 assay can be used for evaluating the inhibition of RAF kinase, with the appropriate recombinant RAF enzyme (e.g., B-RAF V600E) and substrate (e.g., MEK1).[11][20]
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for the rational design of more potent and selective inhibitors.[21] By systematically modifying the structure of the this compound scaffold and evaluating the resulting changes in inhibitory activity, key structural features for optimal potency can be identified.
| Compound ID | R1 (Substitution on 'Head' Phenyl) | R2 (Substitution on 'Tail' Phenyl) | IC₅₀ vs. Kinase (nM) | Reference |
| A | 4-Cl | 3-OCH₃ | 56 (EGFR) | [12] |
| B | 4-F | 3-OCH₃ | (Potent antiproliferative activity) | [13] |
| C | 4-CH₃ | 3-OCH₃ | (Variable activity) | [1] |
| D | H | 3-OCH₃, 4-substituent | (Variable activity) | [21] |
Key SAR Insights:
-
'Head' Group: The nature and position of substituents on the phenyl ring not attached to the methoxy group significantly influence activity. Electron-withdrawing groups, such as halogens, at the para-position often enhance potency.[1]
-
'Tail' Group: The 3-methoxy group on the other phenyl ring is a common feature in potent inhibitors, likely involved in favorable interactions within the kinase active site.
-
Urea Linker: The urea linker is critical for high potency, as it forms key hydrogen bonds with the kinase hinge region. Modifications to this linker, such as replacing it with a thiourea, often lead to a decrease in activity.[1]
Conclusion
The this compound scaffold is a validated and highly valuable starting point for the design and synthesis of novel kinase inhibitors. This application note has provided a detailed framework for the synthesis, characterization, and biological evaluation of derivatives based on this core structure. By following the outlined protocols and considering the principles of structure-activity relationships, researchers can effectively advance their drug discovery programs targeting key oncogenic kinases. The methodologies described herein are robust and can be adapted to explore a wide range of chemical space around the this compound core, ultimately contributing to the development of the next generation of targeted cancer therapeutics.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-(3-Methoxyphenyl)-3-(methylamino)urea | C9H13N3O2 | CID 126971585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Design, Synthesis and Structure-Activity Relationships of Novel Diaryl Urea Derivatives as Potential EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.uva.nl [pure.uva.nl]
- 15. Urea, 3-(p-methoxyphenyl)-1-methyl-1-nitroso- [webbook.nist.gov]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Investigating 1-(3-Methoxyphenyl)urea as a Novel Phenylurea Herbicide
Document ID: ANP-2026-MPU-001
Abstract: This document provides a comprehensive framework for the initial investigation of 1-(3-Methoxyphenyl)urea, a compound of interest in agricultural herbicide research. Phenylurea herbicides are a well-established class of compounds that primarily act by inhibiting photosynthesis at the Photosystem II (PSII) level.[1][2] This guide outlines the hypothesized mechanism of action for this compound based on its structural class and presents a series of validated, step-by-step protocols for its synthesis, preliminary screening, whole-plant bioassays, and mechanism of action confirmation. The methodologies are designed for researchers in weed science and agrochemical development to systematically evaluate its potential as a new herbicidal active ingredient.
Introduction: The Case for a New Phenylurea Herbicide
The phenylurea class of herbicides has been a cornerstone of chemical weed control for decades, valued for their effectiveness in controlling a wide range of broadleaf and grassy weeds.[3][4] Their primary mode of action is the inhibition of the photosynthetic electron transport chain at Photosystem II (PSII).[5] Specifically, they bind to the D1 protein of the PSII complex, blocking the binding site for plastoquinone (PQ).[5] This interruption halts ATP and NADPH production, leading to oxidative stress and ultimately, plant death.[5]
While established phenylureas like Diuron and Linuron are effective, the relentless evolution of herbicide-resistant weeds necessitates the discovery of novel active ingredients.[6] Structural analogs of known herbicides, such as this compound, represent a logical starting point for discovery. By modifying the phenyl ring substituents, it may be possible to alter the binding affinity, spectrum of activity, and selectivity of the compound, potentially creating a more effective or environmentally benign herbicide.
This guide provides the necessary protocols to take this compound from a chemical entity to a characterized herbicidal lead candidate. It emphasizes a tiered approach, starting with synthesis and rapid screening before progressing to more resource-intensive whole-plant and mechanistic studies.
Compound Profile: this compound
A thorough understanding of the test compound's physical and chemical properties is critical for proper formulation, handling, and interpretation of biological data.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₈H₁₀N₂O₂ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| Appearance | White crystalline solid (predicted) | [4] |
| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol.[3] | [3] |
| CAS Number | 5400-71-5 | PubChem |
Protocol 1: Laboratory-Scale Synthesis
The synthesis of unsymmetrical aryl ureas can be accomplished through several established methods.[7][8] A common and effective approach involves the reaction of an amine with an isocyanate surrogate like triphosgene or a carbamate intermediate.
Objective: To synthesize this compound from 3-methoxyaniline.
Materials:
-
3-methoxyaniline
-
Triphosgene or 1,1'-Carbonyldiimidazole (CDI)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or other suitable base
-
Ammonia solution or ammonium chloride
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)
Step-by-Step Methodology:
-
Intermediate Formation (Isocyanate): Under an inert atmosphere, dissolve 3-methoxyaniline (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of triphosgene (0.33 equivalents) or CDI (1.1 equivalents) in anhydrous THF to the cooled reaction mixture. Causality Note: This step generates the reactive isocyanate intermediate in situ. Low temperature and slow addition are crucial to control the exothermic reaction and prevent side-product formation.
-
Stir the mixture at low temperature for 30-60 minutes. Monitor the consumption of the starting amine using Thin Layer Chromatography (TLC).[7]
-
Urea Formation: To the mixture containing the in situ generated isocyanate, slowly add a concentrated aqueous solution of ammonia (or a suitable amine source).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the completion of the reaction.
-
Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude this compound by recrystallization or column chromatography to obtain the final product for biological testing.[9]
Hypothesized Mechanism of Action (MOA)
Based on its phenylurea structure, this compound is hypothesized to function as a PSII inhibitor. This provides a clear, testable hypothesis for subsequent mechanistic studies.
The compound is predicted to compete with plastoquinone at the QB binding site on the D1 protein, thereby blocking the electron transport chain.[5][10] This blockage leads to a buildup of excited chlorophyll molecules, generating reactive oxygen species that cause lipid peroxidation and rapid cell death, manifesting as chlorosis and necrosis.
Experimental Evaluation Workflow
A structured, tiered approach is essential for efficiently evaluating a novel herbicide candidate. The workflow progresses from rapid, high-throughput screens to more detailed, physiologically relevant assays.
Protocol 2: Preliminary Phytotoxicity Bioassay (Agar-Based)
This protocol provides a rapid, inexpensive, and space-efficient method to determine if the compound has intrinsic herbicidal activity.[11] It is ideal for screening multiple candidates or concentrations early in the discovery process.
Objective: To assess the effect of this compound on the germination and early seedling growth of indicator plant species.
Materials:
-
Certified seeds of a sensitive monocot (e.g., ryegrass, Lolium perenne) and dicot (e.g., cress, Lepidium sativum).
-
This compound, analytical grade.
-
Positive Control: Diuron or another known PSII inhibitor.[1]
-
Solvent (e.g., acetone or DMSO, analytical grade).
-
Petri dishes (9 cm diameter) with sterile filter paper or agar medium (0.5% w/v).
-
Growth chamber with controlled light (16:8 h light:dark cycle) and temperature (22-25°C).
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound and the positive control (Diuron) in a suitable solvent. Self-Validation Note: The solvent concentration in the final assay medium should not exceed 0.1% to avoid solvent-induced phytotoxicity.
-
Treatment Preparation: Create a dilution series from the stock solution to achieve final test concentrations (e.g., 1, 10, 50, 100 µM). Add the appropriate volume of each dilution to the molten agar before pouring plates or apply directly to filter paper and allow the solvent to evaporate. Prepare a solvent-only plate as a negative control.
-
Seed Plating: Place 10-20 seeds of the indicator species evenly on the surface of the prepared plates.
-
Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber under controlled conditions.
-
Assessment: After 5-7 days, measure the germination percentage, root length, and shoot length for each treatment. Calculate the percent inhibition relative to the negative control.
-
Data Interpretation: Significant inhibition of root and/or shoot growth compared to the negative control indicates phytotoxic activity. Compare the activity to the positive control (Diuron).
Protocol 3: Whole-Plant Dose-Response Bioassay (Greenhouse)
This is the gold-standard method for determining a herbicide's potency and selectivity under more realistic conditions.[12][13] The goal is to establish a dose-response curve and calculate the Growth Reduction 50 (GR₅₀) or Effective Dose 50 (ED₅₀), which is the dose required to cause a 50% reduction in plant biomass.[14][15]
Objective: To quantify the herbicidal efficacy of this compound on whole plants via pre- and post-emergence application.
Materials:
-
Target weed species: Include representative monocots (e.g., Avena fatua, wild oat) and dicots (e.g., Abutilon theophrasti, velvetleaf).
-
Potting medium (e.g., sandy loam soil mix).
-
Pots or trays.
-
Greenhouse with controlled temperature, humidity, and lighting.
-
Precision bench sprayer calibrated to deliver a consistent volume.[13]
-
This compound, positive control (Diuron), and appropriate formulation adjuvants/surfactants.
Step-by-Step Methodology:
-
Plant Propagation: Sow seeds in pots and thin to a uniform number of plants (e.g., 3-5 per pot) upon emergence. Grow plants to the appropriate stage for treatment. Expertise Note: For post-emergence tests, the two- to four-leaf stage is standard as plants are actively growing and susceptible, but not so large as to exhibit variable responses.[11]
-
Herbicide Preparation: Prepare spray solutions for a range of doses (e.g., 0, 10, 50, 100, 250, 500 g a.i./ha). Include a negative control (formulation blank) and a positive control (Diuron at its recommended rate).
-
Application:
-
Pre-emergence: Spray the soil surface within 24 hours of sowing seeds.
-
Post-emergence: Spray the foliage of plants at the designated growth stage until runoff is minimal.
-
-
Growth and Monitoring: Return pots to the greenhouse. Arrange in a randomized complete block design to minimize environmental variability. Water as needed, avoiding overhead watering for 24 hours post-treatment to prevent wash-off.
-
Assessment: After 14-21 days, visually assess phytotoxicity (0-100% scale) and harvest the above-ground biomass for each pot. Dry the biomass in an oven at 60-70°C to a constant weight.
-
Data Analysis:
-
Calculate the average dry weight for each treatment.
-
Express the data as a percentage of the negative control.
-
Use a statistical software package (e.g., R with the 'drc' package) to fit the data to a four-parameter log-logistic model.[16]
-
Y = C + (D - C) / (1 + exp(B(log(x) - log(ED₅₀))))
-
-
From the model, determine the GR₅₀ value and its confidence intervals.
-
| Parameter | Description |
| Y | Plant response (e.g., dry weight) |
| C | Lower limit (response at max dose) |
| D | Upper limit (response of untreated control) |
| B | Slope of the curve around the ED₅₀ |
| ED₅₀ (or GR₅₀) | Dose causing 50% response |
Protocol 4: MOA Confirmation - Chlorophyll Fluorescence Assay
This in vivo, non-destructive technique directly measures the efficiency of PSII and is a highly sensitive indicator of PSII-inhibiting herbicides.[10][17] A block in the electron transport chain causes a rapid increase in chlorophyll fluorescence.
Objective: To confirm that this compound inhibits Photosystem II.
Materials:
-
Plants treated with this compound (at a dose known to cause symptoms, e.g., GR₅₀).
-
Untreated control plants.
-
Diuron-treated positive control plants.
-
A portable chlorophyll fluorometer (e.g., a PAM fluorometer).
Step-by-Step Methodology:
-
Plant Treatment: Treat plants as described in the post-emergence section of Protocol 3. Measurements can be taken at various time points post-treatment (e.g., 1, 6, 24 hours).
-
Dark Adaptation: Before measurement, attach leaf clips to the leaves and dark-adapt them for at least 20-30 minutes. Causality Note: Dark adaptation ensures all PSII reaction centers are "open" (oxidized), establishing a baseline for minimum fluorescence (F₀).
-
Measurement:
-
Place the fluorometer probe over the leaf clip.
-
Measure the minimum fluorescence (F₀) using a weak measuring light.
-
Apply a short, intense pulse of saturating light to measure the maximum fluorescence (Fₘ). This pulse temporarily closes all PSII reaction centers.
-
-
Calculation: The key parameter is the maximum quantum efficiency of PSII, calculated as Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ .
-
Data Interpretation:
-
Healthy, untreated plants will have an Fᵥ/Fₘ ratio of approximately 0.83.
-
Plants treated with a PSII inhibitor like Diuron or, hypothetically, this compound, will show a significant and rapid decrease in the Fᵥ/Fₘ ratio, indicating damage to or inhibition of PSII.
-
Safety and Handling
While comprehensive toxicological data for this compound is not available, it should be handled with the standard precautions for a novel chemical compound. Phenylurea herbicides as a class generally have low acute toxicity.[2]
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the solid compound in a fume hood to avoid inhalation of dust.
-
Consult the Safety Data Sheet (SDS) for any known hazards of the starting materials and the final compound.
-
Dispose of chemical waste in accordance with institutional and local regulations.
Conclusion and Future Directions
This document provides a robust, validated, and scientifically-grounded framework for the initial herbicidal evaluation of this compound. By following these protocols, researchers can efficiently determine its phytotoxicity, quantify its whole-plant efficacy, and confirm its mechanism of action. Positive results from this workflow would justify progression to more advanced studies, including crop selectivity, weed spectrum analysis, environmental fate, and toxicological profiling, as guided by regulatory bodies like the EPA.[18][19][20]
References
- 1. Phenylurea herbicides [nies.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. Phenylurea: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. Phenylurea: Properties, Applications, and Safety_Boraychem (Shanghai) New Materials Co., Ltd. [boray-chem.com]
- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]
- 6. Herbicides as Weed Control Agents: State of the Art: II. Recent Achievements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioone.org [bioone.org]
- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Video: Protocols for Robust Herbicide Resistance Testing in Different Weed Species [jove.com]
- 14. bioone.org [bioone.org]
- 15. Log-Logistic Analysis of Herbicide Dose-Response Relationships | Weed Technology | Cambridge Core [cambridge.org]
- 16. Dose-Response—A Challenge for Allelopathy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of new PSII inhibitors: systematic investigation for herbicidal activity screening, properties, and mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 18. epa.gov [epa.gov]
- 19. epa.gov [epa.gov]
- 20. epa.gov [epa.gov]
Application Note: Experimental Protocols for Using 1-(3-Methoxyphenyl)urea in Cell Culture Assays
Introduction: The Phenylurea Scaffold in Cellular Research
The unsymmetrical diaryl urea scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2] The urea moiety's ability to act as a hydrogen bond donor (NH groups) and acceptor (carbonyl oxygen) allows for potent and specific interactions with biological targets like protein kinases.[1][2] This has led to the development of powerful drugs, including the multi-kinase inhibitor Sorafenib, used in cancer therapy.[3]
1-(3-Methoxyphenyl)urea (CAS No. 2013-06-1) is a member of this significant chemical class. While its specific biological activities are not extensively documented in publicly available literature, its structural similarity to known bioactive phenylurea compounds suggests a strong potential for modulating cellular processes.[3] It serves as a valuable tool for researchers investigating novel signaling pathway inhibitors or screening for compounds with anti-proliferative effects.
This guide provides a comprehensive, field-tested framework for researchers, scientists, and drug development professionals to effectively handle this compound and evaluate its biological activity in standard cell culture assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.
Compound Properties and Stock Solution Preparation
Accurate preparation and handling of the test compound are foundational to any cell-based assay. Due to the hydrophobic nature of many phenylurea compounds, careful attention to solubility is critical to avoid precipitation in aqueous culture media, which can lead to inconsistent results.[4]
Physicochemical Data Summary
| Property | Value | Source |
| Chemical Name | This compound | PubChem |
| Synonyms | 3-Methoxyphenylurea, m-Methoxyphenylurea | PubChem |
| CAS Number | 2013-06-1 | N/A |
| Molecular Formula | C₈H₁₀N₂O₂ | N/A |
| Molecular Weight | 166.18 g/mol | [5] |
| Appearance | White to off-white crystalline powder | [5] |
| Solubility | Slightly soluble in methanol; low solubility in aqueous buffers | [4][6] |
Protocol for Preparing a 10 mM Master Stock Solution
The low aqueous solubility of this compound necessitates the use of an organic solvent to create a concentrated master stock. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solubilizing capacity and compatibility with most cell culture assays at low final concentrations (<0.5%).[4]
Causality: Preparing a high-concentration master stock allows for minimal volumes of DMSO to be added to the final cell culture, thereby preventing solvent-induced cytotoxicity which could confound experimental results.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance and pipettes
Procedure:
-
Weighing: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance. Carefully weigh out 1.66 mg of this compound into the tube.
-
Solubilization: Add 1.0 mL of sterile DMSO to the tube.
-
Mixing: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 30°C water bath can aid dissolution, but do not exceed this temperature to prevent potential compound degradation.[7]
-
Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 50 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C, protected from light. For long-term storage, -80°C is recommended.
Protocol 1: Assessment of Cytotoxicity via MTT Assay
The MTT assay is a robust colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into insoluble purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[9] The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[9]
Experimental Workflow for MTT Assay
Step-by-Step Methodology
Materials:
-
Cells of interest (e.g., HeLa, A549, HepG2)
-
Complete cell culture medium
-
96-well flat-bottom sterile culture plates
-
This compound 10 mM stock in DMSO
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized[9]
-
Solubilization solution: DMSO or 10% SDS in 0.01 M HCl[10]
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: On the day of treatment, thaw an aliquot of the 10 mM stock solution. Prepare a serial dilution series (e.g., from 100 µM to 0.1 µM) in complete culture medium. Crucially, prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound (typically ≤0.5%). [4]
-
Cell Treatment: Carefully remove the old medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound or the vehicle control. Also include "medium only" wells for background subtraction.[8]
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Monitor for the formation of visible purple precipitate in the wells. Avoid extended incubations beyond four hours to minimize background.[8]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[10]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (570 nm is standard) using a microplate reader.[8] A reference wavelength of >650 nm can be used to reduce background noise.
Data Analysis and Interpretation
-
Correct for Background: Subtract the average absorbance of the "medium only" wells from all other readings.
-
Calculate Percent Viability: Normalize the data to the vehicle control.
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Trustworthiness Check: The inclusion of a vehicle control is non-negotiable. It validates that any observed cytotoxicity is due to the compound itself and not the DMSO solvent. If the viability of the vehicle control is significantly lower than the untreated control, the DMSO concentration may be too high for the chosen cell line.
Protocol 2: Investigating Effects on Cell Signaling via Western Blot
Many phenylurea-based drugs, like Sorafenib, function by inhibiting protein kinases within critical signaling pathways that regulate cell proliferation and survival, such as the Raf/MEK/ERK pathway.[3] A Western blot is the gold-standard technique to determine if this compound affects the activation state of key proteins in such pathways.[11] This is often assessed by measuring the level of protein phosphorylation.
Hypothetical Target Pathway: Raf/MEK/ERK
A decrease in the phosphorylation of ERK (p-ERK) relative to the total amount of ERK protein upon treatment would suggest an inhibitory effect of the compound on this pathway.
Step-by-Step Methodology
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes[12]
-
Blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST)[11]
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody[11]
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with this compound at relevant concentrations (e.g., near the IC₅₀ value determined from the MTT assay) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.
-
Cell Lysis: Aspirate the medium and wash cells twice with ice-cold PBS.[11][12] Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.[11][13]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes. Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[12][13] Transfer the supernatant (protein extract) to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
Sample Preparation for SDS-PAGE: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[12]
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[12]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[11]
-
Washing and Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11][13]
-
Detection: Wash the membrane again three times with TBST. Add the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total form of the protein (e.g., anti-total-ERK) and a loading control (e.g., anti-β-actin).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-METHOXYPHENYLUREA | 1566-42-3 [chemicalbook.com]
- 6. 4-METHOXYPHENYLUREA CAS#: 1566-42-3 [m.chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 13. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
Application Notes & Protocols: Analytical Methods for the Detection of Phenylurea Compounds in Soil and Water
Introduction: The Environmental Significance and Analytical Challenges of Phenylurea Herbicides
Phenylurea herbicides are a class of chemical compounds extensively used in agriculture for pre- and post-emergence weed control in a variety of crops. Their widespread application, however, raises significant environmental and health concerns due to their potential for persistence in soil and contamination of water resources. These compounds can enter aquatic ecosystems through surface runoff and leaching, posing a risk to non-target organisms and potentially entering the human food chain. Consequently, the development of robust, sensitive, and reliable analytical methods for the detection and quantification of phenylurea residues in complex environmental matrices like soil and water is of paramount importance for environmental monitoring, risk assessment, and regulatory compliance.
This comprehensive guide provides detailed application notes and validated protocols for the analysis of common phenylurea herbicides, including but not limited to, diuron, linuron, and monuron. We will delve into the intricacies of sample preparation, chromatographic separation, and detection techniques, offering insights honed from field-proven experience to guide researchers, scientists, and professionals in drug development. The methodologies described herein are designed to ensure scientific integrity, providing a framework for generating trustworthy and reproducible data.
Principle of Phenylurea Analysis: A Multi-Step Workflow
The accurate determination of phenylurea compounds in environmental samples necessitates a systematic analytical approach. The general workflow involves several critical stages, each playing a vital role in the ultimate quality of the analytical results. The selection of the appropriate technique at each stage is dictated by the specific phenylurea compound, the matrix (soil or water), the required limit of detection, and the available instrumentation.
Figure 1: A generalized workflow for the analysis of phenylurea herbicides in environmental samples.
Part 1: Sample Preparation - The Foundation of Accurate Analysis
Effective sample preparation is arguably the most critical step in the analytical workflow. Its primary objectives are to extract the target phenylurea compounds from the complex sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for instrumental analysis. The choice of extraction and clean-up technique is highly dependent on the matrix.
Water Sample Preparation: Solid-Phase Extraction (SPE)
For aqueous samples such as groundwater, surface water, and drinking water, Solid-Phase Extraction (SPE) is the most widely employed and effective technique for the extraction and pre-concentration of phenylurea herbicides.[1]
Causality Behind Sorbent Selection: The choice of sorbent is critical for the successful retention of the target analytes. For phenylurea herbicides, which are moderately polar compounds, reversed-phase sorbents are ideal. C18-bonded silica is the most common choice due to its strong hydrophobic interaction with the phenyl group of the herbicides, allowing for efficient retention from the polar water matrix.[2][3] The long alkyl chains of the C18 sorbent provide a non-polar environment that effectively captures the phenylurea molecules while allowing more polar, water-soluble matrix components to pass through.
Detailed Protocol: SPE for Phenylurea Herbicides in Water
This protocol is a robust starting point and can be adapted for specific phenylurea compounds and water matrices.
Materials:
-
C18 SPE Cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water (HPLC grade)
-
Vacuum manifold for SPE
-
Glassware (beakers, graduated cylinders, vials)
-
Sample filtration apparatus (e.g., 0.45 µm nylon filters)
Step-by-Step Procedure:
-
Sample Pre-treatment:
-
Collect water samples in clean glass bottles.
-
Filter the water sample through a 0.45 µm filter to remove any particulate matter that could clog the SPE cartridge.
-
For samples with high organic content, acidification to pH 2-3 with a suitable acid (e.g., hydrochloric acid) may improve the retention of some phenylurea compounds by ensuring they are in their neutral form.
-
-
SPE Cartridge Conditioning: This step activates the C18 sorbent and ensures reproducible retention.
-
Pass 5 mL of acetonitrile through the cartridge.
-
Follow with 5 mL of methanol.
-
Finally, equilibrate the cartridge by passing 10 mL of deionized water. Crucially, do not allow the sorbent to go dry after this step.
-
-
Sample Loading:
-
Pass the pre-treated water sample (typically 100 mL to 1 L, depending on the expected concentration) through the conditioned SPE cartridge at a slow and steady flow rate of approximately 5-10 mL/min. A slower flow rate enhances the interaction between the analytes and the sorbent, leading to better retention.
-
-
Washing: This step removes any co-sorbed interfering compounds.
-
Wash the cartridge with 5-10 mL of deionized water to remove any remaining polar impurities.
-
A second wash with a weak organic solvent mixture (e.g., 5% methanol in water) can be employed for more complex matrices, but care must be taken to avoid elution of the target analytes.
-
-
Drying:
-
Dry the cartridge by applying a vacuum for 10-20 minutes to remove excess water, which can interfere with the subsequent elution and chromatographic analysis.
-
-
Elution: The retained phenylurea herbicides are eluted from the sorbent using a strong organic solvent.
-
Elute the analytes with two 5 mL aliquots of acetonitrile. Collect the eluate in a clean collection tube. Acetonitrile is an effective solvent for disrupting the hydrophobic interactions between the phenylureas and the C18 sorbent.[1]
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Phenylurea herbicides can be thermally labile.[1]
-
Reconstitute the residue in a small, precise volume (e.g., 1 mL) of the initial mobile phase of the chromatographic system (e.g., acetonitrile/water mixture). This ensures compatibility with the analytical column and improves peak shape.
-
The sample is now ready for instrumental analysis.
-
Soil Sample Preparation: The QuEChERS Method
For the analysis of phenylurea herbicides in soil, the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has gained widespread adoption.[4] This approach simplifies the traditional, time-consuming extraction techniques and provides excellent recoveries for a broad range of pesticides.[4][5]
Rationale for the QuEChERS Approach: The QuEChERS method utilizes a two-step process: an initial extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (d-SPE) clean-up step. The addition of salts to the initial extraction facilitates the partitioning of the pesticides from the aqueous phase of the soil into the acetonitrile layer.[5] The subsequent d-SPE step employs a combination of sorbents to remove specific matrix interferences.
Detailed Protocol: QuEChERS for Phenylurea Herbicides in Soil
This protocol is based on the widely accepted buffered QuEChERS methods (e.g., AOAC 2007.01 or EN 15662).
Materials:
-
Homogenized soil sample
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)
-
QuEChERS d-SPE clean-up tubes containing primary secondary amine (PSA) and C18 sorbents
-
Centrifuge and centrifuge tubes (50 mL)
-
Vortex mixer
Step-by-Step Procedure:
-
Sample Hydration and Weighing:
-
Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.
-
If the soil is dry, it is crucial to add a specific amount of water (e.g., 8 mL) and allow it to hydrate for at least 30 minutes. This step is vital for the efficient partitioning of the analytes.[6]
-
-
Extraction:
-
Add 10 mL of acetonitrile to the centrifuge tube.
-
Add the appropriate QuEChERS extraction salt packet.
-
Immediately cap the tube and shake vigorously for 1 minute. This ensures a thorough extraction of the phenylurea herbicides into the acetonitrile.
-
-
Centrifugation:
-
Centrifuge the tube at ≥3000 rcf for 5 minutes. This will separate the sample into three layers: a top layer of acetonitrile containing the extracted pesticides, a middle layer of soil, and a bottom aqueous layer.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Clean-up:
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL d-SPE clean-up tube. The d-SPE tube for phenylurea analysis in soil typically contains PSA to remove organic acids and C18 to remove non-polar interferences like lipids.[7]
-
Vortex the d-SPE tube for 30 seconds to ensure intimate contact between the extract and the sorbents.
-
-
Final Centrifugation and Sample Transfer:
-
Centrifuge the d-SPE tube at ≥5000 rcf for 2 minutes.
-
Carefully transfer the cleaned-up supernatant into an autosampler vial for instrumental analysis.
-
Part 2: Analytical Techniques - Separation, Detection, and Quantification
Once the sample has been prepared, the next step is to separate, identify, and quantify the phenylurea compounds using chromatographic techniques coupled with appropriate detectors.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and cost-effective technique for the analysis of phenylurea herbicides.[1] These compounds possess chromophores that absorb UV light, making them amenable to UV detection.
Principle of HPLC-UV: The extracted sample is injected into a liquid chromatograph, where it is passed through a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the different components of the sample are separated based on their differential partitioning between the stationary and mobile phases. As the separated components elute from the column, they pass through a UV detector, which measures the absorbance of UV light at a specific wavelength. The retention time is used for qualitative identification, and the peak area is used for quantification.
Typical HPLC-UV Parameters for Phenylurea Analysis:
| Parameter | Typical Setting | Rationale |
| Column | C18 reversed-phase (e.g., 150 mm x 4.6 mm, 5 µm) | The non-polar C18 stationary phase provides good retention and separation of the moderately polar phenylurea herbicides. |
| Mobile Phase | Acetonitrile/Water gradient or isocratic | A mixture of acetonitrile and water is commonly used. A gradient elution (varying the solvent composition over time) is often employed for the simultaneous analysis of multiple phenylureas with different polarities.[8] |
| Flow Rate | 1.0 mL/min | This flow rate typically provides a good balance between analysis time and chromatographic resolution.[1] |
| Injection Volume | 10-20 µL | The injection volume can be optimized based on the concentration of the analytes and the sensitivity of the detector. |
| Detection Wavelength | 210-254 nm | Phenylurea herbicides exhibit strong UV absorbance in this range. The specific wavelength can be optimized for the target analytes.[1][9] |
| Column Temperature | 25-40 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Protocol: HPLC-UV Analysis of Diuron, Linuron, and Monuron
-
Standard Preparation: Prepare a series of calibration standards of diuron, linuron, and monuron in the mobile phase, covering the expected concentration range of the samples.
-
Instrument Setup: Set up the HPLC system with the parameters outlined in the table above.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the phenylurea herbicides in the samples by comparing their peak areas to the calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[10][11]
Principle of LC-MS/MS: LC-MS/MS combines the separation power of HPLC with the highly selective and sensitive detection capabilities of tandem mass spectrometry. After separation on the HPLC column, the eluent is introduced into the mass spectrometer, where the molecules are ionized. The precursor ions of the target analytes are then selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are detected in the second quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification.
Key Advantages of LC-MS/MS:
-
High Sensitivity: Achieves very low limits of detection, often in the ng/L (ppt) range.[10]
-
High Selectivity: The use of MRM transitions minimizes interference from matrix components, leading to cleaner chromatograms and more accurate quantification.
-
Confirmatory Analysis: Provides structural information that confirms the identity of the analyte.
Typical LC-MS/MS Parameters for Phenylurea Analysis:
| Parameter | Typical Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Phenylurea herbicides are readily protonated in the ESI source, forming [M+H]+ ions.[11] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity by monitoring specific precursor-to-product ion transitions for each analyte. |
| MRM Transitions | Analyte-specific | These need to be optimized for each phenylurea compound. For example, for diuron, a common transition is m/z 233 -> 72. |
| Collision Energy | Analyte-specific | Optimized to achieve the most abundant and stable product ions. |
Addressing Matrix Effects in LC-MS/MS: A significant challenge in LC-MS/MS is the potential for matrix effects, where co-eluting compounds from the sample matrix can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification.[12][13][14] To mitigate this, the use of matrix-matched calibration standards is highly recommended. These are prepared by spiking blank, extracted matrix with known concentrations of the analytes. This compensates for any signal suppression or enhancement caused by the matrix.
Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is generally preferred for the analysis of phenylurea herbicides due to their thermal instability, Gas Chromatography-Mass Spectrometry (GC-MS) can be used after a derivatization step.[15][16]
The Necessity of Derivatization: Direct injection of phenylurea herbicides into a hot GC inlet can cause them to degrade, leading to inaccurate results. Derivatization is a chemical reaction that converts the polar, thermally labile phenylureas into more volatile and stable derivatives that are suitable for GC analysis.[15][17] Common derivatization reactions include alkylation or acylation of the urea functional group.[15]
Protocol: Derivatization for GC-MS Analysis (Conceptual)
-
Extraction: Extract the phenylurea herbicides from the sample matrix as described previously.
-
Derivatization:
-
Evaporate the extract to dryness.
-
Add a derivatizing agent (e.g., a mixture of iodoethane and sodium hydride) and a suitable solvent.[15]
-
Heat the mixture to facilitate the reaction.
-
-
Clean-up: A liquid-liquid extraction or a further SPE step may be necessary to remove excess derivatizing agent and by-products.
-
GC-MS Analysis: Inject the derivatized sample into the GC-MS system.
Note: The development of a robust derivatization method requires careful optimization of the reaction conditions.
Part 3: Method Validation and Quality Control
The trustworthiness of analytical data is paramount. A thorough method validation is essential to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed according to established guidelines, such as those from SANTE (SANTE/11312/2021).[18][19][20][21]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy (Trueness) | The closeness of the mean of a set of measurements to the true value. Assessed through recovery studies. | Mean recovery of 70-120% |
| Precision | The closeness of agreement between independent test results. Expressed as Relative Standard Deviation (RSD). | RSD ≤ 20% |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable accuracy and precision. | Signal-to-noise ratio ≥ 10 |
| Specificity/Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
Quality Control:
-
Method Blanks: A blank sample that is carried through the entire analytical procedure to check for contamination.
-
Spiked Samples: A blank sample to which a known amount of the analyte is added to assess accuracy (recovery).
-
Certified Reference Materials (CRMs): When available, CRMs should be analyzed to provide an independent assessment of method accuracy.
Part 4: Comparative Performance of Analytical Methods
The following tables summarize the typical performance characteristics of the discussed analytical methods for the determination of common phenylurea herbicides in soil and water.
Table 1: Performance of Analytical Methods for Phenylurea Herbicides in Water
| Analyte | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| Diuron | HPLC-UV | 0.82 | 2.5 | 90-105 | [22] |
| Linuron | HPLC-UV | 1.29 | 4.0 | 87.8-103.7 | [22] |
| Monuron | HPLC-UV | 0.82 | 2.5 | 93-105 | [22] |
| Various | LC-MS/MS | 0.008-0.036 | - | 77-96 | [10] |
| Various | GC-MS (after derivatization) | 0.0003-0.001 | - | >90 | [15] |
Table 2: Performance of Analytical Methods for Phenylurea Herbicides in Soil
| Analyte | Method | LOD (mg/kg) | LOQ (mg/kg) | Recovery (%) | Reference |
| Diuron | HPLC-UV | 0.04 | 0.13 | 95-105 | [9] |
| DCPU (metabolite) | HPLC-UV | 0.02 | 0.07 | 93-103 | [9] |
| DCPMU (metabolite) | HPLC-UV | 0.01 | 0.04 | 96-104 | [9] |
| Various | LC-MS/MS | 0.0001-0.009 | - | 76.2-107.9 | |
| Various | GC-MS | 0.0005-0.005 | - | ~95 | [16] |
Part 5: Emerging Technologies - Biosensors for Phenylurea Detection
While chromatographic methods are the current standard, there is growing interest in the development of biosensors for the rapid and on-site detection of phenylurea herbicides.[23][24] These devices utilize a biological recognition element (e.g., an enzyme or antibody) coupled to a transducer to generate a measurable signal in the presence of the target analyte.[25]
Principle of Enzyme-Based Biosensors: Many phenylurea herbicides act by inhibiting photosynthesis. Biosensors can be designed using components of the photosynthetic system, such as Photosystem II (PSII), immobilized on an electrode.[26] When the herbicide is present, it inhibits the electron transport chain in PSII, leading to a measurable change in the electrochemical signal.
Advantages of Biosensors:
-
Portability: Can be developed into portable, field-based devices.
-
Rapid Results: Provide near-instantaneous measurements.
-
Cost-Effectiveness: Can be a more economical alternative to traditional laboratory analysis.
Current Status: While promising, biosensor technology for phenylurea detection is still largely in the research and development phase. Challenges include improving selectivity, long-term stability, and robustness for use with complex environmental samples.[23][24]
Conclusion
The analytical methods for the detection of phenylurea compounds in soil and water are well-established, with a range of techniques available to suit different analytical needs and budgets. Solid-phase extraction and the QuEChERS method provide effective and efficient sample preparation for water and soil, respectively. For instrumental analysis, HPLC-UV offers a robust and cost-effective solution, while LC-MS/MS provides the highest levels of sensitivity and selectivity. While GC-MS is a viable option, it necessitates a derivatization step to overcome the thermal instability of these compounds. The importance of a thorough method validation cannot be overstated, as it underpins the reliability and trustworthiness of the generated data. As technology continues to advance, emerging techniques like biosensors may offer new possibilities for the rapid and on-site monitoring of these environmentally significant contaminants. This guide provides a comprehensive framework to empower researchers and scientists to confidently and accurately analyze phenylurea herbicides in environmental matrices.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 6. unitedchem.com [unitedchem.com]
- 7. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
- 10. Electrospray liquid chromatography quadrupole ion trap mass spectrometry determination of phenyl urea herbicides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciex.com [sciex.com]
- 12. Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigation of matrix effects by crops and their compensation methods in a multiresidue analysis using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. jfda-online.com [jfda-online.com]
- 18. researchgate.net [researchgate.net]
- 19. fao.org [fao.org]
- 20. food.ec.europa.eu [food.ec.europa.eu]
- 21. ijfmr.com [ijfmr.com]
- 22. benchchem.com [benchchem.com]
- 23. Advances in Enzyme-Based Biosensors for Pesticide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Advances in Enzyme-Based Biosensors for Pesticide Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 1-(3-Methoxyphenyl)urea in the Synthesis of Bioactive Heterocycles
Introduction: In the landscape of modern medicinal chemistry, the N,N'-diaryl urea scaffold has emerged as a "privileged structure," a molecular framework consistently found in a multitude of clinically successful therapeutic agents.[1] Its significance lies in the unique stereoelectronic properties of the urea moiety, which acts as a rigid and potent hydrogen bond donor-acceptor unit, crucial for high-affinity interactions with biological targets like protein kinases.[2][3] Within this class, 1-(3-Methoxyphenyl)urea serves as a particularly versatile and strategic building block. The 3-methoxy substituent offers a subtle yet impactful modulation of the molecule's electronic properties and metabolic stability compared to its 4-methoxy counterpart, making it a valuable precursor for fine-tuning drug candidates.
This guide provides an in-depth exploration of two primary applications of this compound in the synthesis of high-value, biologically active heterocyclic compounds. We will move beyond simple procedural lists to dissect the underlying chemical principles and strategic considerations that guide the use of this reagent in both multistep targeted synthesis and complex multicomponent reactions.
Part 1: A Core Component in the Assembly of Quinazoline-Based Kinase Inhibitors
The quinazoline ring system is a cornerstone of many FDA-approved kinase inhibitors, valued for its ability to anchor molecules within the ATP-binding site of enzymes like the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[4][5] The strategic coupling of a diaryl urea moiety to the quinazoline core is a proven method for creating potent and selective inhibitors, where the urea's NH groups form critical hydrogen bonds with the kinase hinge region.[6] this compound is an ideal reagent for this purpose.
Scientific Rationale & Workflow Overview
The most common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between an amine and an activated quinazoline, typically a 4-chloroquinazoline. However, to incorporate the diaryl urea, a more robust approach is often employed: reacting an amino-functionalized precursor with an isocyanate. An alternative and highly efficient method involves the direct coupling of an amino-functionalized quinazoline derivative with a pre-formed aryl urea, such as this compound, though this typically requires specific activation or coupling conditions. For clarity and reproducibility, we will detail a convergent synthesis where the key quinazoline intermediate is first prepared and then coupled with an appropriate partner to form the final urea linkage. A highly effective method involves reacting an amino-functionalized quinazoline precursor with phenyl chloroformate to generate a carbamate, which then readily reacts with 1-(3-methoxyphenyl)amine (the precursor to our title urea) or similar anilines.
The following workflow diagram illustrates a convergent synthetic route representative of those used to create potent quinazoline-urea hybrids.[4][6]
Caption: Convergent synthesis of a quinazoline-urea kinase inhibitor.
Experimental Protocol: Synthesis of a N-(Aromatic)-N'-{4-[(6,7-dimethoxyquinazolin-4-yl)oxy]phenyl}urea Analog
This protocol is adapted from established methodologies for synthesizing potent VEGFR-2 inhibitors.[2][4]
Step 1: Synthesis of 4-(4-Aminophenoxy)-6,7-dimethoxyquinazoline
-
Reagents & Setup: To a solution of 4-aminophenol (1.2 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise at 0 °C under an inert nitrogen atmosphere.
-
Reaction: Stir the mixture at room temperature for 30 minutes. Add a solution of 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) in DMF.
-
Heating & Monitoring: Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and carefully pour it into ice-water. The resulting precipitate is collected by filtration, washed thoroughly with water, and dried under vacuum to yield the desired amino-functionalized quinazoline intermediate.
Step 2: Formation of the Urea Linkage
-
Reagents & Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-methoxyphenyl isocyanate (1.1 eq) in anhydrous acetonitrile (ACN).
-
Reaction: Add a solution of the 4-(4-aminophenoxy)-6,7-dimethoxyquinazoline intermediate (1.0 eq) from Step 1 in ACN.
-
Heating & Monitoring: Reflux the reaction mixture for 3-5 hours. Monitor for the disappearance of the starting amine via TLC.
-
Isolation & Purification: Cool the mixture to room temperature. The product often precipitates from the solution. Collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final pure quinazoline-urea hybrid.
Data Summary: Bioactivity of Quinazoline-Urea Hybrids
The strategic placement of the urea moiety is critical for biological activity. The table below summarizes the inhibitory concentrations (IC₅₀) of representative compounds from this class against VEGFR-2, demonstrating their high potency.
| Compound ID | R Group on Terminal Phenyl Ring | VEGFR-2 Kinase IC₅₀ (nM) | Reference |
| Analog 1 | 3-Methoxy (Target Scaffold) | 15 - 50 (Predicted Range) | [4] |
| Analog 2 | 4-Chloro | 25 | [4] |
| Analog 3 | 3-Ethynyl | 11 | [4] |
| Analog 4 | H | 44 | [4] |
Part 2: A Versatile Reagent in Multicomponent Synthesis of Pyrimidine Scaffolds
Multicomponent reactions (MCRs) are a cornerstone of green and efficient chemical synthesis, allowing for the construction of complex molecules in a single pot with high atom economy.[7][8] The Biginelli reaction and its variations are classic MCRs for synthesizing dihydropyrimidines and their derivatives, which possess a wide range of biological activities.[9][10] this compound can serve as the "urea component" in these reactions, enabling the direct incorporation of the substituted phenyl ring into the final heterocyclic product.
Scientific Rationale & Mechanistic Overview
The reaction typically proceeds by condensing an aldehyde, a β-ketoester (like ethyl acetoacetate), and a urea derivative under acidic or basic conditions. The mechanism involves the initial formation of an acyl-iminium ion intermediate from the aldehyde and urea. This is followed by nucleophilic addition of the β-ketoester enolate and subsequent intramolecular cyclization and dehydration to yield the dihydropyrimidine core. Using this compound directly builds the desired functionality into the heterocyclic scaffold from the start.
The following diagram outlines the key steps in this powerful one-pot synthesis.
Caption: Mechanism of a three-component pyrimidine synthesis.
Experimental Protocol: One-Pot Synthesis of a Substituted Pyrimidine Derivative
This protocol is a generalized procedure based on established methods for synthesizing pyrimidine derivatives from chalcones (which can be considered pre-formed adducts of aldehydes and ketones) and ureas.[9][11]
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine the chalcone (1.0 eq, e.g., 1,3-diphenyl-2-propen-1-one), this compound (1.2 eq), and 10% aqueous sodium hydroxide solution. Use ethanol as the reaction solvent.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction for 6-8 hours using TLC. The reaction is complete upon the disappearance of the starting chalcone.
-
Work-up & Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. An acidic workup (e.g., with dilute HCl) may be required to neutralize the base and precipitate the product.
-
Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from ethanol to yield the pure trisubstituted pyrimidine derivative.
Field Insights & Potential Bioactivities
-
Versatility: This MCR is highly versatile. By varying the aldehyde and the ketone used to generate the chalcone precursor, a large library of diverse pyrimidine derivatives can be rapidly synthesized.
-
Green Chemistry: This one-pot approach minimizes solvent waste and purification steps, aligning with the principles of green chemistry.[7]
-
Biological Relevance: Pyrimidine derivatives synthesized via this route have shown a wide spectrum of biological activities, including potential use as antiparkinsonian, antimicrobial, and anti-inflammatory agents.[11][12] The specific bioactivity will depend on the full substitution pattern of the final molecule.
Conclusion
This compound is far more than a simple chemical reagent; it is a strategic precursor for embedding a key pharmacophore into complex molecular architectures. Its application extends from the deliberate, stepwise construction of best-in-class kinase inhibitors to its efficient incorporation into diverse heterocyclic libraries via multicomponent reactions. The protocols and insights provided herein demonstrate the reagent's utility and are intended to empower researchers in drug discovery and synthetic chemistry to leverage its full potential in creating the next generation of bioactive molecules.
References
- 1. scielo.br [scielo.br]
- 2. Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of (aryloxy)quinazoline ureas as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and antitumor activity of aromatic urea-quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijnrd.org [ijnrd.org]
- 8. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. jetir.org [jetir.org]
- 10. researchgate.net [researchgate.net]
- 11. heteroletters.org [heteroletters.org]
- 12. Synthesis of some urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their antagonistic effects on haloperidol-induced catalepsy and oxidative stress in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of 1-(3-Methoxyphenyl)urea
Introduction: The Therapeutic Potential of Phenylurea Scaffolds
The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse and potent biological activities.[1][2] These activities span a wide range, including anticancer, anti-proliferative, and immunomodulatory effects.[2] The urea moiety is a key hydrogen bonding motif, capable of interacting with various biological targets. While the specific biological activities of 1-(3-Methoxyphenyl)urea are not extensively documented in publicly available literature, its structural similarity to other biologically active phenylureas suggests significant potential for investigation.[1]
This guide provides a detailed protocol for the initial in vitro evaluation of this compound, focusing on a foundational assay to determine its cytotoxic potential against cancer cell lines. This crucial first step in the drug discovery pipeline helps to ascertain the compound's efficacy and guides further mechanistic studies. We will focus on the widely accepted MTT assay, a colorimetric method for assessing cell viability.[3]
Principle of the MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cornerstone of in vitro toxicology and pharmacology. Its principle lies in the metabolic activity of living cells. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT salt, resulting in the formation of insoluble purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells. By dissolving these crystals in a suitable solvent, the concentration of the colored formazan can be quantified spectrophotometrically, providing a reliable measure of cell viability.[1][3]
Experimental Workflow for Cytotoxicity Screening
The following diagram outlines the general workflow for assessing the cytotoxicity of this compound using the MTT assay.
Caption: A streamlined workflow for determining the in vitro cytotoxicity of this compound.
Detailed Protocol: MTT Assay for Cytotoxicity
This protocol provides a step-by-step guide for evaluating the cytotoxic efficacy of this compound.
Materials and Reagents
| Reagent/Material | Supplier/Preparation |
| This compound | Synthesized or commercially sourced |
| Dimethyl sulfoxide (DMSO) | Cell culture grade |
| Cancer Cell Lines (e.g., A549, HeLa, MCF-7) | ATCC or other cell bank |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco, or equivalent |
| Fetal Bovine Serum (FBS) | Gibco, or equivalent |
| Penicillin-Streptomycin Solution | Gibco, or equivalent |
| Trypsin-EDTA Solution | Gibco, or equivalent |
| Phosphate-Buffered Saline (PBS) | pH 7.4, sterile |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich, or equivalent |
| Solubilization Solution (e.g., 10% SDS in 0.01 M HCl) | Prepared in-house |
| 96-well flat-bottom cell culture plates | Sterile |
| Multichannel pipette | |
| Microplate reader | Capable of measuring absorbance at 570 nm |
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO. Phenylurea compounds are often soluble in organic solvents like DMSO.
-
Prepare serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all wells (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
-
Cell Culture and Seeding:
-
Culture the chosen cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[4]
-
When cells reach 70-80% confluency, detach them using Trypsin-EDTA, and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into 96-well plates at an optimized density (e.g., 5 x 10³ cells/well in 100 µL of medium) and incubate for 24 hours to allow for cell attachment.[4]
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium and replace it with 100 µL of fresh medium containing the various concentrations of this compound.
-
Include appropriate controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in medium only.
-
Positive Control: A known cytotoxic agent (e.g., doxorubicin, cisplatin).[5]
-
-
Incubate the plates for desired time points (e.g., 24, 48, and 72 hours).[6]
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plates for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[6]
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[3]
-
Data Presentation and Interpretation
The primary output of this assay is the IC50 value, which provides a quantitative measure of the cytotoxic potency of this compound. A lower IC50 value indicates greater potency.[6] The results should be presented in a clear and concise table.
| Cell Line | Treatment Duration (hours) | IC50 (µM) of this compound |
| A549 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| HeLa | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| MCF-7 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
Future Directions and Mechanistic Insights
A promising IC50 value from the initial cytotoxicity screening warrants further investigation into the mechanism of action. Based on the known activities of other phenylurea derivatives, several avenues can be explored:
-
Kinase Inhibition Assays: Many phenylurea compounds are known to be kinase inhibitors.[3] Investigating the effect of this compound on key signaling pathways, such as the Raf/MEK/ERK pathway, could provide valuable mechanistic insights.[3]
-
Apoptosis Assays: Determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death) can be achieved through assays such as Annexin V/Propidium Iodide staining followed by flow cytometry.[6]
-
Immunomodulatory Assays: Some urea derivatives have shown immunomodulatory effects.[2] If a relevant biological context exists, exploring the impact of this compound on immune cell function could be a fruitful line of inquiry.
The following diagram illustrates a potential signaling pathway that could be inhibited by phenylurea compounds, leading to reduced cell proliferation and survival.
Caption: A simplified representation of a kinase signaling pathway potentially inhibited by this compound.
Conclusion
This application note provides a robust and detailed protocol for the initial in vitro efficacy testing of this compound. By following this guide, researchers can obtain reliable and reproducible data on the cytotoxic potential of this compound, which is a critical step in the journey of drug discovery and development. The foundational data generated will pave the way for more in-depth mechanistic studies to elucidate its mode of action and therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Synthesis and Antitumor Evaluation of Menthone-Derived Pyrimidine-Urea Compounds as Potential PI3K/Akt/mTOR Signaling Pathway Inhibitor [frontiersin.org]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
High-Throughput Screening Assays for Phenylurea-Based Compounds: A Detailed Application and Protocol Guide
Introduction: The Phenylurea Scaffold in Drug Discovery
The phenylurea scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of a diverse array of therapeutic agents.[1] From potent kinase inhibitors used in oncology to agents with anti-inflammatory and antimicrobial properties, the versatility of this structural motif is well-documented.[1][2] The core structure, characterized by a phenyl ring linked to a urea group, allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties and the exploration of vast chemical spaces. This guide provides an in-depth overview of high-throughput screening (HTS) assays tailored for the discovery and characterization of novel bioactive phenylurea derivatives, offering detailed protocols and the rationale behind key experimental choices.
Core Principles of High-Throughput Screening for Phenylurea Compounds
High-throughput screening (HTS) is a critical process in drug discovery that allows for the rapid testing of large chemical libraries against specific biological targets.[3] When screening phenylurea-based compounds, several key considerations are paramount to ensure the generation of high-quality, actionable data. These include the choice of assay technology, the design of the experimental workflow, and the implementation of robust quality control measures.
A crucial aspect of HTS is miniaturization, where assays are performed in high-density microplates (e.g., 384- or 1536-well formats) to minimize reagent consumption and increase throughput.[3] Automation is another key element, utilizing robotic systems for liquid handling and plate reading to ensure precision and reproducibility.[3]
Biochemical Assays for Phenylurea Compound Screening
Biochemical assays are fundamental in HTS campaigns, providing a direct measure of a compound's effect on a purified biological target, such as an enzyme or receptor. For phenylurea compounds, which are often designed as enzyme inhibitors, several assay formats are particularly well-suited.
Kinase Inhibition Assays
A significant number of phenylurea derivatives have been developed as kinase inhibitors, making this class of enzymes a primary focus for HTS campaigns.[2][4] Several robust HTS technologies are available to measure kinase activity.
SPA is a homogeneous, radioisotope-based assay that is highly amenable to HTS.[5][6] It relies on the principle that only radiolabeled molecules bound to the surface of a scintillant-coated bead will generate a detectable light signal.[6]
Principle of Kinase SPA:
A biotinylated substrate peptide and a radiolabeled ATP (e.g., [γ-³³P]ATP) are incubated with the kinase and the test compound. If the kinase is active, the radiolabeled phosphate group is transferred to the biotinylated substrate. Streptavidin-coated SPA beads are then added, which bind to the biotinylated substrate. The proximity of the radiolabel to the bead's scintillant results in the emission of light, which is measured by a scintillation counter. Inhibitors of the kinase will prevent the phosphorylation of the substrate, leading to a decrease in the light signal.[5]
Protocol: Kinase Activity Scintillation Proximity Assay
Materials:
-
Kinase of interest
-
Biotinylated peptide substrate
-
[γ-³³P]ATP
-
Phenylurea compound library (typically dissolved in DMSO)
-
Streptavidin-coated SPA beads
-
Assay buffer (specific to the kinase)
-
384-well white, opaque microplates
Procedure:
-
Compound Dispensing: Dispense a small volume (e.g., 50 nL) of each phenylurea compound from the library into the wells of a 384-well plate using an automated liquid handler.
-
Enzyme and Substrate Addition: Prepare a master mix containing the kinase and biotinylated peptide substrate in assay buffer. Add an appropriate volume (e.g., 5 µL) of this mix to each well.
-
Initiation of Reaction: Prepare a solution of [γ-³³P]ATP in assay buffer. Add an appropriate volume (e.g., 5 µL) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), allowing the kinase reaction to proceed.
-
Termination and Detection: Add a suspension of streptavidin-coated SPA beads in a stop buffer (containing EDTA to chelate Mg²⁺ and halt the kinase reaction).
-
Signal Reading: After a brief incubation to allow the beads to settle, measure the scintillation signal using a microplate scintillation counter.
Data Analysis: Calculate the percent inhibition for each compound relative to the high (no inhibitor) and low (no enzyme) controls.
FP is a non-radioactive, homogeneous assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[7] This technique is well-suited for studying the binding of small molecule inhibitors to their target proteins.
Principle of Kinase FP Assay:
A fluorescently labeled tracer, often a known ATP-competitive inhibitor, is used. In its free form, the small tracer rotates rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to the much larger kinase enzyme, its rotation is slowed, leading to an increase in fluorescence polarization. Phenylurea compounds that bind to the ATP-binding site of the kinase will compete with the tracer, causing a decrease in the measured fluorescence polarization.[7]
Protocol: Kinase Inhibition Fluorescence Polarization Assay
Materials:
-
Kinase of interest
-
Fluorescently labeled tracer
-
Phenylurea compound library
-
Assay buffer
-
384-well black, low-volume microplates
Procedure:
-
Compound Dispensing: Dispense phenylurea compounds into the wells of the microplate.
-
Kinase Addition: Add the kinase solution to each well.
-
Tracer Addition: Add the fluorescently labeled tracer to each well.
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Signal Reading: Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
Data Analysis: A decrease in fluorescence polarization indicates displacement of the tracer by the test compound. Calculate the IC₅₀ values for active compounds.
AlphaLISA is a bead-based, non-radioactive immunoassay that is highly sensitive and suitable for HTS.[8][9] It relies on the transfer of singlet oxygen from a Donor bead to an Acceptor bead when they are in close proximity.[8]
Principle of Kinase AlphaLISA:
A biotinylated substrate is phosphorylated by the kinase in the presence of ATP. The reaction is stopped, and two types of beads are added: streptavidin-coated Donor beads that bind to the biotinylated substrate, and Acceptor beads conjugated to an antibody that specifically recognizes the phosphorylated form of the substrate. When a substrate molecule is phosphorylated, it brings the Donor and Acceptor beads into close proximity. Upon excitation of the Donor beads, singlet oxygen is generated, which diffuses to the nearby Acceptor beads, triggering a chemiluminescent signal. Kinase inhibitors will prevent substrate phosphorylation, resulting in a loss of signal.[9]
Protocol: Kinase Activity AlphaLISA Assay
Materials:
-
Kinase of interest
-
Biotinylated substrate
-
ATP
-
Phenylurea compound library
-
Streptavidin-coated Donor beads
-
Anti-phospho-substrate antibody-conjugated Acceptor beads
-
Assay buffer and stop buffer
-
384-well white, opaque microplates
Procedure:
-
Compound Dispensing: Dispense phenylurea compounds into the microplate wells.
-
Kinase Reaction: Add the kinase, biotinylated substrate, and ATP to the wells and incubate to allow for phosphorylation.
-
Termination: Add a stop buffer to halt the kinase reaction.
-
Detection: Add a mixture of Donor and Acceptor beads and incubate in the dark.
-
Signal Reading: Read the plate on an AlphaLISA-compatible plate reader.
Data Analysis: A decrease in the AlphaLISA signal corresponds to inhibition of kinase activity.
Urease Inhibition Assays
Some phenylurea derivatives have shown activity as urease inhibitors, an important target in the context of infections by urease-producing bacteria and in agriculture.[10][11] A common HTS method for urease inhibitors is a colorimetric assay based on the detection of ammonia produced from the hydrolysis of urea.[10]
Principle of the Berthelot (Indophenol) Method:
Urease catalyzes the breakdown of urea into ammonia and carbon dioxide. The produced ammonia is then quantified using the Berthelot reaction, where in an alkaline medium, ammonia reacts with a phenol-hypochlorite solution in the presence of a catalyst (sodium nitroprusside) to form a blue-green indophenol dye. The intensity of the color, measured spectrophotometrically, is directly proportional to the amount of ammonia produced and thus to the urease activity.[10] Urease inhibitors will reduce the amount of ammonia produced, leading to a decrease in color development.
Protocol: In Vitro Urease Inhibition Assay (Berthelot Method)
Materials:
-
Jack bean urease
-
Urea solution
-
Phenylurea compound library
-
Phosphate buffer (pH 7.0)
-
Phenol reagent
-
Alkaline hypochlorite solution
-
Sodium nitroprusside solution
-
96-well clear, flat-bottom microplates
Procedure:
-
Compound and Enzyme Incubation: In the wells of a 96-well plate, add the urease enzyme solution and the test compound. Incubate at 37°C for a short period (e.g., 15 minutes).[12]
-
Reaction Initiation: Add the urea solution to each well to start the enzymatic reaction. Incubate at 37°C.[11]
-
Color Development: Add the phenol reagent, followed by the alkaline hypochlorite and sodium nitroprusside solutions. Incubate at room temperature to allow for color development.[10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 625 and 670 nm using a microplate reader.[10]
Data Analysis: The percentage of urease inhibition is calculated based on the reduction in absorbance in the presence of the test compound compared to the control.[10]
Cell-Based Assays for Phenylurea Compounds
Cell-based assays are crucial for evaluating the effects of compounds in a more physiologically relevant context. These assays can provide information on a compound's cytotoxicity, antiproliferative activity, and mechanism of action within a cellular environment.
Cytotoxicity and Antiproliferative Assays
Assessing the cytotoxicity of phenylurea compounds is a critical step in their preclinical evaluation.[13] Several HTS-compatible methods are available to measure cell viability and proliferation.
The MTT assay is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[13]
Principle of the MTT Assay:
Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. This formazan is insoluble in aqueous solution and is solubilized using a suitable solvent (e.g., DMSO). The absorbance of the solubilized formazan is then measured, which is proportional to the number of viable cells.[13]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)[14]
-
Complete cell culture medium
-
Phenylurea compound library
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom microplates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the phenylurea compounds for a specified duration (e.g., 48 or 72 hours).[13]
-
MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for a few hours to allow for formazan formation.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.[13]
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which is the concentration of the compound that causes a 50% reduction in cell viability.[13]
Data Presentation and Visualization
Quantitative Data Summary
| Assay Type | Key Parameters Measured | Typical Plate Format | Detection Method | Throughput |
| Kinase SPA | Enzyme activity (inhibition) | 384-well | Scintillation counting | High |
| Kinase FP | Inhibitor binding (IC₅₀) | 384-well | Fluorescence polarization | High |
| Kinase AlphaLISA | Enzyme activity (inhibition) | 384-well | Chemiluminescence | High |
| Urease Inhibition | Enzyme activity (inhibition) | 96-well | Colorimetric (Absorbance) | Medium-High |
| MTT Cytotoxicity | Cell viability (IC₅₀) | 96-well | Colorimetric (Absorbance) | Medium-High |
Experimental Workflow Diagrams
Caption: Workflow for a Kinase Scintillation Proximity Assay.
Caption: Workflow for an MTT Cytotoxicity Assay.
Considerations for Screening Phenylurea Compounds
When screening phenylurea libraries, it is important to be aware of potential compound-specific issues that can lead to false-positive or false-negative results.
-
Solubility and Aggregation: Phenylurea compounds can sometimes have poor aqueous solubility, which can lead to the formation of aggregates at high concentrations. These aggregates can non-specifically inhibit enzymes or interfere with assay signals, leading to false positives.[15] It is advisable to include counter-screens, such as testing for inhibition in the presence of a non-ionic detergent (e.g., Triton X-100), to identify aggregate-based inhibitors.
-
Assay Interference: The chemical structure of some phenylurea derivatives may interfere with certain assay technologies. For example, fluorescent compounds can interfere with fluorescence-based assays, and colored compounds can interfere with colorimetric assays. It is important to perform control experiments to identify and exclude such interfering compounds.[16]
Conclusion
The phenylurea scaffold continues to be a rich source of novel therapeutic agents. The successful identification of promising lead compounds from phenylurea libraries relies on the implementation of robust and well-validated high-throughput screening assays. This guide has provided detailed protocols and the underlying principles for a range of biochemical and cell-based assays that are well-suited for the screening and characterization of phenylurea derivatives. By carefully selecting the appropriate assay technologies and being mindful of potential compound-specific artifacts, researchers can efficiently navigate the early stages of drug discovery and unlock the full therapeutic potential of this important chemical class.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. A high-throughput fluorescent polarization assay for nuclear receptor binding utilizing crude receptor extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Identification of novel bacterial urease inhibitors through molecular shape and structure based virtual screening approaches - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02363A [pubs.rsc.org]
- 12. Identification of Novel Urease Inhibitors by High-Throughput Virtual and in Vitro Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea Derivatives as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of Unsymmetrical Ureas
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of unsymmetrical ureas. These molecules are critical scaffolds in pharmaceuticals, agrochemicals, and materials science due to their unique structural and functional properties.[1][2] However, their synthesis can present significant challenges, from managing side reactions to optimizing yields and simplifying purification.
This guide is designed to provide you, our fellow researchers and developers, with practical, in-depth solutions to common problems encountered in the lab. We will delve into the causality behind experimental choices, offering troubleshooting advice and robust protocols grounded in established chemical principles.
Core Concepts: Navigating the Synthetic Landscape
The two primary pathways for synthesizing unsymmetrical ureas are the isocyanate-based route and isocyanate-free methods. Understanding the fundamentals of each is key to troubleshooting effectively.
-
Isocyanate-Based Synthesis: This is the most traditional and direct method, involving the reaction of an isocyanate with a primary or secondary amine.[1][3] While effective, this approach is limited by the commercial availability of specific isocyanates and the hazardous nature of reagents like phosgene used in their preparation.[1][4][5][6]
-
Isocyanate-Free Synthesis: Growing concerns over the toxicity of phosgene and isocyanates have spurred the development of safer alternatives.[6][7] These methods often generate an isocyanate intermediate in situ or use alternative carbonyl sources. Key examples include:
-
Carbodiimide-Mediated Coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids, which can then react with amines.[8][9][10]
-
Carbonylating Agents: Safer phosgene substitutes like carbonyldiimidazole (CDI) or triphosgene are widely used.[3][4]
-
Rearrangement Reactions: The Curtius or Hofmann rearrangements can generate isocyanates from acyl azides or primary amides, respectively.[1][11][12]
-
CO₂ as a C1 Source: Green chemistry approaches utilize carbon dioxide to form carbamic acid intermediates, which are then dehydrated to produce the target ureas.[5][13][14][15][16][17]
-
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental roadblocks in a question-and-answer format.
Question 1: My reaction yield is low, and I'm recovering unreacted starting materials. What's going wrong?
Answer: Low conversion is a frequent issue that can often be traced back to several factors:
-
Insufficient Activation: In isocyanate-free methods, the activation of the carbonyl source is the rate-limiting step. If you are using a coupling reagent like EDC or a catalyst, it may be degrading or used in insufficient quantity.
-
Suboptimal Temperature: Many urea syntheses require specific temperature ranges. For instance, some carbamate-to-urea conversions require elevated temperatures to generate the isocyanate intermediate, while other reactions may need lower temperatures to prevent side reactions.[18][19][20]
-
Solution: Conduct small-scale temperature screening experiments. Start with established literature conditions and vary the temperature by ±10-20°C. Monitor progress by TLC or LC-MS to find the sweet spot for your specific substrates.
-
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines are less nucleophilic and will react more slowly.[5]
-
Solution: For sluggish reactions with poorly nucleophilic amines, consider increasing the reaction time, raising the temperature, or using a more activated carbonyl source. In some cases, adding a non-nucleophilic base can help by deprotonating the amine, thereby increasing its nucleophilicity.
-
-
Reversibility: Some methods, particularly those using phenyl carbamates, can be reversible, leading to an equilibrium that favors the starting materials.[3]
-
Solution: Use reagents that react irreversibly, such as isopropenyl carbamates.[3] Alternatively, employ Le Châtelier's principle by using an excess of one reagent or removing a byproduct to drive the reaction forward.
-
Question 2: I'm observing a significant amount of a symmetrical urea byproduct. How can I improve selectivity for my unsymmetrical product?
Answer: The formation of symmetrical ureas is a classic challenge, especially when using phosgene equivalents or CDI. This side product arises when the activated intermediate reacts with the starting amine instead of the second, desired amine.
-
Order of Addition is Critical: This is the most crucial parameter to control.
-
Solution: Always perform a sequential addition. First, react the carbonylating agent (e.g., CDI, triphosgene) with the first amine to form the activated intermediate (a carbamoyl-imidazole or carbamoyl chloride).[3][21] Once this step is complete (monitor by TLC/LC-MS), add the second amine to the reaction mixture. This minimizes the chance of the first amine reacting with the activated intermediate of another molecule of the same amine.
-
-
Isocyanate Reactivity with Water: If your reaction generates an isocyanate intermediate, trace amounts of water can cause problems. The isocyanate reacts with water to form an unstable carbamic acid, which decomposes into a primary amine and CO₂. This newly formed amine can then react with another isocyanate molecule to yield a symmetrical urea.[22]
-
Solution: Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures (e.g., distillation over a drying agent, passing through activated alumina) and ensure your amines are free of water. Running the reaction under an inert atmosphere (N₂ or Ar) is also highly recommended.
-
-
Stoichiometry Control:
-
Solution: Use a slight excess (1.1-1.2 equivalents) of the second amine to ensure the complete consumption of the activated intermediate, favoring the formation of the unsymmetrical product.
-
Question 3: My product is difficult to purify. It seems to be contaminated with a byproduct that has similar properties.
Answer: Purification is often complicated by byproducts with similar polarity and solubility to the desired unsymmetrical urea.
-
N-Acylurea Formation (in Carbodiimide couplings): When using carbodiimides like DCC or EDC, the reactive O-acylisourea intermediate can rearrange into a stable and unreactive N-acylurea.[23][24] This byproduct can be difficult to separate from the target molecule.
-
Symmetrical Urea Byproducts: As discussed in Q2, these are common contaminants.
-
Solution: If optimization of reaction conditions fails to eliminate the symmetrical byproduct, chromatographic separation is often necessary. Careful selection of the solvent system for column chromatography is key. Alternatively, recrystallization can be effective if there is a significant solubility difference between the desired product and the impurity.[21][25]
-
-
Carbodiimide Byproducts: The urea byproduct from carbodiimide reagents (e.g., dicyclohexylurea from DCC) can complicate purification.
-
Solution: DCC is often chosen for solution-phase synthesis because its urea byproduct is largely insoluble in many organic solvents and can be removed by filtration.[10] For solid-phase synthesis or when solubility is an issue, use diisopropylcarbodiimide (DIC), which forms a more soluble urea byproduct, or the water-soluble EDC, which allows for removal of the byproduct and excess reagent via aqueous extraction.[8][10]
-
Frequently Asked Questions (FAQs)
-
Q1: What are the best solvents for urea synthesis?
-
A1: The choice of solvent depends on the specific reaction. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are commonly used for isocyanate-based reactions to avoid reaction with the solvent.[3][26] For some modern methods, greener solvents like 1,2-dichloroethane (DCE) or even water have been shown to be effective.[1][11] Always choose a solvent that can dissolve all reactants and does not participate in side reactions.
-
-
Q2: How can I monitor the progress of my reaction?
-
A2: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.[27] ¹H NMR spectroscopy can also be used to monitor the disappearance of starting material signals and the appearance of product signals.[27][28]
-
-
Q3: Are there any specific safety precautions I should take?
-
A3: Yes. When working with phosgene, triphosgene, or isocyanates, always operate in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. These reagents are highly toxic and moisture-sensitive.[3][4][6][29] Review the Safety Data Sheet (SDS) for all reagents before starting your experiment.
-
-
Q4: Can I use a base in my reaction?
-
A4: The role of a base is highly context-dependent. In some reactions, like those involving carbamate intermediates, a base is required to facilitate the formation of the isocyanate.[18] However, in other cases, particularly when using hypervalent iodine reagents, organic bases can react with the isocyanate intermediate, leading to side products; inorganic bases like K₃PO₄ are preferred in such scenarios.[1] When reacting an amine with a pre-formed isocyanate, no base is typically required.[3]
-
Data & Visualization
Table 1: Comparison of Common Isocyanate-Free Methods
| Method | Carbonyl Source / Reagent | Key Advantages | Common Challenges |
| Phosgene Equivalents | Carbonyldiimidazole (CDI), Triphosgene | Readily available, well-established procedures.[3][4] | Formation of symmetrical ureas, toxicity of reagents.[3] |
| Carbodiimide Coupling | EDC, DCC + Carboxylic Acid | Mild conditions, useful for peptide-like structures.[8][10] | N-acylurea side product, removal of urea byproduct.[23][24] |
| Hofmann Rearrangement | Primary Amide + Oxidant (e.g., PhI(OAc)₂) | Metal-free, good functional group tolerance.[1] | Requires stoichiometric oxidant, potential for side reactions. |
| CO₂-Based Methods | CO₂ + Dehydrating Agent | Green C1 source, mild conditions possible.[5][13][14] | Often requires catalysts or activating agents, can have limited scope.[29] |
| Carbamate Aminolysis | Activated Carbamates (e.g., Isopropenyl) | Can be irreversible, good yields.[3][18] | May require elevated temperatures.[18] |
Diagrams
Caption: High-level overview of isocyanate-based vs. isocyanate-free synthetic routes.
Caption: A decision tree for systematically troubleshooting low reaction yields.
Validated Experimental Protocol: Synthesis of an Unsymmetrical Urea via Hypervalent Iodine Reagent
This protocol describes a metal-free synthesis using PhI(OAc)₂ to mediate the coupling of an amide and an amine, adapted from literature procedures.[1] This method proceeds via a Hofmann-type rearrangement to generate an isocyanate intermediate in situ.
Materials:
-
Benzamide (1.0 eq)
-
Benzylamine (2.0 eq)
-
Phenyliodine(III) diacetate (PhI(OAc)₂) (2.0 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,2-Dichloroethane (DCE), anhydrous
Procedure:
-
To a dry 10 mL screw-cap reaction tube equipped with a magnetic stir bar, add benzamide (1.0 eq), K₃PO₄ (2.0 eq), and PhI(OAc)₂ (2.0 eq).
-
Add anhydrous 1,2-dichloroethane (to make a 0.5 M solution with respect to benzamide).
-
Add benzylamine (2.0 eq) to the suspension under ambient conditions. An excess of the amine is used to neutralize the acetic acid byproduct.[1]
-
Seal the tube and stir the reaction mixture vigorously at 60 °C.
-
Reaction Monitoring (Checkpoint): After 2 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 85:15 petroleum ether/acetone) to check for the consumption of the starting benzamide.[1] Continue heating if the reaction is incomplete.
-
Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution to remove acetic acid and any remaining inorganic base.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of petroleum ether and acetone to afford the pure unsymmetrical urea.[1]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
References
- 1. mdpi.com [mdpi.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. Urea derivative synthesis by amination, rearrangement or substitution [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates. | Semantic Scholar [semanticscholar.org]
- 14. Metal-Free Synthesis of Unsymmetrical Ureas and Carbamates from CO2 and Amines via Isocyanate Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrosilane-Assisted Synthesis of Urea Derivatives from CO2 and Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. thieme-connect.com [thieme-connect.com]
- 19. Ureido Functionalization through Amine-Urea Transamidation under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. peptide.com [peptide.com]
- 24. Carbodiimide - Wikipedia [en.wikipedia.org]
- 25. US2663731A - Purification of urea - Google Patents [patents.google.com]
- 26. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 27. researchgate.net [researchgate.net]
- 28. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
Technical Support Center: Phenylurea Herbicide Environmental Fate & Degradation Analysis
Welcome to the technical support resource for researchers, environmental scientists, and professionals investigating the environmental degradation and stability of phenylurea herbicides. This guide is designed to provide not only procedural instructions but also the scientific rationale behind experimental choices, helping you navigate common challenges and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the environmental fate of phenylurea herbicides.
Q1: What are the primary degradation pathways for phenylurea herbicides in the environment?
A1: Phenylurea herbicides degrade in the environment through three primary mechanisms: microbial degradation, photodegradation (photolysis), and chemical hydrolysis.
-
Microbial Degradation: This is the most significant pathway for the breakdown of phenylurea herbicides in soil.[1][2] Soil microorganisms such as bacteria and fungi utilize these herbicides as a source of carbon and nitrogen.[3][4] The process often starts with N-demethylation or hydrolysis of the urea bridge, followed by further breakdown of the aromatic ring.[2][5]
-
Photodegradation: This process involves the breakdown of herbicides by sunlight, particularly UV radiation, and is a major degradation route on soil surfaces and in surface waters.[6] Photolysis can lead to the formation of various transformation products through reactions like hydroxylation and dechlorination.[7]
-
Chemical Hydrolysis: This is the cleavage of the herbicide molecule by a reaction with water. The rate of hydrolysis is highly dependent on pH, with greater stability observed at neutral pH and increased degradation under acidic or basic conditions.[7] However, for many phenylureas, hydrolysis is a slower process compared to microbial and photodegradation under typical environmental conditions.
Q2: What factors have the most significant impact on the persistence of phenylurea herbicides in soil?
A2: The persistence of phenylurea herbicides, often measured as a half-life (DT50), is influenced by a combination of soil, climatic, and chemical properties.
-
Soil Factors:
-
Microbial Activity: This is a primary driver of degradation.[1] Soils with higher microbial populations and activity generally exhibit faster herbicide breakdown. Factors that promote microbial health, such as adequate moisture, warm temperatures, and nutrient availability, will accelerate degradation.[6]
-
Soil Organic Matter and Texture: Herbicides can adsorb to soil organic matter and clay particles.[6][8] Higher organic matter and clay content can increase adsorption, which may reduce the bioavailability of the herbicide for microbial degradation and leaching, thus potentially increasing its persistence.[6]
-
Soil pH: pH affects both microbial activity and the chemical stability of the herbicides.[9][10] For instance, some degrading microbes have a narrow optimal pH range for activity.[1]
-
-
Climatic Factors:
-
Temperature: Higher temperatures generally increase the rates of both microbial and chemical degradation.[6]
-
Moisture: Adequate soil moisture is crucial for microbial activity.[6] However, excessive water can lead to anaerobic conditions, which may slow down the degradation of some phenylureas, or lead to leaching.
-
Sunlight: The intensity and duration of sunlight exposure directly impact the rate of photodegradation on the soil surface.
-
Q3: What are the common degradation metabolites of widely used phenylurea herbicides like diuron and isoproturon, and are they of environmental concern?
A3: Yes, the metabolites of phenylurea herbicides are a significant environmental concern as they can be more mobile and sometimes more toxic than the parent compound.[7][11]
-
Diuron: The degradation of diuron typically proceeds through sequential N-demethylation to form 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU) and then 3-(3,4-dichlorophenyl)urea (DCPU).[12] Subsequent hydrolysis of the urea bridge yields the persistent and more toxic metabolite, 3,4-dichloroaniline (3,4-DCA).[7][11]
-
Isoproturon: Similar to diuron, isoproturon degradation involves N-demethylation to form 3-(4-isopropylphenyl)-1-methylurea (monodemethyl-isoproturon).[4][13] Further degradation can lead to 4-isopropylaniline.[4][13]
The formation of these aniline derivatives is particularly problematic due to their environmental persistence and toxicity.[7]
Section 2: Troubleshooting Experimental Workflows
This section provides guidance on common issues encountered during laboratory and field studies of phenylurea herbicide degradation.
Q1: My degradation rates are highly variable between replicates in my soil microcosm study. What could be the cause?
A1: Variability between replicates is a common challenge and can often be traced back to a lack of homogeneity in the experimental setup.
-
Causality: Soil is an inherently heterogeneous matrix. Differences in microbial population density, organic matter content, and soil structure can exist even within a single collected sample. This spatial heterogeneity can lead to different degradation rates in your microcosms.[1]
-
Troubleshooting Steps:
-
Soil Homogenization: Ensure your bulk soil sample is thoroughly mixed and sieved to remove large debris and create a more uniform starting material. Avoid over-processing which can alter the soil structure and microbial communities.
-
Consistent Moisture: Use a calibrated pipette or syringe to add solutions to each microcosm to ensure uniform moisture content. Uneven moisture distribution can significantly impact microbial activity.
-
Controlled Incubation: Verify that your incubator maintains a consistent temperature and that all replicates are placed in a way that ensures uniform temperature exposure. Avoid stacking microcosms, which can create temperature gradients.
-
Sub-sampling Technique: When taking samples over time, ensure your sub-sampling method is consistent and representative of the entire microcosm.
-
Q2: I'm seeing low recovery of my target herbicide and its metabolites during sample extraction from soil. How can I improve this?
A2: Low recovery is often due to inefficient extraction or losses during sample workup. The strong adsorption of phenylureas to soil components can make quantitative extraction challenging.
-
Causality: Phenylurea herbicides and their metabolites can bind tightly to soil organic matter and clay particles, making them difficult to extract with solvents. The choice of extraction solvent and technique is critical to disrupt these interactions.
-
Troubleshooting Steps:
-
Solvent Selection: A single solvent may not be sufficient. A mixture of polar and non-polar solvents is often more effective. For example, an acetone/water or methanol/water mixture followed by partitioning into a less polar solvent like dichloromethane is a common strategy.
-
Extraction Method:
-
Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE): This technique uses elevated temperatures and pressures to enhance extraction efficiency and is highly effective for bound residues.
-
Ultrasonic-Assisted Extraction (UAE): Sonication can help to break up soil aggregates and improve solvent penetration.
-
Mechanical Shaking: Ensure you are shaking for an adequate duration and at a sufficient speed to allow for thorough mixing of the soil and solvent.
-
-
Sample Cleanup: After extraction, a Solid Phase Extraction (SPE) cleanup step is often necessary to remove co-extracted matrix components that can interfere with analysis and affect recovery. C18 or Florisil cartridges are commonly used for this purpose.[14]
-
Q3: I am having difficulty identifying unknown peaks in the chromatogram from my degradation study. What is the best approach for metabolite identification?
A3: Identifying unknown metabolites requires a combination of high-resolution analytical techniques and deductive reasoning.
-
Causality: Degradation processes create a variety of transformation products, some of which may not be commercially available as analytical standards.
-
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) or LC-Orbitrap-MS provide highly accurate mass measurements of the unknown peaks. This allows you to determine the elemental composition of the potential metabolite.
-
Tandem Mass Spectrometry (MS/MS): By fragmenting the unknown molecule in the mass spectrometer, you can obtain a fragmentation pattern. This pattern provides structural information that can be compared to the fragmentation of the parent herbicide and known metabolites.
-
Proposed Pathway Analysis: Based on known degradation reactions (e.g., demethylation, hydroxylation, hydrolysis), predict potential metabolites and calculate their expected exact masses. Compare these predicted masses to the accurate masses of your unknown peaks.
-
Isotope Labeling: If possible, conducting a parallel experiment with a stable isotope-labeled (e.g., ¹³C or ¹⁵N) parent herbicide can be very informative. The isotopic signature will be present in the metabolites, confirming their origin from the parent compound.
-
Section 3: Experimental Protocols & Data Presentation
This section provides detailed protocols for key experiments and guidance on presenting quantitative data.
Protocol 1: Soil Microcosm Degradation Study
This protocol outlines a laboratory experiment to determine the degradation rate of a phenylurea herbicide in soil.
Objective: To measure the dissipation half-life (DT50) of a phenylurea herbicide in a specific soil under controlled laboratory conditions.
Materials:
-
Freshly collected agricultural soil, sieved (<2 mm)
-
Analytical standard of the target phenylurea herbicide
-
Herbicide spiking solution in a suitable solvent (e.g., methanol, acetone)
-
Glass jars or beakers for microcosms
-
Sterile water
-
Incubator
-
Analytical balance
-
Extraction solvents (e.g., acetonitrile, water)
-
Centrifuge and shaker
-
SPE cartridges for cleanup (e.g., C18)
-
HPLC-UV or LC-MS/MS system for analysis
Procedure:
-
Soil Characterization: Analyze the soil for key properties: texture (sand, silt, clay content), organic matter content, pH, and water holding capacity (WHC).
-
Microcosm Preparation:
-
Weigh 100 g (dry weight equivalent) of soil into each glass jar. Prepare at least three replicate jars for each sampling time point, plus analytical controls (e.g., sterile soil).
-
Adjust the soil moisture to 60-70% of its WHC using sterile water and allow it to equilibrate for 24-48 hours.
-
-
Herbicide Application:
-
Prepare a stock solution of the herbicide.
-
Spike each soil sample with the herbicide solution to achieve the desired final concentration (e.g., 1-5 mg/kg). Ensure the volume of the spiking solution is small to avoid significantly altering the soil moisture content.
-
Thoroughly mix the spiked soil to ensure even distribution.
-
-
Incubation:
-
Cover the jars with perforated foil or a breathable cap to allow gas exchange but minimize water loss.
-
Incubate the microcosms in the dark at a constant temperature (e.g., 20-25 °C).
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), sacrifice three replicate jars.
-
Homogenize the soil from each jar before taking a subsample for extraction.
-
-
Extraction and Cleanup:
-
Extract a 10 g subsample of soil with an appropriate solvent mixture (e.g., 20 mL of acetonitrile/water 80:20 v/v) by shaking for 1-2 hours.
-
Centrifuge the sample and collect the supernatant.
-
Perform a second extraction on the soil pellet and combine the supernatants.
-
If necessary, perform an SPE cleanup of the extract.
-
-
Analysis:
-
Data Analysis:
Data Presentation: Comparative Half-Lives
Summarize quantitative data in tables for easy comparison.
Table 1: Environmental Persistence of Common Phenylurea Herbicides
| Herbicide | Matrix | Half-life (DT50) in days | Conditions | Reference |
| Diuron | Soil | 30 - 166 | Varies with soil type and climate | [7] |
| Isoproturon | Soil | 15 - 40 | 15 days in tropical climates, 40 days in temperate | [9] |
| Linuron | Soil | 30 - 150 | Average of 60 days, varies with soil type | [8] |
| Isoproturon | Water | ~30 | pH 7 | [9] |
Note: Half-life values are highly dependent on specific environmental conditions and should be interpreted as indicative ranges.
Section 4: Visualizing Degradation Pathways & Workflows
Diagrams are essential for visualizing complex processes. The following are generated using Graphviz (DOT language).
Diagram 1: Generalized Microbial Degradation Pathway of Diuron
Caption: Microbial degradation of Diuron via N-demethylation and hydrolysis.
Diagram 2: Experimental Workflow for Herbicide Degradation Analysis
Caption: Workflow for analyzing herbicide degradation in environmental samples.
References
- 1. pub.geus.dk [pub.geus.dk]
- 2. researchgate.net [researchgate.net]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Degradation of isoproturon in vitro by a mix of bacterial strains isolated from arable soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Environmental impact of diuron transformation: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of linuron degradation in the presence of pesticide mixtures in soil under laboratory conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estimating the Degradation Half-life of Herbicides in the Soil Using Computer-developed Models [pubs.sciepub.com]
- 10. sciepub.com [sciepub.com]
- 11. Enhanced Biodegradation of Phenylurea Herbicides by Ochrobactrum anthrophi CD3 Assessment of Its Feasibility in Diuron-Contaminated Soils - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation and mineralisation of diuron by Sphingomonas sp. SRS2 and its potential for remediating at a realistic µg L(-1) diuron concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoproturon Degradation Pathway [eawag-bbd.ethz.ch]
- 14. Detection and Degradation of Linuron in Organic Soils | Weed Science | Cambridge Core [cambridge.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Effect of initial herbicide concentration of atrazine, pyroxasulfone, and saflufenacil dissipation under field and laboratory conditions | Weed Technology | Cambridge Core [cambridge.org]
Improving the yield and purity of 1-(3-Methoxyphenyl)urea synthesis
Welcome to the technical support center for the synthesis of 1-(3-Methoxyphenyl)urea. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in the synthesis of this important compound, leading to improved yield and purity.
Overview of Synthesis
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is most commonly achieved through the reaction of 3-methoxyaniline with an isocyanate precursor. While conceptually straightforward, the reaction is sensitive to several factors that can impact the final yield and purity of the product. This guide will explore the nuances of the synthesis and provide practical solutions to common experimental hurdles.
Two prevalent methods for the synthesis of unsymmetrical ureas like this compound are:
-
Reaction with an Isocyanate : The direct reaction of 3-methoxyaniline with a suitable isocyanate.
-
In Situ Isocyanate Generation : The reaction of 3-methoxyaniline with a reagent that generates isocyanic acid or an equivalent in situ, such as sodium cyanate in an acidic medium.[1]
This guide will focus on troubleshooting the latter method, which is often preferred due to the wider availability and lower cost of the starting materials.
Troubleshooting Guide: Question & Answer Format
Here we address specific issues that you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields can be frustrating and often point to suboptimal reaction conditions or reagent quality.[2] Here are the primary factors to investigate:
-
Incomplete Reaction: The reaction may not be going to completion. This can be due to insufficient reaction time, improper temperature, or poor mixing. It is crucial to monitor the reaction progress using Thin Layer Chromatography (TLC).[3]
-
Side Reactions: The formation of byproducts is a common cause of low yields. The most prevalent side reaction is the formation of the symmetrical diarylurea, 1,3-bis(3-methoxyphenyl)urea.
-
Moisture Contamination: Isocyanates and their precursors are highly sensitive to moisture. Water can react with the isocyanate intermediate to form an unstable carbamic acid, which decomposes to the starting amine (3-methoxyaniline) and carbon dioxide.[4][5] This amine can then react with another isocyanate molecule, leading to the formation of the symmetrical diarylurea byproduct.[5]
-
Loss During Workup and Purification: Significant amounts of product can be lost during filtration, washing, and recrystallization if these steps are not optimized.[2][5]
Q2: I am observing a significant amount of a high-melting point byproduct that is difficult to separate from my desired product. What is it and how can I prevent its formation?
This is a classic issue in urea synthesis. The byproduct is almost certainly the symmetrically disubstituted urea, 1,3-bis(3-methoxyphenyl)urea.
Causality: This byproduct forms when the in situ generated isocyanate intermediate reacts with the starting amine (3-methoxyaniline) that has been regenerated from the hydrolysis of another isocyanate molecule, as mentioned in the previous point. It can also occur if the local concentration of the amine is too high relative to the cyanate.
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents if the reaction is performed in an organic medium.[5]
-
Controlled Reagent Addition: Add the sodium cyanate solution slowly to the acidic solution of 3-methoxyaniline.[1] This helps to maintain a low concentration of the generated isocyanic acid, favoring the reaction with the intended amine before side reactions can occur.
-
Temperature Control: Maintain the recommended reaction temperature. While some heat may be generated, excessive temperatures can accelerate side reactions.[6]
-
Stoichiometry: Use the correct molar ratios of reactants as specified in the protocol. An excess of the amine can increase the likelihood of the symmetrical urea formation.
Experimental Protocol: Minimizing Symmetrical Urea Formation
| Step | Procedure | Rationale |
| 1 | Dissolve 3-methoxyaniline in a mixture of glacial acetic acid and water at 35°C in a flask equipped with a magnetic stirrer. | The acidic medium is necessary to generate isocyanic acid from sodium cyanate.[1] |
| 2 | In a separate beaker, prepare a solution of sodium cyanate in water, also at 35°C. | Pre-dissolving the cyanate ensures a homogenous reaction. |
| 3 | Slowly add about 10% of the sodium cyanate solution to the stirred aniline solution. | This initiates the precipitation of the desired product without a sudden exotherm.[1] |
| 4 | Once a white precipitate is observed, add the remainder of the cyanate solution more rapidly with vigorous stirring. | The initial seed crystals promote the crystallization of the desired unsymmetrical urea. |
| 5 | Monitor the temperature; it may rise to 50-55°C. Continue stirring for 10-15 minutes. | The exothermic nature of the reaction is a good indicator that it is proceeding. |
Q3: My product "oils out" during recrystallization instead of forming crystals. How can I resolve this?
"Oiling out" happens when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[5]
Troubleshooting Steps:
-
Increase Solvent Volume: Your solution might be too concentrated. Add more hot solvent to fully dissolve the oil.
-
Change Solvent System:
-
Choose a solvent with a lower boiling point.
-
Use a two-solvent system. Dissolve your product in a small amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Add a drop or two of the "good" solvent to redissolve the turbidity and then allow the solution to cool slowly.[7][8]
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling out.[7]
Frequently Asked Questions (FAQs)
Q: What is the best method to purify crude this compound?
A: Recrystallization is the most effective and common method for purifying this compound.[7][9][10] A mixed solvent system, such as ethanol-water, is often successful.[1] The key is to find a solvent or solvent pair where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at all temperatures or are insoluble in the hot solvent.[8]
Experimental Protocol: Recrystallization of this compound
| Step | Procedure | Rationale |
| 1 | Place the crude this compound in an Erlenmeyer flask. | An Erlenmeyer flask is preferred over a beaker to minimize solvent evaporation. |
| 2 | Add a minimal amount of hot ethanol to dissolve the solid completely. | Using the minimum amount of solvent is crucial for maximizing the recovery of the purified product.[7] |
| 3 | If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes. | Activated charcoal adsorbs colored impurities. |
| 4 | If charcoal was used, perform a hot gravity filtration to remove it and any insoluble impurities. | This step must be done quickly to prevent premature crystallization.[7] |
| 5 | Slowly add hot water to the clear ethanol solution until it becomes slightly turbid. | Water acts as the anti-solvent, reducing the solubility of the urea. |
| 6 | Add a few drops of hot ethanol to redissolve the turbidity and obtain a clear solution. | This ensures the solution is saturated at the boiling point. |
| 7 | Cover the flask and allow it to cool slowly to room temperature. | Slow cooling promotes the formation of large, pure crystals.[7][8] |
| 8 | Once at room temperature, place the flask in an ice bath to maximize crystal formation. | Lowering the temperature further decreases the solubility of the product. |
| 9 | Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol-water mixture. | Washing removes any remaining soluble impurities. |
| 10 | Dry the purified crystals in a vacuum oven. |
Q: How can I monitor the progress of my reaction?
A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the reaction.[3][11] Spot the reaction mixture on a TLC plate alongside the starting material (3-methoxyaniline). The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progress. Choose an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives good separation between the starting material and the product.
Q: What are the key safety precautions I should take when synthesizing this compound?
A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. Isocyanates and their precursors can be toxic and are often lachrymators. Avoid inhalation of dust and vapors. Consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Visualizing the Process
Reaction Mechanism
Caption: The two-step reaction mechanism for the synthesis of this compound using the cyanate method.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Home Page [chem.ualberta.ca]
- 8. youtube.com [youtube.com]
- 9. glasp.co [glasp.co]
- 10. mt.com [mt.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting guide for N,N'-diarylurea synthesis reactions
Welcome to the technical support center for N,N'-diarylurea synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. N,N'-diarylureas are a critical class of compounds, with applications ranging from kinase inhibitors in oncology, such as Sorafenib, to materials science. This guide aims to equip you with the knowledge to navigate the complexities of their synthesis and overcome common experimental hurdles.
I. Core Synthesis Strategies: An Overview
The construction of the N,N'-diarylurea scaffold can be approached through several synthetic routes. Understanding the fundamentals of these methods is key to effective troubleshooting.
-
Isocyanate-Based Methods: The most common approach involves the reaction of an aryl isocyanate with an arylamine.[1][2] This method is often high-yielding and proceeds under mild conditions. Isocyanates can be sourced commercially or generated in situ from precursors like acyl azides (via Curtius rearrangement) or from anilines using phosgene or a phosgene equivalent like triphosgene.[3][4]
-
Phosgene-Free Carbonyl Sources: Due to the hazardous nature of phosgene, numerous phosgene-free methods have been developed.[5] These often employ alternative carbonyl sources such as N,N'-carbonyldiimidazole (CDI), chloroformates, or carbamates.[3][6] Another innovative approach utilizes 3-substituted dioxazolones as isocyanate precursors, offering a milder and safer alternative.[5][7]
-
Catalytic Carbonylation: These methods involve the reaction of anilines with carbon monoxide or carbon dioxide under catalytic conditions.[3][8] While attractive from a green chemistry perspective, they may require high pressures and temperatures.[3]
II. Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you may encounter during the synthesis of N,N'-diarylureas in a question-and-answer format.
Problem 1: Low or No Yield of the Desired N,N'-Diarylurea
Question: My reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I improve it?
Answer: Low yields can be attributed to several factors, from suboptimal reaction conditions to the inherent reactivity of your starting materials. Here’s a systematic approach to troubleshooting:
-
Re-evaluate Reaction Conditions: The choice of solvent, base, and temperature is critical.[9] For instance, in some phosgene-free methods using carbamates, a co-catalyst like 18-Crown-6 can be essential for the reaction to proceed.[6][9] When using N-hydroxybenzimidoyl chloride, cesium carbonate (Cs₂CO₃) as a base in DMSO at 120 °C has been shown to provide optimal yields.[9][10]
-
Ensure Anhydrous Conditions: Many reagents used in diarylurea synthesis, such as organometallics, strong bases like sodium hydride, and isocyanates themselves, are sensitive to moisture.[9][11] The presence of water can quench these reagents or lead to unwanted side reactions, such as the hydrolysis of the isocyanate to an amine, which can then form a symmetrical urea.[11] Always use oven-dried glassware and anhydrous solvents.[9][11]
-
Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to monitor the consumption of starting materials and the formation of the product. This will help you determine the optimal reaction time and prevent potential product degradation from prolonged heating.[9]
-
Consider Alternative Synthetic Routes: If optimizing the current conditions doesn't improve the yield, consider a different synthetic strategy. For example, palladium-catalyzed cross-coupling reactions can be an effective alternative that avoids the use of highly reactive isocyanates.[12]
Problem 2: Formation of Symmetrical Diarylurea Byproducts
Question: I am trying to synthesize an unsymmetrical N,N'-diarylurea, but I am observing significant amounts of symmetrical diarylureas as byproducts. How can I minimize these?
Answer: The formation of symmetrical ureas (Ar¹-NH-CO-NH-Ar¹ and Ar²-NH-CO-NH-Ar²) is a common challenge in the synthesis of unsymmetrical diarylureas (Ar¹-NH-CO-NH-Ar²), especially when using isocyanates.[12] Here are some strategies to enhance selectivity:
-
Control Stoichiometry and Addition Rate: Carefully controlling the stoichiometry is crucial. Using a slight excess of the amine component can help drive the reaction towards the unsymmetrical product.[12] Additionally, the slow, dropwise addition of the isocyanate or isocyanate precursor to the amine solution helps to maintain a low concentration of the highly reactive isocyanate, thus favoring the cross-reaction over self-reaction.[12]
-
In Situ Generation of Isocyanates: Methods that generate the isocyanate in situ, for example from 3-substituted dioxazolones, can significantly improve the chemoselectivity for the unsymmetrical product.[7][12]
-
Temperature Control: Lowering the reaction temperature can sometimes help to reduce the rate of side reactions.[12]
Problem 3: Product Purification Challenges
Question: I am having difficulty purifying my N,N'-diarylurea product. What are some effective methods?
Answer: Purification can be challenging due to the often-low solubility and similar polarities of the desired product and byproducts.
-
Recrystallization: This is often the first method to try. The choice of solvent is critical, and you may need to screen several solvents or solvent mixtures. Ethanol is a commonly used solvent for recrystallizing diarylureas.[9]
-
Column Chromatography: Silica gel column chromatography is a very effective technique for separating ureas with different polarities.[12]
-
Filtration: In some cases, the symmetrical byproduct may be significantly less soluble than the desired unsymmetrical product and can be removed by simple filtration of the reaction mixture.[12]
Problem 4: Formation of Biuret and Other High Molecular Weight Impurities
Question: My product is contaminated with a higher molecular weight impurity that is insoluble in common solvents. What could this be and how can I avoid it?
Answer: This is likely due to the formation of biuret or oligo-uret structures. This occurs when the already formed urea product reacts with excess isocyanate.[12]
-
Stoichiometric Control: The most effective way to avoid this is to use stoichiometric amounts of your reactants, or even a slight excess of the amine.[12]
-
Reaction Monitoring: Closely monitor the reaction by TLC and stop it as soon as the starting materials have been consumed to prevent the product from reacting further.[12]
III. Frequently Asked Questions (FAQs)
Q1: What are the main advantages of phosgene-free methods for diarylurea synthesis?
A1: The primary advantage is safety. Phosgene is an extremely toxic gas, and avoiding its use is highly desirable.[5][13] Phosgene-free methods often offer milder reaction conditions and can provide better selectivity for unsymmetrical diarylureas.[5]
Q2: How do electron-donating or electron-withdrawing groups on the aromatic rings affect the synthesis?
A2: The electronic nature of the substituents on the aniline starting materials can influence the reaction rate and yield. In many cases, anilines with electron-donating groups (e.g., methoxy, methyl) tend to be more nucleophilic and react faster.[9][10] However, the specific effect is highly dependent on the reaction mechanism. Some modern catalytic methods are tolerant of a wide range of both electron-donating and electron-withdrawing groups.[9]
Q3: Are there one-pot methods available for the synthesis of N,N'-diarylureas?
A3: Yes, several one-pot procedures have been developed. For example, unsymmetrical diarylureas can be synthesized in one pot by the sequential addition of two different aryl amines to a phosgene equivalent like triphosgene.[3]
Q4: Can the N,N'-diarylurea product decompose during the reaction?
A4: Yes, N,N'-diarylureas can undergo thermal decomposition, particularly at elevated temperatures (generally above 240°C), to regenerate the corresponding isocyanate and aniline.[12] This can lead to the formation of symmetrical byproducts. Therefore, it is advisable to use the lowest effective temperature and avoid prolonged heating.[12]
IV. Experimental Protocols & Data
Protocol 1: General Synthesis of an Unsymmetrical N,N'-Diarylurea using Triphosgene
This protocol is a representative example and may require optimization for specific substrates.
-
To a solution of a substituted aniline (1 equivalent) and triphosgene (0.33 equivalents) in a dry solvent such as tetrahydrofuran (THF), add a base (e.g., triethylamine, 2 equivalents) at 0 °C.[1]
-
Stir the reaction mixture at 0 °C for the appropriate time (monitor by TLC).
-
Add a second, different substituted aniline (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Data Summary: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction, product decomposition, side reactions, poor choice of solvent or base.[12] | Increase reaction time/temperature cautiously, optimize solvent and base, ensure anhydrous conditions.[9][12] |
| Symmetrical Byproducts | High concentration of reactive isocyanate, unfavorable reaction kinetics. | Slow addition of reagents, use of in situ generated isocyanates, temperature control.[12] |
| Biuret Formation | Excess isocyanate reagent.[12] | Use stoichiometric amounts of reactants or a slight excess of the amine, monitor the reaction closely.[12] |
| Purification Difficulty | Similar solubility profiles of product and byproducts. | Recrystallization from a suitable solvent, column chromatography.[12] |
V. Visualizing the Process
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in N,N'-diarylurea synthesis.
Reaction Pathways: Desired Product vs. Side Products
Caption: Competing reaction pathways in unsymmetrical N,N'-diarylurea synthesis.
VI. References
-
Optimizing reaction conditions for the synthesis of diarylureas - Benchchem. Available at: 9
-
Research and development of N,N′-diarylureas as anti-tumor agents - PMC. Available at: --INVALID-LINK--
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PubMed Central. Available at: --INVALID-LINK--
-
Minimizing side product formation during the synthesis of N,N'-diarylureas - Benchchem. Available at: 12
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. Available at: --INVALID-LINK--
-
The Multifaceted Biological Activities of N,N'-Diarylurea Derivatives: A Technical Guide - Benchchem. Available at: 1
-
A Convenient Synthesis of Some Diarylurea and Thiourea Derivatives as Antimicrobial Compounds - ResearchGate. Available at: --INVALID-LINK--
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. Available at: --INVALID-LINK--
-
Troubleshooting low yield in m-tolylurea synthesis - Benchchem. Available at: 11
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available at: --INVALID-LINK--
-
Synthesis and characterization of some novel diaryl urea derivatives bearing quinoxalindione moiety - PMC - NIH. Available at: --INVALID-LINK--
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - ResearchGate. Available at: --INVALID-LINK--
-
Synthesis, Characterization, and Anticancer Activity of New N,N′-Diarylthiourea Derivative against Breast Cancer Cells - MDPI. Available at: --INVALID-LINK--
-
Parallel Synthesis of Diarylureas and Their Evaluation as Inhibitors of Insulin-Like Growth Factor Receptor - ResearchGate. Available at: --INVALID-LINK--
-
Research and development of N,N'-diarylureas as anti-tumor agents - ResearchGate. Available at: --INVALID-LINK--
-
Amide-Assisted Rearrangement of Hydroxyarylformimidoyl Chloride to Diarylurea - MDPI. Available at: --INVALID-LINK--
-
Synthesis, Characterization, and Anticancer Activity of New N,N'-Diarylthiourea Derivative against Breast Cancer Cells - PubMed. Available at: --INVALID-LINK--
-
Optimizing N,N'-Divinylurea Synthesis: A Technical Support Guide - Benchchem. Available at: 14
-
Green Synthesis of N,N′-Dialkylureas from CO2 and Amines Using Metal salts of Oxalate As Catalysts | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Phosgene-free synthesis of N-methyl-N′,N′-diphenylurea | Request PDF - ResearchGate. Available at: --INVALID-LINK--
-
Expedient phosgene-free synthesis of symmetrical diarylureas from carbamates - arkat usa. Available at: --INVALID-LINK--
-
(PDF) synthesis of aryl ureas from arylamines and arylisocyanates - ResearchGate. Available at: --INVALID-LINK--
-
PREPARATION OF N,N'-DIALKYLUREAS - ElectronicsAndBooks. Available at: --INVALID-LINK--
-
Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates - Taylor & Francis. Available at: --INVALID-LINK--
-
A rapid microwave assisted synthesis of N, N'-diarylureas under solvent-free condition. Available at: --INVALID-LINK--
-
Diarylureas as Antitumor Agents - MDPI. Available at: --INVALID-LINK--
-
Phosgene-free synthesis of N-methyl-N′ - TNO (Publications). Available at: --INVALID-LINK--
-
In vitro inhibition of translation initiation by N,N'-diarylureas--potential anti-cancer agents. Available at: --INVALID-LINK--
-
Alternatives to Phosgene and Carbon Monoxide. Available at: --INVALID-LINK--
-
N-Carboxyanhydrides directly from amino acids and carbon dioxide and their tandem reactions to therapeutic alkaloids - Green Chemistry (RSC Publishing). Available at: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helios.eie.gr [helios.eie.gr]
- 5. tandfonline.com [tandfonline.com]
- 6. arkat-usa.org [arkat-usa.org]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. publications.tno.nl [publications.tno.nl]
- 14. benchchem.com [benchchem.com]
Storage and handling guidelines for 1-(3-Methoxyphenyl)urea to prevent degradation
A Guide to Optimal Storage and Handling for Researchers
Welcome to the technical support guide for 1-(3-Methoxyphenyl)urea. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the proper storage and handling of this compound to ensure its stability and prevent degradation during your research. This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage Conditions
Question: What are the ideal storage conditions for solid this compound to ensure its long-term stability?
Answer:
To maintain the integrity of solid this compound, it is crucial to store it in a cool, dry, dark, and well-ventilated area .[1] The container should be tightly sealed to prevent moisture absorption and exposure to air.[1][2]
Causality Behind Recommendations:
-
Temperature: While stable at normal temperatures, elevated temperatures can promote thermal decomposition.[3][4] Storing in a cool environment minimizes the kinetic energy of the molecules, reducing the likelihood of degradation reactions.
-
Moisture (Humidity): Substituted ureas can be susceptible to hydrolysis, especially over extended periods. Moisture from the air can initiate the breakdown of the urea linkage. A dry environment, potentially including the use of a desiccator for long-term storage, is therefore recommended.
-
Light: Many aromatic compounds, including phenylureas, can undergo photodegradation. Exposure to UV light can provide the energy to initiate photochemical reactions, leading to the formation of impurities. Storing the compound in an amber or opaque container in a dark place is a critical preventative measure.[5][6]
-
Air (Oxygen): While not as reactive as some compounds, prolonged exposure to oxygen can lead to slow oxidation of the methoxy group or other parts of the molecule. A tightly sealed container under an inert atmosphere (like nitrogen or argon) is ideal for long-term storage, though not always necessary for short-term use.
| Parameter | Recommended Condition | Rationale |
| Temperature | Cool (2-8 °C for long-term) | Minimizes thermal degradation |
| Humidity | Dry (desiccated if possible) | Prevents hydrolysis |
| Light | Dark (amber/opaque container) | Prevents photodegradation |
| Atmosphere | Tightly sealed; inert gas for long-term | Minimizes oxidation and moisture contact |
Handling and Solution Preparation
Question: I'm preparing a stock solution of this compound. What solvents are recommended, and are there any precautions I should take?
Answer:
For solution preparation, it's essential to use dry, high-purity solvents. Common solvents for substituted ureas include DMSO, DMF, and alcohols like methanol or ethanol. The choice of solvent will depend on your specific experimental requirements.
Key Precautions During Handling and Dissolution:
-
Use Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a fume hood, and wear appropriate PPE, including gloves, safety goggles, and a lab coat.[7]
-
Avoid Inhalation of Dust: The compound is a solid powder, and inhaling fine particles can cause respiratory irritation.[3][4]
-
Use Anhydrous Solvents: To minimize the risk of hydrolysis in solution, use anhydrous (dry) solvents, especially for stock solutions intended for storage.
-
Sonication: If the compound is slow to dissolve, gentle warming or sonication can be used. However, avoid excessive heating, which could accelerate degradation.
Troubleshooting Poor Solubility:
If you encounter solubility issues, consider the following:
-
Solvent Polarity: Try a different solvent with a more suitable polarity.
-
Co-solvents: A mixture of solvents can sometimes improve solubility.
-
pH Adjustment: For aqueous solutions, adjusting the pH may improve solubility, but be aware that this can also affect the stability of the compound. Phenylureas are generally more stable in a neutral to slightly acidic pH range.[8][9][10]
Stability in Solution
Question: How stable is this compound in solution, and how should I store my stock solutions?
Answer:
The stability of this compound in solution is lower than in its solid form and is highly dependent on the solvent, pH, and storage temperature. For aqueous solutions, urea compounds are generally most stable in the pH range of 4-8.[8][9][10] Both strongly acidic and strongly basic conditions can catalyze hydrolysis.[8][9][10]
Best Practices for Storing Stock Solutions:
-
Storage Temperature: Store stock solutions at -20°C or -80°C to significantly slow down degradation.
-
Aliquotting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation.
-
Solvent Choice: For long-term storage, aprotic solvents like DMSO or DMF are generally preferred over protic solvents like methanol or water, as they are less likely to participate in degradation reactions.
Visualizing Stability Factors:
Caption: Factors influencing the stability of this compound in solution.
Potential Degradation Pathways
Question: What are the likely degradation products if my sample of this compound has degraded?
Answer:
Based on the chemistry of phenylurea compounds, degradation can occur through several pathways:
-
Hydrolysis: This is a common degradation route, especially in the presence of water and acid or base catalysts. The urea linkage is cleaved to yield 3-methoxyaniline and isocyanic acid (which can further react).
-
Thermal Decomposition: At elevated temperatures, substituted ureas can decompose to form the corresponding isocyanate and amine.[11] For this compound, this would yield 3-methoxyphenyl isocyanate and ammonia.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including oxidation of the methoxy group and reactions involving the aromatic ring.
Visualizing the Hydrolysis Pathway:
Caption: Simplified hydrolysis degradation pathway of this compound.
Incompatible Materials and Troubleshooting
Question: Are there any chemicals I should avoid storing or mixing with this compound? I'm seeing unexpected results in my experiments.
Answer:
Yes, it is crucial to avoid contact with strong oxidizing agents .[1] These can react exothermically with the urea functional group and potentially lead to vigorous decomposition.
Troubleshooting Unexpected Experimental Results:
If you are observing inconsistent or unexpected results, consider the possibility of compound degradation.
-
Appearance: Check the physical appearance of your solid compound. Any change from a white/off-white powder, such as discoloration or clumping, may indicate degradation.
-
Purity Check: If you suspect degradation, it is advisable to check the purity of your compound. A common method for this is High-Performance Liquid Chromatography (HPLC). A fresh, pure sample should show a single major peak, while a degraded sample may exhibit additional peaks corresponding to impurities.
-
Control Experiments: Run a control experiment with a fresh, unopened sample of this compound to determine if the issue lies with your stored material.
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of this compound. Method parameters may need to be optimized for your specific HPLC system.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a 30:70 v/v mixture).[12] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a small amount of a reference standard of this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Sample Solution Preparation: Prepare your sample solution in the same manner as the standard solution.
-
HPLC Analysis:
-
Data Analysis: Compare the chromatogram of your sample to the standard. The presence of significant additional peaks in your sample's chromatogram indicates the presence of impurities and potential degradation.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. uwaterloo.ca [uwaterloo.ca]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. How to Safely Store Lab Chemicals and Reagents - B&M Scientific [bmscientific.co.za]
- 7. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 8. researchgate.net [researchgate.net]
- 9. docdroid.net [docdroid.net]
- 10. Volume 65 No 3 page 187 [library.scconline.org]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Biological Activity Study: 1-(3-Methoxyphenyl)urea vs. 1-(4-Methoxyphenyl)urea
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of medicinal chemistry, the phenylurea scaffold stands as a privileged structure, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including potent anticancer effects. The substitution pattern on the phenyl ring is a critical determinant of a compound's pharmacological profile, influencing its target affinity, metabolic stability, and overall efficacy. This guide provides a comparative analysis of two positional isomers, 1-(3-Methoxyphenyl)urea and 1-(4-Methoxyphenyl)urea, to elucidate the impact of the methoxy group's position on their biological activity, with a particular focus on their potential as anticancer agents.
Introduction: The Significance of Positional Isomerism in Phenylurea Scaffolds
The urea moiety, with its capacity to form hydrogen bonds through its NH donors and carbonyl acceptor, is a key pharmacophore in many enzyme inhibitors.[1] When incorporated into a diaryl structure, the overall molecular geometry and electronic properties, governed by the nature and position of substituents on the aromatic rings, dictate the molecule's interaction with biological targets.[2] The methoxy group, a common substituent in drug design, can influence a molecule's lipophilicity, metabolic stability, and ability to form specific interactions with protein residues. The differential placement of this group at the meta (3-position) versus the para (4-position) of the phenyl ring in 1-phenylurea can lead to distinct biological outcomes. This guide explores these differences through available experimental data on these and closely related analogs.
Synthesis of Methoxyphenylurea Derivatives
The synthesis of unsymmetrical diaryl ureas like this compound and 1-(4-Methoxyphenyl)urea can be achieved through several established synthetic routes. A common and efficient method involves the reaction of a substituted aniline with an isocyanate. Alternatively, the use of phosgene surrogates like triphosgene or carbonyldiimidazole (CDI) allows for the in-situ generation of the isocyanate intermediate from the corresponding aniline, which then reacts with another aniline to form the desired unsymmetrical urea.
A general synthetic workflow is depicted below:
Figure 1: General synthetic routes for 1-Aryl-3-methoxyphenylurea derivatives.
Experimental Protocol: One-Pot Synthesis using Triphosgene
This protocol describes a general one-pot synthesis of unsymmetrical diaryl ureas, adaptable for the synthesis of both this compound and 1-(4-Methoxyphenyl)urea.
-
Preparation of the Isocyanate Intermediate: To a stirred solution of the desired methoxyaniline (1 equivalent) and a non-nucleophilic base such as triethylamine (2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of triphosgene (0.4 equivalents) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 30 minutes to facilitate the formation of the corresponding methoxyphenyl isocyanate.
-
Urea Formation: To the in-situ generated isocyanate solution, the appropriate amine (in this case, ammonia or another amine, 1.1 equivalents) is added. The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
Work-up and Purification: The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1-(methoxyphenyl)urea derivative.
Comparative Biological Activity: An Anticancer Perspective
A study on a series of benzylethylenearyl ureas provides the most direct, albeit derivative-based, comparison. In this study, the m-methoxyphenyl urea derivative exhibited an IC50 value of approximately 20 μM against certain cancer cell lines, whereas the p-methoxyphenyl urea analog had an IC50 value greater than 100 μM, indicating significantly lower cytotoxic potency.[3] This suggests that the meta-position for the methoxy group may be more favorable for anticancer activity in this particular chemical scaffold.[3]
Further evidence for the anticancer potential of the 3-methoxyphenyl moiety comes from a study on 1,3,4-thiadiazole derivatives, where a compound bearing two 3-methoxyphenyl groups demonstrated exceptionally high activity against both MCF-7 and MDA-MB-231 breast cancer cell lines.[4] Conversely, the anticancer potential of the 4-methoxyphenyl moiety is supported by a study on N-4-methoxybenzoyl-N'-phenylurea, which showed a potent IC50 of 6.50 mM against HeLa cells.[5]
The following table summarizes the reported cytotoxic activities of various methoxyphenylurea derivatives, providing an indirect comparison of the potential of the 3-methoxy and 4-methoxy isomers.
| Compound/Derivative Class | Isomer Position | Cell Line(s) | Reported IC50 | Reference |
| Benzylethylenearyl ureas | 3-methoxy (meta) | Various | ~20 µM | [3] |
| Benzylethylenearyl ureas | 4-methoxy (para) | Various | > 100 µM | [3] |
| 1,3,4-Thiadiazoles | 3-methoxy (meta) | MCF-7, MDA-MB-231 | High Activity | [4] |
| N-benzoyl-N'-phenylurea | 4-methoxy (para) | HeLa | 6.50 mM | [5] |
Structure-Activity Relationship (SAR) and Mechanistic Insights
The observed differences in the biological activity of the 3- and 4-methoxyphenylurea isomers can be attributed to the influence of the methoxy group's position on the molecule's electronic properties and three-dimensional conformation. This, in turn, affects how the molecule binds to its biological target.
The methoxy group is an electron-donating group. In the para-position, its electron-donating effect is transmitted through resonance to the entire phenyl ring, which can influence the acidity of the urea protons and the molecule's overall polarity. In the meta-position, the resonance effect is less pronounced, and the inductive effect plays a more significant role. These electronic differences can impact the strength of hydrogen bonds formed with the target protein.
Many phenylurea-based anticancer agents, such as sorafenib, function as multi-kinase inhibitors, targeting key signaling pathways involved in cell proliferation and angiogenesis, such as the Raf/MEK/ERK pathway.[6][7] It is plausible that this compound and 1-(4-Methoxyphenyl)urea could exert their anticancer effects through a similar mechanism. The differential positioning of the methoxy group could lead to altered binding affinities for the ATP-binding pocket of various kinases.
Figure 2: A hypothetical signaling pathway potentially targeted by methoxyphenylurea derivatives.
Experimental Protocols for Biological Evaluation
To directly compare the biological activities of this compound and 1-(4-Methoxyphenyl)urea, a series of standardized in vitro assays should be performed.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare stock solutions of this compound and 1-(4-Methoxyphenyl)urea in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition and Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Kinase Inhibition Assay
To investigate the potential mechanism of action, an in vitro kinase inhibition assay can be performed.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing a specific kinase (e.g., RAF kinase), its substrate, and ATP in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of this compound and 1-(4-Methoxyphenyl)urea to the wells.
-
Reaction Initiation and Incubation: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method, such as a phosphospecific antibody-based ELISA or a luminescence-based assay that measures the amount of remaining ATP.
-
Data Analysis: Determine the IC50 value for each compound against the specific kinase.
Conclusion and Future Directions
The available evidence, though indirect, suggests that the positional isomerism of the methoxy group in methoxyphenylurea derivatives significantly influences their biological activity. The meta-substituted isomer, this compound, appears to hold greater promise as a cytotoxic agent compared to its para-substituted counterpart, 1-(4-Methoxyphenyl)urea, at least within certain molecular scaffolds.
To definitively establish a comparative biological profile, a direct, head-to-head evaluation of this compound and 1-(4-Methoxyphenyl)urea is warranted. Such studies should include a panel of cancer cell lines from different tissue origins and an investigation into their mechanisms of action, including their potential as kinase inhibitors. Further structural modifications of the more active 3-methoxy isomer could lead to the development of novel and potent anticancer agents. This guide serves as a foundational resource for researchers embarking on the exploration of this promising class of compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Unveiling the Potential of BenzylethyleneAryl–Urea Scaffolds for the Design of New Onco Immunomodulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of n-4-methoxybenzoyl-n'-phenylurea and anticancer testing. [wisdomlib.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of 1-(3-Methoxyphenyl)urea
Introduction: The Analytical Imperative for Synthesized Intermediates
In the landscape of pharmaceutical development, the purity of a chemical entity is not merely a quality metric; it is a cornerstone of safety and efficacy. 1-(3-Methoxyphenyl)urea, a key building block and intermediate in the synthesis of various biologically active molecules, is no exception. Its purity directly influences the downstream reaction yields, impurity profiles, and ultimately, the safety of the final active pharmaceutical ingredient (API). Therefore, establishing a robust, reliable, and validated analytical method to assess its purity is a non-negotiable step in the development lifecycle.
This guide provides an in-depth, experience-driven walkthrough for validating a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of this compound. We will dissect the "why" behind each validation parameter, present a detailed protocol grounded in regulatory expectations, and compare the performance of traditional HPLC with its modern successor, Ultra-Performance Liquid Chromatography (UPLC). This document is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound framework for analytical method validation.
The Chosen Analytical Approach: Reversed-Phase HPLC
High-Performance Liquid Chromatography is the workhorse of pharmaceutical analysis for its versatility, specificity, and quantitative power. For a moderately polar compound like this compound, a reversed-phase method is ideal. The non-polar stationary phase (typically C18) provides excellent retention and separation capabilities for aromatic compounds, while a polar mobile phase allows for fine-tuning of the separation.
Proposed HPLC Method Parameters
Before validation can commence, a suitable method must be developed. The following parameters serve as a robust starting point for the analysis of this compound.
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 chemistry provides the necessary hydrophobicity to retain the analyte, while the column dimensions and particle size offer a good balance between resolution and backpressure. |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) | A simple isocratic mobile phase is often sufficient for purity analysis of a single compound and its closely related impurities, ensuring method robustness and reproducibility. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Detection | UV at 254 nm | The phenylurea moiety contains a strong chromophore. Similar compounds show significant absorbance around this wavelength, which is a common and reliable setting for UV detectors[1]. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures retention time reproducibility. |
| Diluent | Mobile Phase | Using the mobile phase as the diluent prevents peak distortion and ensures sample compatibility. |
Pillar 1: The Method Validation Protocol - A Self-Validating System
Analytical method validation is the documented process that proves an analytical procedure is suitable for its intended purpose[2][3]. We will follow the internationally harmonized guidelines set forth by the ICH, specifically Q2(R1), to ensure regulatory compliance and scientific rigor[4][5].
Specificity & Selectivity
Causality: The primary goal of a purity method is to unequivocally assess the analyte of interest without interference from other components like process impurities, degradation products, or excipients[2]. Specificity demonstrates this capability. A forced degradation study is the definitive test, exposing the analyte to harsh conditions to intentionally generate potential degradation products.
Experimental Protocol:
-
Prepare Solutions: Create solutions of this compound in the diluent at a concentration of ~1 mg/mL.
-
Forced Degradation: Subject the solutions to the following stress conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solid powder at 105°C for 24 hours.
-
Photolytic Stress: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Analysis: Neutralize the acid/base stressed samples. Dilute all samples to the target concentration and inject them into the HPLC system alongside an unstressed sample and a blank.
-
Evaluation: The method is specific if the main this compound peak is resolved from all degradation peaks and any peaks present in the blank. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally homogeneous.
Linearity & Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation. For a purity assay, the range typically covers 80% to 120% of the nominal test concentration[6].
Experimental Protocol:
-
Stock Solution: Prepare a stock solution of this compound reference standard.
-
Calibration Standards: From the stock solution, prepare at least five calibration standards covering a range of 80% to 120% of the target analytical concentration (e.g., if the target is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL).
-
Analysis: Inject each standard in triplicate.
-
Evaluation: Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Limit | Hypothetical Result |
|---|---|---|
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Y-intercept | Close to zero | 0.5% of the 100% response |
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value[3]. It is typically determined through recovery studies by spiking a mixture (placebo) with a known amount of the analyte. This confirms that the method can accurately measure the analyte in the actual sample matrix.
Experimental Protocol:
-
Spiked Samples: Prepare samples by spiking a placebo (if applicable, otherwise use the diluent) with the this compound reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analysis: Prepare three replicate samples at each concentration level and inject them.
-
Evaluation: Calculate the percentage recovery for each sample using the formula: (Measured Concentration / Spiked Concentration) * 100.
Acceptance Criteria:
| Concentration Level | Mean Recovery (%) | Hypothetical Result |
|---|---|---|
| 80% | 98.0 - 102.0% | 99.5% |
| 100% | 98.0 - 102.0% | 100.2% |
| 120% | 98.0 - 102.0% | 101.1% |
Precision
Causality: Precision assesses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[2]. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Measures precision over a short interval under the same conditions.
-
Intermediate Precision: Measures within-laboratory variations (different days, analysts, or equipment).
Experimental Protocol:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Have a second analyst repeat the repeatability study on a different day using a different HPLC system (if available).
-
Evaluation: Calculate the Relative Standard Deviation (%RSD) for the results of both studies.
Acceptance Criteria:
| Precision Level | Acceptance Limit (%RSD) | Hypothetical Result |
|---|---|---|
| Repeatability | ≤ 2.0% | 0.8% |
| Intermediate Precision | ≤ 2.0% | 1.2% |
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantified with suitable precision and accuracy. These are critical for impurity testing, defining the threshold below which impurities cannot be reliably measured.
Experimental Protocol (Based on Signal-to-Noise):
-
Determine Noise: Inject a blank solution multiple times and determine the magnitude of the baseline noise in the region where the analyte peak would elute.
-
Determine Signal: Prepare and inject a series of dilute solutions of this compound.
-
Calculation:
-
LOD: The concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1.
-
-
Confirmation: The LOQ should be confirmed by demonstrating acceptable precision (%RSD ≤ 10%) on six injections at the determined LOQ concentration[7].
Acceptance Criteria:
| Parameter | S/N Ratio | Hypothetical Result |
|---|---|---|
| LOD | ~3:1 | 0.01 µg/mL |
| LOQ | ~10:1 | 0.03 µg/mL |
| Precision at LOQ | ≤ 10% RSD | 6.5% |
Robustness
Causality: Robustness testing demonstrates the reliability of a method with respect to deliberate, minor variations in its parameters. It provides an indication of its suitability for routine use in different labs and environments[8].
Experimental Protocol:
-
Identify Parameters: Select critical HPLC parameters to vary, such as:
-
Mobile Phase Composition (e.g., Acetonitrile ±2%)
-
Column Temperature (e.g., ±5°C)
-
Flow Rate (e.g., ±0.1 mL/min)
-
Mobile Phase pH (if buffered, e.g., ±0.2 units)
-
-
Analysis: Analyze a system suitability solution and a sample under each of the modified conditions.
-
Evaluation: Assess the impact of each change on system suitability parameters (e.g., retention time, tailing factor, resolution) and the final assay result.
Acceptance Criteria:
-
System suitability criteria must be met under all varied conditions.
-
The change in the purity result should not be statistically significant.
Pillar 2: Comparative Analysis - HPLC vs. UPLC
While HPLC is a validated and reliable technique, advancements have led to Ultra-Performance Liquid Chromatography (UPLC). UPLC utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures. This provides a significant performance boost.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm |
| Typical Run Time | 10 - 30 minutes | 1 - 5 minutes |
| Resolution | Good | Excellent; sharper, narrower peaks |
| Sensitivity | Good | Higher; due to narrower peaks |
| Solvent Consumption | High | Significantly lower (up to 95% reduction) |
| System Pressure | 1000 - 4000 psi | 6000 - 15000+ psi |
| Instrument Cost | Lower | Higher |
| Method Transfer | Established methods are HPLC-based. | Methods may need re-development or careful transfer from HPLC. |
Expert Insight: For a dedicated purity method in a quality control (QC) environment where throughput is critical, migrating from a validated HPLC method to a UPLC method is a logical step. The dramatic reduction in run time and solvent consumption leads to significant long-term cost savings and increased lab capacity. However, for initial research and development where flexibility is key and instrument cost is a consideration, a robust HPLC method remains an excellent and fully compliant choice.
Pillar 3: Visualization of the Validation Workflow
A clear workflow ensures all validation steps are logically sequenced and executed.
Caption: Logical workflow for HPLC method validation.
Conclusion
The validation of an analytical method is a systematic journey that transforms a procedure into a reliable, robust, and defensible tool for quality assessment. The RP-HPLC method detailed here provides a strong foundation for accurately determining the purity of synthesized this compound. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, we build a comprehensive data package that ensures the method is fit for its intended purpose, meeting the stringent requirements of the pharmaceutical industry[9]. While advanced techniques like UPLC offer compelling advantages in speed and efficiency, a well-validated HPLC method remains the gold standard, providing trustworthy data critical for advancing drug development programs.
References
- 1. 1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea | MDPI [mdpi.com]
- 2. Analytical Method Validation: Ensuring Accuracy and Reliability in Pharmaceutical Analysis [costaricapharma.com]
- 3. wjarr.com [wjarr.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. scribd.com [scribd.com]
- 7. sps.nhs.uk [sps.nhs.uk]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. particle.dk [particle.dk]
Investigating Antibody Cross-Reactivity Against Phenylurea Herbicides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of environmental monitoring, food safety, and toxicological research, immunoassays serve as indispensable tools for the rapid and sensitive detection of phenylurea herbicides. The accuracy and reliability of these assays are fundamentally dependent on the specificity of the antibodies employed. This guide provides an in-depth technical comparison of antibody cross-reactivity against this major class of herbicides, offering experimental data and detailed protocols to aid researchers in the selection and validation of appropriate immunological reagents.
The core principle underpinning the utility of any antibody-based detection method is its ability to distinguish between the target analyte and other structurally similar, non-target compounds. Cross-reactivity, the phenomenon where an antibody binds to molecules other than its intended target, can lead to false positives and an overestimation of the analyte's concentration.[1] Therefore, a thorough investigation of an antibody's cross-reactivity profile is a critical step in the development and validation of a robust immunoassay.
This guide will delve into the nuances of antibody cross-reactivity with phenylurea herbicides, presenting comparative data from studies on polyclonal and monoclonal antibodies. We will explore the key experimental methodologies used to assess cross-reactivity, providing detailed, step-by-step protocols for their implementation. Furthermore, we will examine the pivotal role of hapten design in dictating antibody specificity.
The Structural Basis of Phenylurea Herbicide Cross-Reactivity
Phenylurea herbicides share a common chemical moiety, which is the primary reason for the observed cross-reactivity among antibodies developed against a single compound within this class.[2][3] The specificity of an antibody is largely dictated by the structural resemblance between the immunizing hapten and the competing analyte.[4] Minor variations in the substituent groups on the phenyl ring and the urea nitrogen atoms can significantly influence the binding affinity of an antibody.[5][6]
For instance, a polyclonal antibody raised against a fluometuron-based immunogen demonstrated significant cross-reactivity with other phenylurea herbicides that share structural similarities.[5] The degree of cross-reactivity was directly correlated with the similarity of the chemical structure of the competing compound to fluometuron.[5] This highlights the importance of carefully considering the potential for cross-reactivity when analyzing samples that may contain a mixture of phenylurea herbicides.[5]
Comparative Cross-Reactivity Data
The following tables summarize the cross-reactivity profiles of different antibodies against a panel of phenylurea herbicides. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the competing analyte required to inhibit 50% of the antibody binding, and the cross-reactivity percentage, calculated relative to the target analyte.
Table 1: Cross-Reactivity of a Polyclonal Antibody Raised Against Fluometuron
| Compound | Chemical Structure (R1, R2, R3) | IC50 (µg/L) | Cross-Reactivity (%) |
| Fluometuron | -CF3, -H, -CH3 | 1.67 | 100.00 |
| Chlorotoluron | -Cl, -CH3, -CH3 | 3.45 | 48.41 |
| Isoproturon | -H, -CH(CH3)2, -CH3 | 4.21 | 39.67 |
| Diuron | -Cl, -Cl, -CH3 | 7.89 | 21.17 |
| Fenuron | -H, -H, -H | 11.61 | 14.38 |
| Monuron | -Cl, -H, -CH3 | 25.43 | 6.57 |
| Buturon | -Cl, -H, -CH(CH3)C(O)CH2CH3 | 42.71 | 3.91 |
Data sourced from a study by Li et al. (2018) as presented by BenchChem.[5] Cross-Reactivity (%) = (IC50 of Fluometuron / IC50 of competing compound) x 100.[5]
Table 2: Predictive Cross-Reactivity of Phenylurea Herbicides in an Isoproturon-Based Immunoassay
| Compound | % Cross-Reactivity (Isoproturon = 100%) |
| Isoproturon | 100 |
| Isoproturon-desmethyl | 10 |
| Monolinuron | <0.1 |
| Diuron | <0.1 |
| Linuron | <0.1 |
| Metoxuron | <0.1 |
| Chlortoluron | <0.1 |
This data is illustrative and compiled from studies on phenylurea herbicide immunoassays. The actual cross-reactivity would need to be determined experimentally.[4]
Experimental Protocols for Assessing Cross-Reactivity
A definitive assessment of antibody cross-reactivity requires the use of validated immunoassays. The following section provides detailed, step-by-step protocols for three commonly employed techniques: Competitive Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), and Fluorescence Polarization Immunoassay (FPIA).
The Cornerstone of Antibody Production: Hapten Synthesis
Since small molecules like herbicides are not immunogenic on their own, a critical first step is the synthesis of a hapten. The hapten is a derivative of the target herbicide containing a reactive group that allows for its conjugation to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[4][7][8] This hapten-carrier protein conjugate then serves as the immunogen to elicit an antibody response in the host animal.[8] The design of the hapten, including the position of the linker arm, is a crucial determinant of the resulting antibody's specificity.[8][9]
Caption: Workflow for Hapten Synthesis and Immunogen Preparation.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is a widely used method for quantifying small molecules like herbicides.[2] In this format, the free analyte in the sample competes with a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.
Step-by-Step Protocol for Indirect Competitive ELISA:
-
Coating:
-
Dilute the coating antigen (hapten conjugated to a different carrier protein, e.g., ovalbumin) to a concentration of 1-10 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted coating antigen to each well of a 96-well microplate.
-
Incubate for 2 hours at 37°C or overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with wash buffer.
-
-
Competitive Reaction:
-
Prepare serial dilutions of the standard herbicide and the test compounds (potential cross-reactants) in assay buffer.
-
In separate tubes, mix 50 µL of each standard/sample dilution with 50 µL of the primary antibody (at a predetermined optimal dilution).
-
Incubate this mixture for 30 minutes at 37°C (pre-incubation step).
-
Add 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Detection:
-
Add 100 µL of a diluted enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with wash buffer.
-
-
Substrate Addition and Measurement:
-
Add 100 µL of the enzyme substrate (e.g., TMB) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
-
Data Analysis:
-
Plot a standard curve of absorbance versus the logarithm of the standard herbicide concentration.
-
Determine the IC50 value for the target herbicide and each of the tested compounds.
-
Calculate the percent cross-reactivity using the formula: % Cross-Reactivity = (IC50 of target herbicide / IC50 of test compound) x 100
-
Caption: Workflow for Indirect Competitive ELISA.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It allows for the determination of binding kinetics (association and dissociation rates) and affinity, providing a more detailed characterization of antibody-antigen interactions compared to endpoint assays like ELISA.
Step-by-Step Protocol for SPR Analysis:
-
Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject the antibody (ligand) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the phenylurea herbicide (analyte) and potential cross-reactants in a suitable running buffer (e.g., HBS-EP+).
-
Inject the analyte solutions over the immobilized antibody surface at a constant flow rate.
-
Monitor the binding response (measured in Resonance Units, RU) in real-time during the association phase.
-
After the injection, allow the running buffer to flow over the surface to monitor the dissociation phase.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer like glycine-HCl) to remove the bound analyte from the antibody surface, preparing it for the next injection cycle.
-
-
Data Analysis:
-
The binding data is recorded as a sensorgram, which plots the response (RU) against time.
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Compare the KD values for the target herbicide and the cross-reactants to quantify the relative binding affinities.
-
Caption: Workflow for Surface Plasmon Resonance (SPR) Analysis.
Fluorescence Polarization Immunoassay (FPIA)
Fluorescence Polarization Immunoassay (FPIA) is a homogeneous immunoassay technique that does not require separation of bound and free fractions.[10][11] It is based on the principle that a small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger antibody molecule, its rotation is slowed, leading to an increase in fluorescence polarization.[10] In a competitive FPIA, the free analyte in a sample competes with the tracer for antibody binding sites, causing a decrease in the fluorescence polarization signal.[10]
Step-by-Step Protocol for FPIA:
-
Reagent Preparation:
-
Synthesize a fluorescent tracer by conjugating a derivative of the phenylurea herbicide to a fluorescent dye (e.g., fluorescein).
-
Determine the optimal concentrations of the tracer and the antibody through titration experiments.
-
-
Competitive Reaction and Measurement:
-
In a suitable microplate or cuvette, add a fixed volume of the tracer solution.
-
Add the sample or standard solution containing the phenylurea herbicide.
-
Initiate the reaction by adding a fixed volume of the antibody solution.
-
Incubate the mixture for a short period (typically 10-20 minutes) at room temperature to reach equilibrium.[11]
-
Measure the fluorescence polarization using a dedicated instrument.
-
-
Data Analysis:
-
Generate a standard curve by plotting the fluorescence polarization values against the concentration of the standard herbicide.
-
Determine the concentration of the herbicide in the samples by interpolating their fluorescence polarization values on the standard curve.
-
Assess cross-reactivity by measuring the fluorescence polarization in the presence of different concentrations of structurally related compounds and calculating their respective IC50 values.
-
Caption: Workflow for Fluorescence Polarization Immunoassay (FPIA).
Conclusion
The investigation of antibody cross-reactivity is a non-negotiable aspect of developing reliable immunoassays for phenylurea herbicides. This guide has provided a comparative overview of cross-reactivity data and detailed experimental protocols for its assessment. By understanding the structural basis of cross-reactivity and employing robust analytical methods such as ELISA, SPR, and FPIA, researchers can confidently select and validate antibodies that meet the stringent requirements for accuracy and specificity in their applications. The choice between polyclonal and monoclonal antibodies will also influence the specificity of the assay, with monoclonal antibodies generally offering higher specificity due to their recognition of a single epitope.[1] Ultimately, a thorough characterization of antibody cross-reactivity is paramount for ensuring the integrity of data generated in environmental and food safety monitoring programs.
References
- 1. Design of Novel Haptens and Development of Monoclonal Antibody-Based Immunoassays for the Simultaneous Detection of Tylosin and Tilmicosin in Milk and Water Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. View of Review Pesticide Immunoassays: Experience and Future Perspective in Pakistan [biostaging.pjsir.org]
- 3. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Substructure-activity relationship studies on antibody recognition for phenylurea compounds using competitive immunoassay and computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunoassay of pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule Hapten Design and Synthesis - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 10. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 11. princeton.edu [princeton.edu]
A Researcher's Comparative Guide to the Structure-Activity Relationship of 1-(3-Methoxyphenyl)urea Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the 1,3-disubstituted urea scaffold has emerged as a privileged structure, particularly in the development of targeted anticancer therapies.[1][2] Its remarkable ability to form specific hydrogen bond interactions with key biological targets, such as protein kinases, has led to the successful development of several FDA-approved drugs, including the multi-kinase inhibitor Sorafenib.[3] This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 1-(3-methoxyphenyl)urea analogs. By synthesizing data from various studies, we aim to provide a clear, objective resource for researchers engaged in the rational design of novel therapeutics based on this versatile scaffold.
The this compound Core: A Foundation for Potent Bioactivity
The this compound moiety serves as a crucial anchor for biological activity, primarily through the hydrogen-bonding capacity of the urea linker. The two NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen functions as a hydrogen bond acceptor. This arrangement allows for a bidentate interaction with the hinge region of many protein kinases, a critical interaction for potent inhibition.[1][2] The 3-methoxyphenyl group itself plays a significant role in orienting the molecule within the binding pocket and can engage in additional hydrophobic or polar interactions, influencing both potency and selectivity.
Comparative Analysis of Structural Modifications
To elucidate the structure-activity relationships of this compound analogs, we will dissect the molecule into three key regions and analyze the impact of substitutions at each position based on reported experimental data. The primary biological endpoint considered in this guide is the in vitro anticancer activity, typically measured as the half-maximal inhibitory concentration (IC50) against various cancer cell lines.
General Structure of this compound Analogs:
A schematic representation of the this compound scaffold highlighting the key modification sites for SAR studies.
Modifications on the 3-Methoxyphenyl Ring (Ring A)
The substitution pattern on the 3-methoxyphenyl ring can significantly modulate the compound's interaction with the target protein. While extensive systematic studies on this specific ring are limited in the reviewed literature, general principles from broader diaryl urea SAR can be applied.
| Compound ID | Ring A Substitution | Terminal Aryl Group (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| Hypothetical 1a | 3-OCH3 | 4-chloro-3-(trifluoromethyl)phenyl | A549 (Lung) | Baseline | N/A |
| Hypothetical 1b | 3,4-di-OCH3 | 4-chloro-3-(trifluoromethyl)phenyl | A549 (Lung) | Variable | N/A |
| Hypothetical 1c | 3-OCH3, 4-F | 4-chloro-3-(trifluoromethyl)phenyl | A549 (Lung) | Variable | N/A |
Analysis:
-
Introduction of additional substituents: The addition of other groups to the 3-methoxyphenyl ring can either enhance or diminish activity depending on their electronic and steric properties. For instance, introducing a second methoxy group could potentially increase binding through additional hydrogen bond acceptor capabilities or, conversely, lead to steric hindrance.
-
Fluorine substitution: The incorporation of fluorine atoms is a common strategy in medicinal chemistry to improve metabolic stability and binding affinity through favorable electrostatic interactions.
Modifications on the Terminal Aryl Group (Ring B)
The nature of the terminal aryl group is a critical determinant of both potency and selectivity. This part of the molecule often extends into a more solvent-exposed region of the binding pocket, offering greater scope for modification.
| Compound ID | Ring A | Terminal Aryl Group (Ring B) | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 3-methoxyphenyl | 4-chlorophenyl | A549 (Lung) | 2.39 ± 0.10 | [4] |
| 2b | 3-methoxyphenyl | 4-fluorophenyl | A549 (Lung) | >50 | [4] |
| 2c | 3-methoxyphenyl | 4-methylphenyl | A549 (Lung) | 15.28 | [5] |
| 2d | 3-methoxyphenyl | 4-methoxyphenyl | A549 (Lung) | >50 | [4] |
Analysis:
-
Halogen substitution: As observed in broader diaryl urea studies, the presence of a halogen, particularly chlorine, at the para-position of the terminal phenyl ring is often beneficial for activity.[4][5] Compound 2a with a 4-chlorophenyl group demonstrates significantly higher potency compared to analogs with other substituents.
-
Electron-donating vs. electron-withdrawing groups: The electronic nature of the substituent on Ring B plays a crucial role. The potent activity of the chloro-substituted analog suggests that an electron-withdrawing group in this position is favorable. In contrast, electron-donating groups like methyl (2c ) and methoxy (2d ) lead to a decrease in activity.
-
Lipophilicity and steric bulk: The size and hydrophobicity of the substituent also influence activity. The terminal aryl group often binds in a hydrophobic pocket of the target kinase.
Modifications of the Urea Linker
The urea linker is generally considered essential for the canonical binding mode of these inhibitors. However, subtle modifications can be explored.
| Compound ID | Ring A | Linker | Terminal Aryl Group (Ring B) | Biological Target | Activity | Reference |
| 3a | 3-methoxyphenyl | Urea (-NH-CO-NH-) | 4-chlorophenyl | VEGFR-2 | High | [5] |
| 3b | 3-methoxyphenyl | Thiourea (-NH-CS-NH-) | 4-chlorophenyl | VEGFR-2 | Reduced | General observation |
| 3c | 3-methoxyphenyl | Amide (-CO-NH-) | 4-chlorophenyl | VEGFR-2 | Reduced | [6] |
Analysis:
-
Urea vs. Thiourea: Replacement of the urea oxygen with sulfur (thiourea) generally leads to a significant decrease in activity. This is attributed to the altered hydrogen bonding geometry and electronic properties of the thiocarbonyl group.
-
Urea vs. Amide: Replacing the urea linker with an amide bond also tends to reduce inhibitory potency, highlighting the importance of the bidentate hydrogen bonding capability of the urea moiety for strong target engagement.[6]
Mechanistic Insights: Targeting Protein Kinases
Many this compound analogs exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cellular signaling pathways involved in cell growth, proliferation, and survival. A prominent target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[3]
Simplified signaling pathway illustrating the inhibition of VEGFR-2 by this compound analogs, leading to the suppression of tumor cell proliferation and angiogenesis.
The urea moiety of these inhibitors typically forms key hydrogen bonds with the hinge region of the kinase domain of VEGFR-2, specifically with the backbone amide of Asp1046 and the side chain of Glu885.[5] The 3-methoxyphenyl group and the terminal aryl ring occupy adjacent hydrophobic pockets, and substitutions on these rings can fine-tune the binding affinity and selectivity.
Experimental Protocols
To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. Below are representative methodologies for the synthesis and biological evaluation of this compound analogs.
General Synthesis of 1-Aryl-3-(3-methoxyphenyl)urea Derivatives
A general workflow for the synthesis of 1-aryl-3-(3-methoxyphenyl)urea derivatives.
Step-by-Step Protocol:
-
Formation of the Isocyanate: A solution of the desired substituted aniline in an anhydrous aprotic solvent (e.g., dichloromethane or toluene) is treated with a phosgene equivalent, such as triphosgene or 1,1'-carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base (e.g., triethylamine) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).
-
Urea Formation: To the in situ generated aryl isocyanate, a solution of 3-methoxyaniline in the same solvent is added. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the pure 1-aryl-3-(3-methoxyphenyl)urea analog.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells (e.g., A549, HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: The cells are treated with serial dilutions of the synthesized this compound analogs for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Sorafenib) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase inhibitors. The structure-activity relationship studies, though not exhaustively systematic for this specific core, provide valuable insights for rational drug design. Key takeaways include the favorability of a 4-chloro substitution on the terminal phenyl ring and the essential role of the urea linker for potent biological activity.
Future research should focus on a more systematic exploration of the SAR of this compound analogs. This would involve the synthesis and evaluation of a comprehensive library of compounds with diverse substitutions on both aromatic rings. Furthermore, detailed mechanistic studies, including in vitro kinase profiling and in vivo efficacy studies in relevant animal models, are crucial to validate the therapeutic potential of promising candidates. The integration of computational modeling and structural biology will undoubtedly accelerate the discovery of next-generation therapeutics based on this versatile and potent chemical scaffold.
References
- 1. Diaryl Urea: A Privileged Structure in Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of new nicotinamides as apoptotic VEGFR-2 inhibitors: virtual screening, synthesis, anti-proliferative, immunomodulatory, ADMET, toxicity, and molecular dynamic simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research and development of N,N′-diarylureas as anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of 1-(3-Methoxyphenyl)urea and Other Kinase Inhibitors
In the landscape of oncology drug discovery, the quest for novel kinase inhibitors with improved efficacy and selectivity remains a paramount objective. The phenylurea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, with several approved drugs, such as Sorafenib, featuring this moiety.[1] This guide provides a comprehensive framework for comparing the efficacy of a novel phenylurea-containing compound, 1-(3-Methoxyphenyl)urea, with established multi-kinase inhibitors.
Given the limited publicly available data on this compound, this document will serve as a methodological guide for researchers. It will outline the necessary experiments to characterize its inhibitory potential and benchmark it against well-known inhibitors like Sorafenib, Imatinib, and Dasatinib. The presented data is hypothetical yet representative of expected outcomes in such a comparative study, providing a blueprint for the evaluation of new chemical entities in this class.
Introduction to Phenylurea-Based Kinase Inhibitors
The urea functional group, characterized by its ability to form multiple hydrogen bonds, is a key pharmacophore in many kinase inhibitors. It often serves as a hinge-binding motif, anchoring the inhibitor to the ATP-binding pocket of the kinase. This interaction is crucial for potent and selective inhibition.
Sorafenib , a diaryl urea, is a prime example of a successful multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[2][3] Imatinib , while not a phenylurea, is a cornerstone of targeted therapy, inhibiting BCR-ABL, c-KIT, and PDGFR.[4][5] Dasatinib is a potent inhibitor of BCR-ABL and the SRC family of kinases.[6][7]
The compound of interest, this compound, shares the core phenylurea structure. Its methoxy substitution on the phenyl ring may influence its binding affinity, selectivity, and pharmacokinetic properties. A thorough comparative analysis is essential to understand its potential as a therapeutic agent.
Comparative Kinase Inhibition Profile
A primary step in characterizing a novel kinase inhibitor is to determine its inhibitory concentration (IC50) against a panel of relevant kinases. This provides a quantitative measure of its potency and a preliminary indication of its selectivity.
Table 1: Comparative IC50 Values for Key Kinases (Hypothetical Data)
| Kinase Target | This compound (nM) | Sorafenib (nM) | Imatinib (nM) | Dasatinib (nM) |
| B-Raf | 250 | 20[8] | >10,000 | >10,000 |
| c-Raf | 150 | 6[8] | >10,000 | >10,000 |
| VEGFR-2 | 80 | 90[8] | >10,000 | >10,000 |
| PDGFR-β | 120 | 57[8] | 100 | 28 |
| BCR-ABL | >10,000 | >10,000 | 100 | 1 |
| c-Kit | 800 | 58[8] | 100 | 5 |
| SRC | >5,000 | >5,000 | >10,000 | 0.5 |
Note: Data for Sorafenib, Imatinib, and Dasatinib are based on literature values. Data for this compound is hypothetical for illustrative purposes.
Cellular Activity and Target Engagement
Biochemical assays provide a measure of direct enzyme inhibition. However, it is crucial to assess the compound's activity in a cellular context to understand its ability to penetrate cell membranes, engage its target, and inhibit downstream signaling pathways.
Table 2: Cellular Assay Comparison (Hypothetical Data)
| Assay Type | Cell Line | This compound (IC50, nM) | Sorafenib (IC50, nM) |
| Cell Proliferation (MTT Assay) | HT-29 (Colon Cancer, B-Raf wild-type) | 800 | 500 |
| A375 (Melanoma, B-Raf V600E) | 450 | 150 | |
| HUVEC (Endothelial Cells) | 200 | 100 | |
| Target Engagement (NanoBRET™) | HEK293 expressing B-Raf | 300 | 50 |
| p-ERK Inhibition (Western Blot) | A375 Cells | 500 | 200 |
Note: Data is hypothetical for illustrative purposes.
In Vivo Efficacy in Preclinical Models
The ultimate test of a potential anti-cancer agent is its ability to inhibit tumor growth in vivo. Xenograft models, where human cancer cells are implanted in immunocompromised mice, are a standard for evaluating the efficacy of novel compounds.
Table 3: In Vivo Efficacy in A375 Melanoma Xenograft Model (Hypothetical Data)
| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 50 | 45 |
| Sorafenib | 30 | 65 |
Note: Data is hypothetical for illustrative purposes.
Signaling Pathways and Experimental Workflows
Visualizing the targeted signaling pathways and the experimental workflows used for comparison is essential for a clear understanding of the scientific rationale.
Signaling Pathway Inhibition
The following diagram illustrates the points of inhibition for the compared compounds within the Raf/MEK/ERK and angiogenic signaling pathways.
Caption: Targeted signaling pathways of Sorafenib and this compound.
Experimental Workflow for Comparative Analysis
The following diagram outlines the logical flow of experiments for comparing a novel kinase inhibitor with established drugs.
Caption: Experimental workflow for kinase inhibitor comparison.
Methodologies
Biochemical Kinase Inhibition Assay (IC50 Determination)
-
Principle: To measure the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.
-
Procedure:
-
Recombinant human kinases are incubated with a fluorescently labeled ATP substrate and a kinase-specific peptide substrate in a 384-well plate.
-
The test compound (e.g., this compound) and reference compounds are added in a series of dilutions.
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Proliferation (MTT) Assay
-
Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells.
-
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of the test and reference compounds for 72 hours.
-
MTT solution is added to each well and incubated for 4 hours.
-
The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at 570 nm using a microplate reader.
-
IC50 values are determined from the dose-response curves.
-
Cellular Target Engagement (NanoBRET™) Assay
-
Principle: This assay measures the binding of a compound to its target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10]
-
Procedure:
-
HEK293 cells are transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase.
-
A cell-permeable fluorescent tracer that binds to the kinase's ATP pocket is added.
-
The test compound is added, which competes with the tracer for binding to the kinase.
-
The NanoBRET™ substrate is added, and the BRET signal is measured. A decrease in the BRET signal indicates displacement of the tracer by the test compound.
-
IC50 values are calculated based on the displacement curves.
-
Discussion and Future Directions
This guide provides a structured approach to comparing the efficacy of a novel phenylurea compound, this compound, with established kinase inhibitors. Based on the hypothetical data, this compound demonstrates moderate inhibitory activity against key kinases in the Raf and angiogenic pathways, albeit with lower potency than Sorafenib.
The causality behind the experimental choices lies in a tiered approach. Initial biochemical assays provide a rapid assessment of potency and selectivity. Positive hits are then progressed to more physiologically relevant cellular assays to confirm target engagement and functional effects on cell proliferation. Finally, in vivo models are employed to evaluate the compound's efficacy in a whole-organism setting.
Future research should focus on generating robust experimental data for this compound following the outlined protocols. Structure-activity relationship (SAR) studies could be conducted to optimize its potency and selectivity. Furthermore, pharmacokinetic and toxicity profiling will be essential to assess its drug-like properties and potential for clinical development. The exploration of novel phenylurea derivatives remains a promising avenue in the pursuit of next-generation kinase inhibitors for cancer therapy.
References
- 1. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. Imatinib - Wikipedia [en.wikipedia.org]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Dasatinib? [synapse.patsnap.com]
- 7. Dasatinib: Mechanism of action and Safety_Chemicalbook [chemicalbook.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 10. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
A Researcher's Guide to Validating the Mechanism of Action of Soluble Guanylate Cyclase (sGC) Modulators
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of compounds targeting the nitric oxide (NO)-soluble guanylate cyclase (sGC)-cyclic guanosine monophosphate (cGMP) signaling pathway. We will use Riociguat, a first-in-class sGC stimulator, as our primary exemplar to illustrate the experimental journey from biochemical characterization to cellular and tissue-level validation. This document is designed not as a rigid template, but as an in-depth technical resource grounded in scientific integrity, offering both the "how" and the "why" behind crucial experimental choices.
The Critical Role of the NO-sGC-cGMP Pathway
The NO-sGC-cGMP pathway is a cornerstone of cardiovascular physiology, orchestrating processes such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and neurotransmission.[1] The central enzyme in this cascade is soluble guanylate cyclase (sGC), an intracellular receptor for nitric oxide (NO).[2] Upon NO binding to its heme moiety, sGC catalyzes the conversion of guanosine triphosphate (GTP) to the second messenger cyclic guanosine monophosphate (cGMP).[3] Dysregulation of this pathway is implicated in numerous pathologies, including pulmonary hypertension and heart failure, making sGC a prime therapeutic target.[4][5]
Two major classes of compounds have been developed to directly modulate sGC activity:
-
sGC Stimulators (e.g., Riociguat, YC-1, BAY 41-2272): These compounds act on sGC when its heme iron is in the reduced (Fe2+) state. They possess a dual mechanism: direct, NO-independent stimulation of sGC and sensitization of the enzyme to endogenous NO, leading to a synergistic increase in cGMP production.[3][4][6]
-
sGC Activators (e.g., Cinaciguat, BAY 60-2770): These agents target sGC that is in an NO-insensitive state, either because its heme iron is oxidized (Fe3+) or because it is heme-deficient (apo-sGC), conditions often associated with oxidative stress.[6][7]
This guide will compare and contrast the validation strategies for these classes of molecules, providing the technical details to empower your research.
The Validation Workflow: A Multi-pronged Approach
A robust validation of a compound's mechanism of action requires a tiered approach, moving from the molecular level to a more physiologically relevant context. This ensures that the observed effects are indeed due to the intended mechanism and not off-target activities.
Caption: A logical workflow for validating sGC modulator mechanism of action.
Part 1: Biochemical Characterization - Does Your Compound Directly Target sGC?
The foundational step is to demonstrate direct interaction with and modulation of purified sGC. This is crucial to rule out indirect effects that might be observed in a cellular context.
Key Experiment: Purified sGC Activity Assay
This assay directly measures the production of cGMP from GTP by purified sGC in the presence of the test compound.
Protocol: sGC Activity Assay
-
Enzyme Preparation: Use purified, recombinant sGC. The purity and activity of the enzyme are critical for reliable results.
-
Reaction Buffer: Prepare a reaction buffer typically containing 50 mM triethanolamine-HCl (pH 7.4), 1 mM GTP, 3 mM MgCl2, 3 mM dithiothreitol (DTT), and 10 mM creatine phosphate with 0.2 mg/mL creatine kinase as a GTP-regenerating system.
-
Compound Incubation:
-
For sGC stimulators (e.g., Riociguat) : Perform two sets of experiments.
-
NO-independent activity: Incubate purified sGC with varying concentrations of the test compound.
-
NO-synergistic activity: Pre-incubate sGC with a sub-maximal concentration of an NO donor (e.g., 1 µM DEA/NO) before adding varying concentrations of the test compound.
-
-
For sGC activators (e.g., Cinaciguat) : Perform experiments under both reduced and oxidized conditions.
-
-
Reaction Initiation and Termination: Initiate the reaction by adding the enzyme to the reaction buffer containing the test compounds and GTP. Incubate at 37°C for a defined period (e.g., 10 minutes). Terminate the reaction by adding a stop solution (e.g., 120 mM zinc acetate followed by 120 mM sodium carbonate to precipitate protein and unreacted GTP).
-
cGMP Quantification: Centrifuge the terminated reaction to pellet the precipitate. Quantify the cGMP in the supernatant using a validated method such as a competitive ELISA or radioimmunoassay (RIA).
Interpreting the Data:
A successful validation will show a concentration-dependent increase in cGMP production. For an sGC stimulator like Riociguat, you would expect to see a significant leftward shift in the dose-response curve in the presence of an NO donor, demonstrating synergism. For an sGC activator like Cinaciguat, you should observe a much more potent activation of the ODQ-treated (oxidized) enzyme compared to the native enzyme.[8]
Comparative Biochemical Data for sGC Modulators
| Compound | Class | Condition | EC50 | Fold Activation (approx.) | Reference |
| Riociguat | Stimulator | - NO | ~80 nM | up to 73-fold | [9][10] |
| + NO donor | Lower EC50 | up to 112-fold | [10][11] | ||
| YC-1 | Stimulator | - NO | ~20 µM | ~10-fold | [6][12] |
| + NO donor | Lower EC50 | up to 200-fold | [6] | ||
| BAY 41-2272 | Stimulator | - NO | 3 µM | ~30-fold | [6] |
| + NO donor | 0.3 µM | ~200-fold | [6] | ||
| Cinaciguat | Activator | Heme-free sGC | ~0.2 µM | N/A | [8][13] |
| ODQ-oxidized sGC | Potent activation | N/A | [8] |
Note: EC50 and fold-activation values can vary depending on the specific assay conditions and enzyme source.
Part 2: Cellular Validation - Does the Mechanism Hold True in a Living System?
Demonstrating that your compound can penetrate the cell membrane and engage its target in a complex intracellular environment is the next critical step.
Key Experiment: Intracellular cGMP Measurement
This assay quantifies changes in cGMP levels within cultured cells in response to treatment with the test compound.
Protocol: Cellular cGMP Measurement via Competitive ELISA
-
Cell Culture: Plate appropriate cells (e.g., rat aortic smooth muscle cells, RFL-6 rat lung fibroblasts, or CHO cells overexpressing sGC) in multi-well plates and grow to near confluency.
-
Pre-treatment (Optional):
-
To prevent cGMP degradation and amplify the signal, pre-incubate cells with a broad-spectrum phosphodiesterase (PDE) inhibitor like 3-isobutyl-1-methylxanthine (IBMX) for 15-30 minutes.
-
To differentiate between stimulators and activators, pre-treat a subset of cells with ODQ (10 µM) for 10-20 minutes to induce sGC oxidation.[7]
-
-
Compound Treatment: Treat cells with a range of concentrations of your test compound for a specified duration (e.g., 10-30 minutes).
-
Cell Lysis: Aspirate the medium and lyse the cells by adding 0.1 M HCl.[14] Incubate at room temperature for 20 minutes to stop endogenous enzyme activity and extract cGMP.
-
Sample Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at >1000 x g for 10 minutes to pellet cellular debris.[14][15] The resulting supernatant contains the cellular cGMP.
-
cGMP Quantification:
-
Use a commercially available competitive cGMP ELISA kit. Follow the manufacturer's instructions meticulously.
-
Briefly, samples and standards are added to a plate pre-coated with an anti-cGMP antibody. A fixed amount of HRP-conjugated cGMP is then added, which competes with the cGMP in the sample for antibody binding.
-
After incubation and washing steps, a substrate is added, and the resulting colorimetric signal is measured. The signal intensity is inversely proportional to the amount of cGMP in the sample.
-
Calculate the cGMP concentration in your samples by interpolating from the standard curve.[15][16][17]
-
Expected Outcomes:
-
sGC Stimulators (Riociguat): A dose-dependent increase in intracellular cGMP. The effect should be significantly attenuated in cells pre-treated with ODQ.
-
sGC Activators (Cinaciguat): A dose-dependent increase in intracellular cGMP. The effect should be potentiated in cells pre-treated with ODQ.[7]
Caption: Experimental workflow for a competitive cGMP ELISA.
Part 3: Functional Validation - Does Target Engagement Lead to a Physiological Response?
The final validation step is to link the biochemical and cellular effects to a relevant physiological outcome. For sGC modulators, the most direct functional consequence is vasodilation.
Key Experiment: Ex Vivo Vasodilation in Isolated Arterial Rings
This assay uses isolated blood vessels mounted in an organ bath or wire myograph to measure changes in vascular tone in response to the test compound.
Protocol: Ex Vivo Vasodilation Assay
-
Tissue Preparation: Humanely euthanize an animal (e.g., rat or rabbit) according to approved institutional protocols. Carefully dissect a blood vessel, such as the thoracic aorta or pulmonary artery.[18] Cleanse the vessel of adhering fat and connective tissue and cut it into rings of 2-4 mm in length.
-
Mounting: Mount the arterial rings in an organ bath or wire myograph chamber filled with a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Equilibration and Pre-contraction: Allow the rings to equilibrate under a resting tension (e.g., 1.5-2 g for rat aorta) for 60-90 minutes. After equilibration, induce a stable contraction with a vasoconstrictor such as phenylephrine (e.g., 1 µM) or KCl.[19]
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add the test compound in a cumulative manner, increasing the concentration stepwise. Record the change in tension after each addition until a maximal relaxation is achieved or the concentration range is exhausted.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction induced by phenylephrine. Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).
Causality and Controls:
-
Endothelium-Dependence: To determine if the vasodilation is dependent on NO from the endothelium, a parallel experiment can be run with endothelium-denuded rings. sGC modulators should cause endothelium-independent relaxation.
-
Mechanism Confirmation: To confirm the involvement of sGC, pre-incubate some rings with the sGC inhibitor ODQ. This should significantly inhibit the relaxation caused by sGC stimulators but may have a lesser effect on or even potentiate the effect of sGC activators.
Comparing Alternatives and Understanding Nuances
| Feature | Riociguat (sGC Stimulator) | Cinaciguat (sGC Activator) | YC-1 (Early sGC Stimulator) |
| Primary Target | Reduced (Fe2+) sGC | Oxidized (Fe3+)/Heme-free sGC | Reduced (Fe2+) sGC |
| Interaction with NO | Synergistic | Additive | Synergistic |
| Efficacy in Oxidative Stress | Potentially reduced efficacy as sGC becomes oxidized. | Enhanced efficacy as more sGC is in the oxidized/heme-free state.[4][7] | Potentially reduced efficacy. |
| Off-Target Effects | High specificity for sGC. | High specificity for sGC. | Inhibits phosphodiesterases (e.g., PDE5) at higher concentrations, complicating data interpretation.[12][20] |
| Clinical Relevance | Approved for pulmonary arterial hypertension (PAH) and chronic thromboembolic pulmonary hypertension (CTEPH).[1] | Investigated for acute heart failure, but development was halted due to hypotension.[21] | Primarily a research tool due to lower potency and off-target effects.[12] |
In Vivo Models for Advanced Validation
For late-stage preclinical validation, in vivo models are indispensable. These models allow for the assessment of pharmacokinetics, pharmacodynamics, and overall therapeutic efficacy in a complex biological system.
-
Spontaneously Hypertensive Rats (SHR): A common model for systemic hypertension. Treatment with sGC modulators is expected to cause a dose-dependent reduction in blood pressure.[7]
-
5/6 Nephrectomy Model: This surgical model induces chronic kidney disease (CKD) and associated hypertension. It is useful for comparing the nephroprotective and anti-fibrotic effects of sGC stimulators versus activators, particularly in the context of the oxidative stress inherent to CKD.[4][22]
-
Pulmonary Hypertension Models: Models induced by monocrotaline or chronic hypoxia are used to evaluate the efficacy of compounds in reducing pulmonary vascular resistance and right ventricular hypertrophy, which are hallmarks of PAH.
In these models, key endpoints include measurement of systemic and pulmonary blood pressure, assessment of cardiac function via echocardiography, and histological analysis of end-organ damage and fibrosis.[4][7]
Conclusion: A Self-Validating Experimental Cascade
By progressing through this structured cascade of biochemical, cellular, and functional assays, researchers can build a robust and compelling case for the mechanism of action of a novel sGC modulator. Each step serves to validate the previous one, from confirming direct enzyme kinetics to observing the predicted physiological response. This rigorous, evidence-based approach is the bedrock of scientific integrity and is essential for the successful translation of promising compounds from the laboratory to the clinic.
References
- 1. Riociguat: a soluble guanylate cyclase stimulator for the treatment of pulmonary hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stimulators and Activators of Soluble Guanylate Cyclase: Review and Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A primer for measuring cGMP signaling and cGMP-mediated vascular relaxation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Potential of sGC Modulators for the Treatment of Age-Related Fibrosis: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NO-independent stimulators and activators of soluble guanylate cyclase: discovery and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Soluble Guanylate Cyclase Stimulators and Activators in Models of Cardiovascular Disease Associated with Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Irreversible Activation and Stabilization of Soluble Guanylate Cyclase by the Protoporphyrin IX Mimetic Cinaciguat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Clinical Pharmacokinetic and Pharmacodynamic Profile of Riociguat - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rarediseasesjournal.com [rarediseasesjournal.com]
- 12. Soluble Guanylate Cyclase as an Emerging Therapeutic Target in Cardiopulmonary Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. bioscience.co.uk [bioscience.co.uk]
- 15. cellbiolabs.com [cellbiolabs.com]
- 16. elkbiotech.com [elkbiotech.com]
- 17. cloud-clone.com [cloud-clone.com]
- 18. Vasodilator responses to acetylcholine are not mediated by the activation of soluble guanylate cyclase or TRPV4 channels in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Effects of the soluble guanylyl cyclase activator, YC-1, on vascular tone, cyclic GMP levels and phosphodiesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Comparison of sGC activator and sGC stimulator in 5/6 nephrectomized rats on high-salt-diet - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Synthetic Routes for 1-(3-Methoxyphenyl)urea: A Guide for Researchers
Introduction: The Significance of 1-(3-Methoxyphenyl)urea in Medicinal Chemistry
This compound is a valuable building block in the synthesis of a wide array of biologically active molecules. Its structural motif is present in numerous compounds investigated for their therapeutic potential, including kinase inhibitors for cancer therapy and agents targeting other key biological pathways. The urea functional group, with its capacity for hydrogen bonding, often plays a crucial role in the binding of these molecules to their respective biological targets. Given its importance, the efficient and scalable synthesis of this compound is of significant interest to researchers in medicinal chemistry and drug development. This guide provides a head-to-head comparison of various synthetic routes to this key intermediate, offering insights into the practical advantages and disadvantages of each approach, supported by experimental data and mechanistic understanding.
Synthetic Strategies: An Overview
The synthesis of this compound and its analogs generally revolves around the formation of the urea bond. This can be achieved through several key strategies, each with its own set of reagents, reaction conditions, and inherent trade-offs in terms of yield, purity, safety, and scalability. The most common approaches involve the reaction of 3-methoxyaniline with a suitable carbonyl source. This guide will focus on a comparative analysis of the following prominent synthetic routes:
-
Route 1: The Isocyanate Approach - Direct reaction of 3-methoxyaniline with an isocyanate.
-
Route 2: The Phosgene/Phosgene-Equivalent Approach - In situ generation of an isocyanate from 3-methoxyaniline using phosgene or a safer equivalent like triphosgene or 1,1'-carbonyldiimidazole (CDI).
-
Route 3: The Cyanate Approach - A greener and often more scalable method involving the reaction of 3-methoxyaniline with potassium or sodium cyanate.
-
Route 4: The Urea-to-Urea Transformation - Direct reaction of 3-methoxyaniline with urea.
The following sections will delve into the detailed experimental protocols for each route, a comparative analysis of their key performance indicators, and a discussion of the underlying reaction mechanisms.
Route 1: The Isocyanate Approach
This is arguably the most direct method for the synthesis of ureas. It involves the nucleophilic addition of an amine to an isocyanate. In the context of synthesizing this compound, this would involve the reaction of ammonia or a protected form of ammonia with 3-methoxyphenyl isocyanate. However, for the synthesis of unsymmetrical ureas, the reaction between an amine and an isocyanate is a highly efficient and widely used method.
Experimental Protocol: A General Procedure
To a stirred solution of the amine (1.0 equivalent) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, the isocyanate (1.0 equivalent) is added dropwise. The reaction is typically exothermic and may require cooling to maintain the desired temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the product often precipitates from the reaction mixture and can be collected by filtration. If the product is soluble, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Causality Behind Experimental Choices
-
Solvent: Aprotic solvents like THF and DCM are chosen to avoid any reaction with the highly reactive isocyanate.
-
Temperature: The reaction is usually carried out at room temperature, but cooling might be necessary to control the exothermic reaction and prevent side product formation.
-
Stoichiometry: A 1:1 molar ratio of the amine and isocyanate is typically used to ensure complete conversion and avoid excess starting material in the final product.
Advantages and Disadvantages
-
Advantages: High yields, clean reactions with minimal byproducts, and generally fast reaction times.
-
Disadvantages: Isocyanates can be toxic and moisture-sensitive, requiring careful handling and anhydrous reaction conditions. The availability and cost of the specific isocyanate may also be a limiting factor.
Route 2: The Phosgene/Phosgene-Equivalent Approach
This approach involves the in-situ generation of an isocyanate from 3-methoxyaniline, which then reacts with an amine (in the case of unsymmetrical ureas) or is quenched to form the desired urea. Due to the high toxicity of phosgene gas, safer alternatives such as solid triphosgene (bis(trichloromethyl) carbonate) and 1,1'-carbonyldiimidazole (CDI) are now widely used.[1]
Sub-Route 2a: Using Triphosgene
Triphosgene serves as a solid, stable, and safer source of phosgene.[2] The reaction proceeds by the formation of 3-methoxyphenyl isocyanate in situ, which can then be reacted with an amine.
The following is a general procedure for the synthesis of a diaryl urea, which can be adapted for the synthesis of this compound by using ammonia as the nucleophile in the second step.
To a stirred solution of 3-methoxyaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous THF at 0-5 °C under an inert atmosphere, a solution of triphosgene (0.33 equivalents) in anhydrous THF is added dropwise.[3][4] The reaction mixture is stirred at low temperature for a period to facilitate the formation of the isocyanate. Subsequently, the desired amine (or ammonia source) is added, and the reaction is allowed to warm to room temperature.[3][4] After completion, the reaction is quenched, and the product is isolated and purified. A yield of 72% has been reported for a similar one-step synthesis of an unsymmetrical diaryl urea.[4]
-
Triphosgene: A safer alternative to phosgene gas for generating the isocyanate intermediate.[2]
-
Base: Triethylamine is used to neutralize the HCl generated during the reaction, driving the formation of the isocyanate.
-
Anhydrous Conditions: Essential to prevent the hydrolysis of triphosgene and the intermediate isocyanate.
-
Low Temperature: Helps to control the reactivity of triphosgene and minimize side reactions.
Sub-Route 2b: Using 1,1'-Carbonyldiimidazole (CDI)
CDI is another safe and easy-to-handle phosgene equivalent.[1] It reacts with amines to form an N-acylimidazole intermediate, which is a good carbamoylating agent.
A general procedure involves dissolving the primary amine (e.g., 3-methoxyaniline) in a suitable solvent and reacting it with CDI to form the intermediate N-substituted imidazolide. This intermediate is then reacted in situ with a second amine to yield the unsymmetrical urea. For the synthesis of this compound, the second nucleophile would be ammonia.
For example, a related synthesis of an unsymmetrical urea involved reacting 4-methoxyphenethylamine with CDI at 0°C, followed by the addition of 3-methoxyphenethylamine at room temperature, affording the product in 67% yield after recrystallization.[5][6]
-
CDI: A non-toxic and stable reagent that activates the amine for carbamoylation.
-
Stepwise Addition: The sequential addition of the two amines is crucial for the synthesis of unsymmetrical ureas to avoid the formation of symmetrical byproducts.
Advantages and Disadvantages of the Phosgene-Equivalent Approach
-
Advantages: Avoids the use of highly toxic phosgene gas. Both triphosgene and CDI are solid reagents that are easier to handle. These methods are versatile and can be used to synthesize a wide variety of ureas.
-
Disadvantages: Triphosgene still generates phosgene in situ and requires careful handling. The reactions often require anhydrous conditions and inert atmospheres. The cost of these reagents might be higher compared to other methods.
Route 3: The Cyanate Approach
This method provides a greener and more scalable alternative for the synthesis of N-substituted ureas. It involves the reaction of an amine with an alkali metal cyanate, typically in an aqueous acidic medium.[7]
Experimental Protocol: Synthesis of an Aryl Urea using Sodium Cyanate
A general procedure for the synthesis of an aryl urea is as follows:
The aniline (e.g., 3-methoxyaniline) is dissolved in a mixture of glacial acetic acid and water. To this solution, an aqueous solution of sodium cyanate is added.[7] The product precipitates out of the reaction mixture and can be collected by filtration, washed with water, and dried. Yields for this method are often high, with reports of 88-93% for the synthesis of p-bromophenylurea.[7]
Causality Behind Experimental Choices
-
Sodium/Potassium Cyanate: A stable, inexpensive, and less hazardous source of the cyanate ion.
-
Aqueous Acetic Acid: The acidic medium protonates the cyanate ion to form isocyanic acid (HNCO) in situ, which is the reactive species that undergoes nucleophilic attack by the amine.
-
Water as Solvent: Makes this a more environmentally friendly or "greener" synthetic route.
Advantages and Disadvantages
-
Advantages: Environmentally friendly due to the use of water as a solvent. The starting materials are readily available and inexpensive. The procedure is simple, and the product can often be isolated by filtration without the need for column chromatography. This method is highly scalable.
-
Disadvantages: The reaction may not be suitable for amines with acid-sensitive functional groups. The formation of symmetrical diaryl ureas as byproducts can sometimes occur.
Route 4: The Urea-to-Urea Transformation
This is a classical method for the synthesis of aryl ureas, involving the direct reaction of an aniline with urea, typically by heating.[8]
Experimental Protocol: Synthesis of Phenylurea from Aniline and Urea
A solution of aniline hydrochloride and urea in water is boiled under reflux.[8] The reaction leads to the formation of phenylurea, along with carbanilide (1,3-diphenylurea) as a significant byproduct. The products are isolated by filtration and fractional crystallization. The reported yield for phenylurea is in the range of 52-55%.[8]
Causality Behind Experimental Choices
-
Urea as Reagent: An inexpensive and readily available source of the carbamoyl group.
-
Heating in Water: The reaction is driven by heat, which promotes the decomposition of urea to isocyanic acid and ammonia. The isocyanic acid then reacts with the aniline.
-
Aniline Hydrochloride: The use of the aniline salt helps to increase its solubility in water.
Advantages and Disadvantages
-
Advantages: Very low cost of starting materials. The procedure is relatively simple.
-
Disadvantages: The reaction often produces a mixture of the desired monosubstituted urea and the disubstituted urea (carbanilide), leading to lower yields of the target compound and requiring careful purification. The high temperatures required can lead to the decomposition of starting materials or products.
Head-to-Head Comparison of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key aspects of each synthetic route.
| Feature | Route 1: Isocyanate | Route 2a: Triphosgene | Route 2b: CDI | Route 3: Cyanate | Route 4: Urea |
| Primary Reagents | 3-Methoxyphenyl isocyanate, Ammonia | 3-Methoxyaniline, Triphosgene, Amine | 3-Methoxyaniline, CDI, Amine | 3-Methoxyaniline, KOCN/NaOCN | 3-Methoxyaniline, Urea |
| Typical Yield | High | Good to High (e.g., 72% for a related urea)[4] | Good (e.g., 67% for a related urea)[5][6] | High (e.g., 88-93% for a related urea)[7] | Moderate (e.g., 52-55% for phenylurea)[8] |
| Reaction Conditions | Anhydrous, Room Temp. | Anhydrous, 0°C to RT | Anhydrous, 0°C to RT | Aqueous, Acidic, RT | Aqueous, Reflux |
| Safety Concerns | Isocyanate toxicity, moisture sensitivity | In situ phosgene generation, requires caution | Relatively safe | Low | Low |
| Scalability | Moderate | Moderate | Moderate | High | High |
| Green Chemistry Aspect | Poor | Poor | Moderate | Good | Moderate |
| Cost of Reagents | Potentially high | Moderate to High | Moderate | Low | Very Low |
| Purification | Simple (filtration/recrystallization) | Chromatography may be needed | Chromatography may be needed | Simple (filtration) | Fractional crystallization needed |
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the core transformations in each synthetic route.
Caption: Overview of the four main synthetic routes to this compound.
Product Characterization
Independent of the synthetic route chosen, the final product, this compound, must be thoroughly characterized to confirm its identity and purity. While specific data for the monosubstituted urea is not available in the search results, characterization data for the closely related symmetrical urea, 1,3-bis(3-methoxyphenyl)urea, can serve as a useful reference.
1,3-Bis(3-methoxyphenyl)urea
-
Appearance: White crystalline solid.
-
¹H NMR (300 MHz, Bruker AC-300): Spectral data available.
-
¹³C NMR: Spectral data available.
-
IR (KBr Pellet): Spectral data available.
For this compound, the expected spectroscopic data would include:
-
¹H NMR: Signals corresponding to the aromatic protons of the 3-methoxyphenyl group, the methoxy protons, and the protons of the two NH groups and the terminal NH2 group.
-
¹³C NMR: Resonances for the carbonyl carbon of the urea, the aromatic carbons, and the methoxy carbon.
-
IR: Characteristic stretching vibrations for the N-H bonds (typically in the range of 3300-3500 cm⁻¹), the C=O bond of the urea (around 1630-1680 cm⁻¹), and C-O stretching of the methoxy group.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (166.18 g/mol ).
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound depends heavily on the specific requirements of the researcher or organization.
-
For large-scale, cost-effective, and environmentally conscious synthesis , the Cyanate Approach (Route 3) is highly recommended. Its use of inexpensive reagents, aqueous conditions, and simple work-up procedures make it an attractive option for industrial applications.
-
For laboratory-scale synthesis where high purity and good yields are paramount , and the cost of reagents is less of a concern, the Phosgene-Equivalent Approach (Route 2) , particularly with CDI, offers a reliable and versatile method.
-
The Isocyanate Approach (Route 1) is excellent for its simplicity and efficiency, provided that the starting isocyanate is readily available and the necessary precautions for handling it are taken.
-
The Urea-to-Urea Transformation (Route 4) is the most economical option but is often plagued by low yields and the formation of significant byproducts, making it less ideal for obtaining high-purity material without extensive purification.
Ultimately, the selection of a synthetic route should be guided by a careful consideration of factors such as scale, cost, safety, environmental impact, and the desired purity of the final product. This guide provides the foundational information to make an informed decision for the successful synthesis of the valuable building block, this compound.
References
- 1. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 2. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. A practically simple, catalyst free and scalable synthesis of N -substituted ureas in water - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03761B [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Researcher's Guide to Cross-Validation of Methoxyphenylurea Compounds: Bridging In Vitro Efficacy with In Vivo Reality
In the landscape of modern oncology drug discovery, the journey from a promising molecule to a potential therapeutic is fraught with challenges. Among the myriad of chemical scaffolds explored, methoxyphenylurea derivatives have emerged as a compelling class of compounds, demonstrating significant potential in preclinical studies. However, the true measure of a candidate's promise lies not in its performance in a petri dish alone, but in its ability to translate that efficacy into a complex living system. This guide provides a comprehensive framework for the critical process of cross-validating the in vitro and in vivo anticancer activity of methoxyphenylurea compounds, offering researchers, scientists, and drug development professionals a blend of theoretical insights and practical, field-proven methodologies.
The Rationale for Rigorous Cross-Validation
The chasm between in vitro and in vivo results is a well-documented bottleneck in drug development. Promising low micromolar to nanomolar IC50 values from cell-based assays often fail to translate into meaningful tumor growth inhibition in animal models. This discrepancy can be attributed to a multitude of factors, including pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), tumor microenvironment interactions, and off-target effects that are not captured in simplified in vitro systems. Therefore, a robust cross-validation strategy is not merely a confirmatory step but a crucial element of the decision-making process, enabling the early identification of compounds with the highest probability of clinical success.
Unraveling the Mechanisms of Action of Methoxyphenylurea Derivatives
The anticancer activity of methoxyphenylurea derivatives is often attributed to their ability to interfere with key signaling pathways that drive tumor growth and proliferation. Understanding these mechanisms is fundamental to designing relevant in vitro assays and interpreting in vivo outcomes.
Several key pathways have been implicated:
-
RAF-MEK-ERK Pathway: This signaling cascade is a central regulator of cell proliferation, differentiation, and survival.[1][2] Phenylurea compounds, including those with methoxy substitutions, have been designed as inhibitors of key kinases in this pathway, such as B-Raf and c-Raf.[3]
-
Receptor Tyrosine Kinases (RTKs): Dysregulation of RTKs like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met is a hallmark of many cancers, promoting angiogenesis and metastasis. Certain diarylurea derivatives have shown potent inhibitory activity against these receptors.[4]
-
Adenosine A2A Receptor (A2AR): The tumor microenvironment is often characterized by high levels of adenosine, which suppresses the anti-tumor immune response through the A2A receptor on immune cells.[5][6] Antagonists of the A2A receptor can enhance anti-tumor immunity, and some methoxyphenylurea analogs have been explored for this purpose.[7][8]
The following diagram illustrates the interplay of these pathways, which are common targets for methoxyphenylurea compounds.
Caption: Key signaling pathways targeted by methoxyphenylurea compounds.
A Comparative Analysis: In Vitro vs. In Vivo Performance
The core of our cross-validation lies in the direct comparison of quantitative data from both experimental settings. The following tables synthesize data from various studies on methoxyphenylurea and structurally related diarylurea derivatives to illustrate this comparison. It is crucial to note that the in vitro and in vivo data presented here may originate from different studies and thus should be interpreted as illustrative examples of the cross-validation process.
Table 1: In Vitro Cytotoxicity of Methoxyphenylurea and Related Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2n | MCF-7 (Breast) | 0.76 | [4] |
| PC-3 (Prostate) | 1.85 | [4] | |
| Compound 9b | MCF-7 (Breast) | < 3 | [9] |
| PC-3 (Prostate) | < 5 | [9] | |
| Compound 9d | MCF-7 (Breast) | < 3 | [9] |
| PC-3 (Prostate) | < 5 | [9] | |
| Selenourea 31 | MDA-MB-231 (Breast) | 1.8 | [10] |
Table 2: In Vivo Efficacy of a Representative Diarylurea Compound
| Compound ID | Animal Model | Tumor Type | Dosage | Tumor Growth Inhibition (%) | Reference |
| Compound 2n | SEC-bearing mice | Solid Ehrlich Carcinoma | Not Specified | 56.1 | [4] |
Interpreting the Data:
The in vitro data in Table 1 showcases the potent cytotoxic effects of several methoxyphenylurea and related derivatives, with IC50 values in the low micromolar range against various cancer cell lines.[4][9][10] For instance, compound 2n demonstrates sub-micromolar activity against the MCF-7 breast cancer cell line.[4] This level of potency in vitro is a strong prerequisite for advancing a compound to in vivo testing.
The in vivo data for compound 2n in Table 2 demonstrates a significant, albeit not complete, tumor growth inhibition of 56.1%.[4] This highlights a common scenario where a highly potent compound in vitro shows a more modest effect in a complex biological system. This could be due to factors such as suboptimal pharmacokinetic properties or the influence of the tumor microenvironment. A semi-mechanistic mathematical model can be employed to better understand and predict these in-vitro to in-vivo efficacy correlations.[11]
Essential Experimental Protocols for Cross-Validation
To ensure the generation of robust and reproducible data, standardized and well-documented protocols are paramount. The following sections provide detailed, step-by-step methodologies for key in vitro and in vivo experiments.
In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding:
-
Harvest cancer cells from exponential growth phase.
-
Perform a cell count and determine viability (e.g., using Trypan Blue).
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a stock solution of the methoxyphenylurea compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound. Include vehicle (DMSO) and positive controls.
-
-
Incubation:
-
MTT Addition:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for an additional 2-4 hours at 37°C.[12]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[13]
-
Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of >650 nm can be used for background subtraction.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).[14]
-
In Vivo Efficacy Evaluation: Xenograft Tumor Model
The xenograft model, where human cancer cells are implanted into immunocompromised mice, is a cornerstone of preclinical oncology research.
Workflow for In Vivo Efficacy Study:
Caption: A typical experimental workflow for an in vivo xenograft study.
Step-by-Step Protocol:
-
Cell Preparation and Implantation:
-
Culture the selected human cancer cell line in vitro.
-
Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth and Group Randomization:
-
Monitor the mice for tumor development.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the methoxyphenylurea compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
The control group should receive the vehicle used to formulate the compound.
-
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., using the formula: (length x width²)/2).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.
-
Structure-Activity Relationship (SAR): The Key to Rational Design
The analysis of how chemical structure relates to biological activity is crucial for optimizing lead compounds. For methoxyphenylurea derivatives, SAR studies have revealed several key insights:
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring can significantly influence the compound's activity. This is often due to its effect on the electronic properties and the ability to form key interactions with the target protein.[15][16][17]
-
Substituents on the Second Aryl Ring: The nature and position of substituents on the other aryl ring of the urea moiety can dramatically alter the compound's potency and selectivity. Electron-withdrawing groups, for instance, have been shown to increase antiproliferative activity in some series.[9]
-
Linker and Heterocyclic Moieties: The incorporation of different linkers or heterocyclic rings can modulate the compound's physicochemical properties, such as solubility and membrane permeability, as well as its target-binding affinity.
A thorough understanding of SAR allows for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles, ultimately increasing the likelihood of successful in vivo translation.
Conclusion: A Self-Validating Approach to Drug Discovery
The cross-validation of in vitro and in vivo activity is a cornerstone of modern drug discovery, providing a critical reality check for promising therapeutic candidates. For methoxyphenylurea compounds, a systematic approach that integrates mechanistic understanding, robust experimental protocols, and a keen eye for structure-activity relationships is essential. By embracing this self-validating system, researchers can more effectively navigate the complexities of preclinical development, ensuring that only the most promising compounds advance towards the ultimate goal of improving patient outcomes.
References
- 1. Targeting RAS–RAF–MEK–ERK signaling pathway in human cancer: Current status in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Recent progress in targeting the Raf/MEK/ERK pathway with inhibitors in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment. | Semantic Scholar [semanticscholar.org]
- 6. Adenosine Receptor Antagonists to Combat Cancer and to Boost Anti-Cancer Chemotherapy and Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting adenosine A2A receptor antagonism for treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Explaining in-vitro to in-vivo efficacy correlations in oncology pre-clinical development via a semi-mechanistic mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. researchgate.net [researchgate.net]
- 16. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
A Scientist's Guide to Comparative Molecular Docking: Analyzing Methoxyphenylurea Isomers Against Checkpoint Kinase 1 (Chk1)
This guide provides an in-depth, scientifically grounded methodology for conducting comparative molecular docking studies. We will focus on the ortho-, meta-, and para- isomers of N-(methoxyphenyl)-N'-(pyrazin-2-yl)urea to elucidate how subtle positional changes of a methoxy group can significantly impact binding affinity with a critical cancer target, Checkpoint Kinase 1 (Chk1). This analysis serves as a practical framework for researchers in drug discovery, offering insights into structure-activity relationships (SAR).
Section 1: The "Why" - Foundational Concepts
Before delving into the protocol, it is crucial to understand the scientific rationale behind our choices. The success of any computational study hinges on a clear understanding of the biological target, the ligands, and the methodology.
The Target Protein: Checkpoint Kinase 1 (Chk1)
Checkpoint Kinase 1 (Chk1) is a serine/threonine-specific protein kinase that plays a pivotal role in the DNA damage response pathway. It acts as a master regulator, halting the cell cycle to allow for DNA repair, thereby preventing cells from entering mitosis with damaged DNA. In many cancers, this checkpoint is crucial for tumor cell survival, making Chk1 a high-value target for inhibitor development. Inhibiting Chk1 can abrogate the cell cycle arrest, leading to catastrophic mitotic failure in cancer cells, particularly in combination with DNA-damaging agents.[1] For our study, we will utilize a high-resolution crystal structure of Chk1, which can be obtained from the Protein Data Bank (PDB), a global repository for 3D structural data of biological macromolecules.[2][3]
The Ligands: Methoxyphenylurea Isomers
The urea scaffold is a cornerstone in medicinal chemistry, prized for its ability to form multiple hydrogen bonds with protein targets.[4] Phenylurea derivatives, in particular, have shown significant promise as kinase inhibitors.[1][5][6][7] Our focus is on three isomers where a methoxy group is positioned at the ortho-, meta-, or para- position of the phenyl ring.
-
Isomerism and Its Importance: The spatial arrangement of substituents on a benzene ring dictates the molecule's electronic properties and three-dimensional shape.[8][9][10] These differences can drastically alter how a ligand fits into a protein's binding pocket, affecting interactions and, consequently, binding affinity.[11][12]
-
The ortho- isomer may introduce steric hindrance due to the methoxy group's proximity to the urea linker.
-
The meta- position alters the molecule's electronic distribution and potential hydrogen bonding vectors.
-
The para- position places the methoxy group furthest from the core, potentially allowing it to interact with distal regions of the binding pocket.
-
Understanding these subtle differences is a classic objective of structure-activity relationship (SAR) studies.[13]
The Method: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when bound to a target protein.[14][15][16] It employs a search algorithm to generate various binding poses and a scoring function to estimate the binding affinity for each pose.[15][17]
For this guide, we will use AutoDock Vina , a widely adopted open-source docking program known for its accuracy and speed.[18][19][20] The scoring function of Vina approximates the binding free energy (ΔG) in kcal/mol. A more negative score indicates a stronger predicted binding affinity.[21][22][23] This method is ideal for a comparative study as it allows for a consistent and rapid evaluation of how isomeric changes influence binding predictions.[24]
Section 2: The "How" - A Validated Experimental Workflow
A robust and reproducible workflow is essential for generating reliable computational data. The following section details the step-by-step protocol for our comparative docking study.
Workflow Overview
The entire process, from data retrieval to analysis, follows a logical sequence designed to ensure data integrity and minimize errors.
Caption: A comprehensive workflow for comparative molecular docking.
Protocol: Receptor Preparation
The goal of this phase is to clean the raw PDB file, making it suitable for docking. We will use the Chk1 structure with PDB ID 2E9O .
-
Obtain the Protein Structure :
-
Clean the PDB File :
-
Load the 2E9O.pdb file into a molecular visualization tool like UCSF Chimera or PyMOL.[27][28]
-
Remove all non-essential components: water molecules, ions, and the co-crystallized ligand. This is crucial as they can interfere with the docking process.
-
Save the cleaned protein structure as chk1_protein.pdb.
-
-
Prepare for Docking (using AutoDock Tools) :
-
Load chk1_protein.pdb into AutoDock Tools (ADT).[29]
-
Add polar hydrogens. Kinase active sites are rich in hydrogen bond donors and acceptors, making correct protonation critical.
-
Compute and assign Gasteiger charges. This step assigns partial charges to each atom, which is necessary for the scoring function to calculate electrostatic interactions.
-
Save the final prepared receptor file in the required PDBQT format as chk1_receptor.pdbqt.[18]
-
Protocol: Ligand Preparation
Accurate 3D structures of the ligands are essential for meaningful docking results.[30]
-
Generate 2D Structures :
-
Draw the ortho-, meta-, and para- methoxyphenylurea isomers using a chemical drawing tool like ChemDraw or MarvinSketch.
-
-
Convert to 3D and Minimize Energy :
-
Import the 2D structures into a program like Avogadro or use an online tool to generate 3D coordinates.
-
Perform an energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligands are in a low-energy, physically realistic conformation before docking.[30]
-
Save each isomer as a .mol or .sdf file (e.g., ortho_isomer.mol).
-
-
Prepare for Docking (using AutoDock Tools) :
-
Load each ligand file into ADT.[31]
-
The software will automatically detect the root and define rotatable bonds, which allows for ligand flexibility during docking.
-
Save each prepared ligand in PDBQT format (e.g., ortho_isomer.pdbqt, meta_isomer.pdbqt, para_isomer.pdbqt).
-
Protocol: Performing the Docking Simulation
-
Define the Binding Site (Grid Box) :
-
In ADT, with the chk1_receptor.pdbqt loaded, define the grid box. The box specifies the three-dimensional space where Vina will search for binding poses.
-
Center the grid box on the location of the original co-crystallized ligand from PDB ID 2E9O. This ensures the search is focused on the known active site. A typical size for a kinase inhibitor is a 24 x 24 x 24 Å box.[18]
-
Save the grid parameters to a configuration file, conf.txt.
-
-
Run AutoDock Vina :
-
The docking simulation is typically run from the command line.[19][32] The conf.txt file will contain the names of the receptor and ligand files, as well as the grid box coordinates.
-
Create a separate configuration file for each isomer, updating the ligand = line accordingly.
-
Execute the docking run for each isomer. Example command: vina --config conf_ortho.txt --log ortho_log.txt
-
Vina will generate an output PDBQT file (e.g., ortho_output.pdbqt) containing the predicted binding poses (typically 9) and their corresponding affinity scores.
-
Section 3: The "What" - Interpreting the Results
Analysis is a multi-step process involving a quantitative comparison of scores and a qualitative visual inspection of the binding poses.[21]
Quantitative Data Summary
The primary output from AutoDock Vina is the binding affinity score.[22] We will focus on the score of the top-ranked pose for each isomer.
| Isomer | Binding Affinity (kcal/mol) |
| ortho-methoxyphenylurea | -7.8 |
| meta-methoxyphenylurea | -8.4 |
| para-methoxyphenylurea | -9.1 |
| (Note: These are representative values for illustrative purposes.) |
Based on these hypothetical results, the para-isomer shows the strongest predicted binding affinity, followed by the meta- and then the ortho-isomer.
Binding Mode and Interaction Analysis
A score alone is insufficient; we must visualize the results to understand the underlying interactions.[33][34]
-
Load the complex : Use a visualization tool like PyMOL or Discovery Studio to open the receptor PDBQT file and the output PDBQT file for each isomer.
-
Identify Key Interactions : Analyze the top-ranked pose for hydrogen bonds, hydrophobic interactions, and any potential steric clashes.[21][35]
-
para-isomer (-9.1 kcal/mol) : The para-methoxy group extends into a hydrophobic pocket lined by leucine and valine residues, forming favorable van der Waals interactions. The urea core forms two critical hydrogen bonds with the hinge region of the kinase (e.g., with the backbone of Cys85), a classic binding pattern for kinase inhibitors.
-
meta-isomer (-8.4 kcal/mol) : The meta-methoxy group is oriented towards the solvent and does not form significant interactions. The core hydrogen bonds with the hinge are maintained, but the loss of the hydrophobic interaction seen with the para-isomer results in a less favorable score.
-
ortho-isomer (-7.8 kcal/mol) : The ortho-methoxy group causes a steric clash with a glycine residue near the hinge region. This forces the entire molecule to shift slightly, weakening the optimal geometry of the core hydrogen bonds, leading to the lowest binding affinity.
This visual analysis provides a structural rationale for the quantitative scores, linking the isomeric position directly to specific molecular interactions.
Caption: Relationship between isomer position, interactions, and affinity.
Conclusion
This guide outlines a complete and scientifically rigorous workflow for the comparative docking of small molecule isomers. By combining quantitative scoring with qualitative visual analysis, we can develop a clear hypothesis for the observed structure-activity relationship. The hypothetical results suggest that the para-position is optimal for the methoxy group, allowing for beneficial hydrophobic interactions without disrupting the essential hydrogen bonds in the kinase hinge region. This type of in-silico analysis is an invaluable, cost-effective tool for prioritizing compounds and guiding the design of more potent and selective inhibitors in the early stages of drug discovery.
References
- 1. 1-(5-Chloro-2-alkoxyphenyl)-3-(5-cyanopyrazin-2-yl)ureas [correction of cyanopyrazi] as potent and selective inhibitors of Chk1 kinase: synthesis, preliminary SAR, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure Activity Relationship of Urea Derivatives as Anti-Tuberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The structure-activity relationship of urea derivatives as anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.ed.ac.uk [pure.ed.ac.uk]
- 8. Ortho, Para, Meta - Chemistry Steps [chemistrysteps.com]
- 9. youtube.com [youtube.com]
- 10. almaaqal.edu.iq [almaaqal.edu.iq]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 17. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 18. indico4.twgrid.org [indico4.twgrid.org]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
- 23. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 24. Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches [ouci.dntb.gov.ua]
- 25. Retrieving structural data of a protein using PDB database (Procedure) : Bioinformatics Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 26. youtube.com [youtube.com]
- 27. Tutorial: Molecular Visualization of Protein-Drug Interactions [people.chem.ucsb.edu]
- 28. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 29. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 30. m.youtube.com [m.youtube.com]
- 31. youtube.com [youtube.com]
- 32. m.youtube.com [m.youtube.com]
- 33. Visualization of Protein Interactions in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 34. youtube.com [youtube.com]
- 35. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-(3-Methoxyphenyl)urea for Laboratory Professionals
Navigating the intricate yet critical protocols for chemical waste management is a cornerstone of a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-(3-Methoxyphenyl)urea, ensuring the safety of personnel and adherence to regulatory standards. The information herein is curated for researchers, scientists, and drug development professionals, offering both immediate, actionable steps and the scientific rationale behind them.
Foundational Principles of Chemical Waste Management
The disposal of any chemical, including this compound, is governed by a hierarchy of controls and regulations designed to mitigate risks to human health and the environment. The primary step in this process is a thorough understanding of the chemical's properties and associated hazards. While this compound is not explicitly listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA), it must be evaluated for hazardous characteristics.[1][2][3]
Key Regulatory Frameworks:
-
Resource Conservation and Recovery Act (RCRA): This federal law establishes the framework for the proper management of hazardous and non-hazardous solid waste.[4][5][6]
-
Occupational Safety and Health Administration (OSHA): OSHA regulations ensure worker safety during the handling and disposal of hazardous materials.[7]
-
State and Local Regulations: It is imperative to consult with your institution's Environmental Health and Safety (EHS) department, as state and local regulations, such as those from the California Department of Toxic Substances Control (DTSC), may be more stringent than federal guidelines.[8][9][10][11]
Hazard Assessment of this compound
A critical initial step is to determine if this compound waste is considered hazardous. This involves assessing its characteristics against the EPA's defined hazardous waste criteria: ignitability, corrosivity, reactivity, and toxicity.[12]
| Hazardous Characteristic | Assessment for this compound | EPA Waste Code (if applicable) |
| Ignitability | Based on available data, it is not expected to have a low flashpoint. | D001 |
| Corrosivity | Not expected to be corrosive. | D002 |
| Reactivity | Substituted ureas are generally stable but can decompose at high temperatures to form isocyanates and amines.[13] Avoid mixing with strong oxidizing agents.[14] | D003 |
| Toxicity | The toxicological properties of many substituted ureas are not fully characterized. As a precaution, and due to its relation to aromatic amines, it should be handled as a potentially toxic substance. | D004-D043 (if specific constituents are present above regulatory levels) |
Given the potential for thermal decomposition into hazardous compounds and its nature as an aromatic amine derivative, it is prudent to manage this compound waste as hazardous unless determined otherwise by analytical testing.[15][16][17][18]
Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A fully buttoned lab coat is required.
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.
All handling of solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of airborne particles.[14]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from a laboratory setting.
Step 1: Waste Segregation
Proper segregation is the most critical step to prevent dangerous chemical reactions.
-
Solid Waste: Collect solid this compound waste, including contaminated items like weigh boats and filter paper, in a designated, compatible container.
-
Liquid Waste: If this compound is in a solution, do not mix it with other waste streams without consulting chemical compatibility charts. Aqueous solutions should be kept separate from organic solvent waste.
-
Incompatible Materials: Keep this compound waste separate from strong oxidizing agents.[14]
Step 2: Container Selection and Labeling
The integrity and clear communication of waste containers are paramount.
-
Container Choice: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid. The original product container is often a suitable choice.[19]
-
Labeling: As soon as the first particle of waste is added, affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date
-
The specific hazards (e.g., "Toxic")
-
Step 3: Waste Accumulation and Storage
Waste must be stored safely in a designated satellite accumulation area within the laboratory.
-
Location: Store the waste container in a secondary containment bin to prevent spills.
-
Closure: Keep the waste container closed at all times, except when adding waste.
-
Inspection: Regularly inspect the container for any signs of leakage or degradation.
Step 4: Arranging for Disposal
Never dispose of chemical waste down the drain or in the regular trash.
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup.
-
Documentation: Complete any required waste pickup forms accurately and completely.
The decision-making process for the proper disposal of this compound is illustrated in the following workflow diagram.
Caption: Logical workflow for the safe disposal of this compound.
Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material to avoid creating dust.
-
Place the spilled material and any contaminated cleaning supplies into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent and then soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's EHS department or emergency response team.
-
Prevent entry into the affected area.
-
Conclusion
The proper disposal of this compound is a multi-faceted process that demands a thorough understanding of the chemical's properties, adherence to regulatory guidelines, and a commitment to safe laboratory practices. By following the detailed procedures outlined in this guide, researchers and laboratory personnel can ensure a safe working environment and maintain environmental stewardship. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. wku.edu [wku.edu]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. California Code of Regulations, Title 8, Section 5192. Hazardous Waste Operations and Emergency Response. [dir.ca.gov]
- 9. calcupa.org [calcupa.org]
- 10. Hazardous Waste Storage Requirements in California | CDMS [cdms.com]
- 11. dtsc.ca.gov [dtsc.ca.gov]
- 12. actenviro.com [actenviro.com]
- 13. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates [ouci.dntb.gov.ua]
- 14. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 15. cdc.gov [cdc.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. restoredcdc.org [restoredcdc.org]
- 18. CDC - NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs) [cdc.gov]
- 19. vumc.org [vumc.org]
Personal protective equipment for handling 1-(3-Methoxyphenyl)urea
Essential Safety and Handling Guide for 1-(3-Methoxyphenyl)urea
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The following recommendations are synthesized from the safety data of structurally similar compounds, including other methoxyphenyl urea derivatives and general safety protocols for substituted ureas. It is imperative to treat this compound with the caution required for a chemical with a not fully characterized toxicological profile.
Understanding the Potential Hazards: A Proactive Stance on Safety
While specific hazard classifications for this compound are not definitively established, data from analogous compounds suggest that researchers should anticipate potential risks. Structurally related chemicals are known to cause irritation to the skin, eyes, and respiratory tract.[1][2] Some substituted ureas are also classified as harmful if swallowed.[3] Therefore, a risk-averse strategy necessitates handling this compound as potentially hazardous.
The primary routes of exposure in a laboratory setting are inhalation of the powdered form, dermal contact, and accidental ingestion. The causality behind the recommended personal protective equipment (PPE) is to establish a reliable barrier against these exposure routes, ensuring the integrity of your research and, most importantly, your personal safety.
Core Personal Protective Equipment (PPE) for Routine Operations
For standard laboratory procedures involving the handling of this compound, a foundational set of PPE is non-negotiable. This proactive approach mitigates the risk of unforeseen hazards associated with a compound lacking a comprehensive safety profile.
a) Eye and Face Protection: The First Line of Defense
-
Rationale: The fine, powdered nature of many organic compounds like this compound makes them prone to becoming airborne during weighing and transfer. This poses a significant risk of eye contact, which can lead to irritation or more severe injury.
-
Recommendation: Always wear chemical safety goggles with side shields that conform to European Standard EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133.[1] In situations where there is a higher risk of splashing, such as when preparing solutions, a face shield should be worn in addition to safety goggles.
b) Hand Protection: Preventing Dermal Absorption
-
Rationale: Dermal contact is a primary route of exposure. Substituted ureas may cause skin irritation, and the potential for absorption through the skin cannot be dismissed.[1]
-
Recommendation: Compatible chemical-resistant gloves are mandatory. Nitrile gloves are a suitable initial choice for handling solid chemicals.[4] It is crucial to inspect gloves for any signs of degradation or perforation before each use. Always practice proper glove removal techniques to avoid contaminating your skin. After completing your work, wash your hands thoroughly.
c) Body Protection: Shielding Against Contamination
-
Rationale: Accidental spills or the generation of dust can lead to the contamination of personal clothing, which can then become a secondary source of exposure.
-
Recommendation: A fully-buttoned laboratory coat must be worn at all times when handling this compound.[4] For procedures with a higher risk of significant spillage, consider the use of a chemical-resistant apron.
d) Respiratory Protection: A Precautionary Measure
-
Rationale: Inhalation of airborne dust can cause respiratory tract irritation.[1] While working in a well-ventilated area is the primary engineering control, respiratory protection may be necessary in specific situations.
-
Recommendation: For routine handling in a well-ventilated laboratory or under a chemical fume hood, respiratory protection is not typically required. However, if you are handling large quantities or if dust generation is unavoidable, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1]
PPE Requirements at a Glance
For quick reference, the following table summarizes the recommended PPE for different operational scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing and Handling | Safety Goggles with Side Shields | Nitrile Gloves | Lab Coat | Not typically required (in well-ventilated area) |
| Solution Preparation | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat | Not typically required (in fume hood) |
| Large Quantity Transfers | Safety Goggles and Face Shield | Nitrile Gloves | Lab Coat and Apron | Recommended (Dust Mask or Respirator) |
| Spill Cleanup | Safety Goggles and Face Shield | Chemical-Resistant Gloves | Lab Coat and Apron | Required (Respirator with Particulate Filter) |
Operational Plans: From Handling to Disposal
A comprehensive safety plan extends beyond personal protective equipment. It encompasses the entire lifecycle of the chemical in the laboratory, from receipt to disposal.
a) Engineering Controls and Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is the preferred engineering control.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]
-
Hygiene: Avoid eating, drinking, or smoking in areas where chemicals are handled. Wash hands thoroughly after handling the compound and before leaving the laboratory.
b) Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent the spread of contamination and minimize exposure.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don Appropriate PPE: Before attempting to clean the spill, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Contain the Spill: For solid spills, carefully sweep or vacuum the material. Avoid actions that could generate dust. Place the collected material into a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, should be disposed of as hazardous waste.
All waste containing this compound should be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and compatible container.[4]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Dispose of the waste through your institution's designated hazardous waste management program, following all local, state, and federal regulations.[1] Do not dispose of this chemical down the drain.[3]
Visualizing the PPE Selection Process
The following workflow provides a logical pathway for selecting the appropriate personal protective equipment when working with this compound.
Caption: PPE selection workflow based on the handling scenario for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
